molecular formula C6H5ClO4S2 B1586718 Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate CAS No. 59337-92-7

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

Cat. No.: B1586718
CAS No.: 59337-92-7
M. Wt: 240.7 g/mol
InChI Key: PJVJBDAUWILEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (CAS 59337-92-7) is a versatile heteroaromatic building block of significant interest in medicinal and synthetic chemistry. This compound, with a molecular formula of C6H5ClO4S2 and a molecular weight of 240.67 g/mol, is characterized by its white to off-white crystalline powder appearance and a melting point of 61-64 °C . Its structure incorporates two key reactive sites: a chlorosulfonyl group (-S(O)2Cl) and a methyl ester, which allow for sequential and selective functionalization, making it a valuable scaffold for constructing complex molecules . Its primary research application is as a precursor in the synthesis of various sulfonamide derivatives and other functionalized thiophene compounds. The chlorosulfonyl group is highly reactive towards nucleophiles, particularly amines, enabling the preparation of sulfonamides with potential biological activity. Published literature demonstrates its use in the synthesis of novel oxazole-bridged analogs of Combretastatin A-4, which are evaluated for their antiproliferative activities against human cancer cell lines . This highlights the compound's specific value in oncology and drug discovery research, providing a pathway to new therapeutic candidates. Handling this material requires careful attention to safety. It is classified as Corrosive and carries the GHS hazard statement H314, indicating it causes severe skin burns and eye damage . Appropriate personal protective equipment (PPE), including gloves, eye protection, and full-face respirators, is mandatory. Researchers should handle the compound in a well-ventilated environment, such as a fume hood, and be aware that contact with water may liberate toxic gas . For long-term stability, it is recommended to store the product sealed in a dry place at 2-8°C, protected from light . This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-chlorosulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO4S2/c1-11-6(8)5-4(2-3-12-5)13(7,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVJBDAUWILEOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90886355
Record name 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59337-92-7
Record name Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59337-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059337927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Carbomethoxy-3-thiophenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Foreword: The Strategic Importance of a Bifunctional Thiophene Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (CAS 59337-92-7)

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the efficiency of a synthetic route is often dictated by the strategic utility of its building blocks. This compound, a seemingly unassuming thiophene derivative, represents a cornerstone intermediate whose value lies in its precisely arranged bifunctionality. The presence of a highly reactive chlorosulfonyl group adjacent to a modifiable methyl ester on a stable thiophene scaffold provides chemists with a powerful tool for molecular construction.[1][2] This guide moves beyond a simple recitation of properties to provide a senior scientist's perspective on why this reagent is selected, how to handle it effectively, and the chemical logic behind its application in synthesizing high-value downstream products.

Core Molecular Profile and Physicochemical Characteristics

Understanding the fundamental properties of a reagent is the bedrock of its effective application. The molecule's stability, solubility, and reactivity are intrinsically linked to its structure.

Structural and Identification Data

The compound is characterized by a thiophene ring substituted at the 2-position with a methyl carboxylate group and at the 3-position with a chlorosulfonyl group.[1] This specific arrangement is crucial for its reactivity profile.

Identifier Value Source(s)
CAS Number 59337-92-7[1][3][4]
Molecular Formula C₆H₅ClO₄S₂[1][3][5]
Molecular Weight 240.67 g/mol [3][4][6]
IUPAC Name This compound[6]
Synonyms 2-Carbomethoxy-3-thiophenesulfonyl chloride, 2-(Methoxycarbonyl)-3-thiophenesulfonyl chloride, 3-Chlorosulfonyl-2-thiophenecarboxylic acid methyl ester[1][3][7]
InChI Key PJVJBDAUWILEOG-UHFFFAOYSA-N[1]
SMILES COC(=O)C1=C(C=CS1)S(=O)(=O)Cl[1][6]
Physicochemical Properties

The physical state and solubility dictate the choice of reaction solvents and purification techniques. Its thermal stability is also a key consideration for reaction setup.[5]

Property Value Source(s)
Appearance White to yellow or brown crystalline powder/viscous liquid[3][4][5]
Melting Point 61-64 °C[4][8]
Boiling Point 285°C (decomposes)[5]
Density ~1.42 - 1.57 g/cm³[5][9]
Solubility Miscible with polar organic solvents (e.g., DCM, THF, Toluene); immiscible with water.[4][5]

Synthesis and Manufacturing Logic

The viability of any chemical intermediate is heavily dependent on an efficient and scalable synthesis. The primary routes to this compound leverage common starting materials and well-understood reaction classes.

Primary Synthetic Pathway: Chlorosulfonylation and Esterification

The most common industrial synthesis involves a two-step process starting from thiophene-2-carboxylic acid.[4]

  • Chlorosulfonylation: The thiophene ring is activated towards electrophilic substitution. Chlorosulfonic acid (ClSO₃H) serves as the electrophile, introducing the -SO₂Cl group. The regioselectivity is directed by the existing carboxylate group.

  • Esterification: The resulting carboxylic acid is then esterified with methanol, typically under acidic conditions, to yield the final product.[4]

This sequence is favored for its efficiency and scalability.

G A Thiophene-2-carboxylic Acid C 3-(Chlorosulfonyl)thiophene- 2-carboxylic acid A->C Chlorosulfonylation B Chlorosulfonic Acid (ClSO₃H) E Methyl 3-(chlorosulfonyl)thiophene- 2-carboxylate C->E Esterification D Methanol (CH₃OH) Acid Catalyst

Figure 1: High-level industrial synthesis workflow.

Detailed Laboratory Protocol: From the Acyl Chloride

An alternative laboratory-scale preparation starts from the corresponding acyl chloride, which is then selectively reacted with methanol.[7] This method is useful when the acyl chloride precursor is readily available.

Protocol: Synthesis from 3-chlorosulfonylthiophene-2-carboxylic acid chloride [7]

  • Dissolution: Dissolve 48 g (0.196 mol) of 3-chlorosulfonylthiophene-2-carboxylic acid chloride in 500 mL of absolute chloroform in a reaction vessel equipped with a reflux condenser.

  • Methanol Addition: Add 9.6 g (0.3 mol) of absolute methanol to the solution.

  • Reflux: Heat the mixture to reflux for 3 hours. The reaction progress can be monitored by observing the cessation of hydrogen chloride (HCl) gas evolution.

    • Scientific Rationale: Refluxing provides the necessary activation energy for the esterification reaction. The evolution of HCl gas drives the reaction to completion according to Le Châtelier's principle.

  • Solvent Removal: After the reaction is complete, evaporate the chloroform solvent to dryness under vacuum.

  • Crystallization: Allow the residue to crystallize. The resulting solid is the pure this compound.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group, making it an excellent electrophile for introducing the thiophene-sulfonyl moiety.

Sulfonamide Formation: The Cornerstone Reaction

The most significant reaction is the formation of sulfonamides via nucleophilic substitution with primary or secondary amines. This reaction is fundamental to the synthesis of numerous pharmaceuticals.[3][10]

G cluster_0 Reactants cluster_1 Mechanism cluster_2 Products A Methyl 3-(chlorosulfonyl)thiophene- 2-carboxylate C Nucleophilic Attack (N on S) A->C B Primary/Secondary Amine (R-NH₂ or R₂NH) B->C D Tetrahedral Intermediate C->D Forms intermediate E Chloride Elimination D->E Collapses F Thiophene Sulfonamide Derivative E->F G HCl E->G Byproduct

Figure 2: Logical workflow of sulfonamide formation.

This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, which can otherwise form a salt with the reactant amine, rendering it non-nucleophilic.[11]

Ring Halogenation: Further Functionalization

The thiophene ring itself can undergo further electrophilic substitution, such as halogenation, to produce more complex intermediates. This demonstrates the compound's versatility as a scaffold.

Protocol: Bromination of the Thiophene Ring [11]

  • Preparation: Dissolve this compound (4.8 g, 20 mmol) in trifluoroacetic acid (40 mL) and add sulfuric acid (98%, 10 mL). Cool the mixture to 0°C in an ice bath.

    • Scientific Rationale: The strong acid medium protonates the carbonyl, but the primary purpose is to create a highly electrophilic brominating agent from NBS.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (5.3 g, 30 mmol) in portions over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Stir the mixture for 1 hour at 0°C, then warm to room temperature and stir for an additional 20 hours.

  • Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate (EtOAc).

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous MgSO₄. Concentration yields the brominated product, methyl 5-bromo-3-(chlorosulfonyl)thiophene-2-carboxylate.[11]

Applications in Drug Discovery and Development

This intermediate is a critical building block for several commercial drugs, underscoring its importance to the pharmaceutical industry.[2][3][4]

  • Anti-inflammatory Drugs (NSAIDs): It is a key precursor to oxicam-class NSAIDs like Tenoxicam and Lornoxicam .[4][12] The synthesis involves forming a sulfonamide linkage with an appropriate amine, followed by cyclization to create the core thiazine dioxide ring structure.

  • Antidepressants: The synthesis of Duloxetine , a serotonin-norepinephrine reuptake inhibitor (SNRI), utilizes this thiophene derivative.[2]

  • Pulmonary Hypertension Treatment: It serves as an intermediate in the production of Sitaxsentan , an endothelin receptor antagonist.[2]

  • Agrochemicals: It is used to create novel herbicides and fungicides, where the thiophene sulfonamide moiety can confer specific biological activity.[3][5]

  • Materials Science: The compound is also explored in the development of specialty polymers and coatings that require high chemical resistance and stability.[3][10]

Safety, Handling, and Storage

Due to its high reactivity, particularly its corrosive nature, strict safety protocols are non-negotiable.

Hazard Profile

The compound is classified as corrosive and requires careful handling to prevent severe injury.[13]

Hazard Code Description Source(s)
GHS Pictogram GHS05 (Corrosion)[8]
Signal Word Danger[8]
H314 Causes severe skin burns and eye damage.[6][13]
H290 May be corrosive to metals.
Hazard Class 8 (Corrosive)[4][5]
Handling and Personal Protective Equipment (PPE)
  • Ventilation: Always handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4][13]

  • PPE: Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.[8]

  • Spills: Absorb spills with an inert material and dispose of as hazardous waste. Neutralize residue carefully.

Storage and Stability

The compound is moisture-sensitive, as the sulfonyl chloride group can hydrolyze to the corresponding sulfonic acid.

  • Conditions: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area.[3][5]

  • Inert Atmosphere: For long-term storage, keeping the container under an inert gas like nitrogen or argon is recommended to prevent degradation from atmospheric moisture.[14]

Conclusion: A Versatile and Indispensable Reagent

This compound is more than just a chemical intermediate; it is a testament to the power of strategic functionalization. Its dual reactivity allows for the efficient construction of complex sulfonamide-containing molecules that are central to numerous therapeutic agents and advanced materials.[2] For the research scientist and drug development professional, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full synthetic potential safely and effectively.

References

Physical and chemical properties of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

Introduction: A Versatile Heterocyclic Building Block

This compound, identified by CAS Number 59337-92-7, is a highly functionalized thiophene derivative that serves as a cornerstone intermediate in advanced organic synthesis.[1][2] Its strategic importance lies in the trifecta of reactive sites it possesses: an electrophilic sulfonyl chloride, a nucleophilically susceptible ester, and an aromatic thiophene ring amenable to further substitution. This unique combination makes it an invaluable precursor in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[3][4][5]

From the perspective of a process development chemist or a medicinal chemist, this reagent is not just another building block; it is a solution. Its robust reactivity profile allows for the efficient introduction of the critical thiophene-sulfonamide motif, a pharmacophore present in several non-steroidal anti-inflammatory drugs (NSAIDs), including tenoxicam.[2] This guide provides a comprehensive technical overview of its properties, reactivity, and handling, designed for researchers and professionals aiming to leverage this potent intermediate in their synthetic programs.

Molecular Structure and Identifiers

The structural architecture of the molecule is key to its reactivity. The electron-withdrawing nature of both the chlorosulfonyl and methoxycarbonyl groups significantly influences the electron density of the thiophene ring, activating it for certain transformations while deactivating it for others.

Caption: Chemical structure of this compound.

Table 1: Compound Identifiers

Identifier Value
CAS Number 59337-92-7[3]
IUPAC Name methyl 3-chlorosulfonylthiophene-2-carboxylate[3]
Synonyms 2-Carbomethoxy-3-thiophenesulfonyl chloride, 3-(Chlorosulfonyl)-2-thiophenecarboxylic acid methyl ester[6]
Molecular Formula C₆H₅ClO₄S₂[3]
SMILES COC(=O)C1=C(C=CS1)S(=O)(=O)Cl[3]

| InChIKey | PJVJBDAUWILEOG-UHFFFAOYSA-N[3] |

Physicochemical and Spectroscopic Profile

Understanding the physical properties of a reagent is paramount for its effective use in experimental design, particularly for scale-up operations.

Table 2: Physical and Chemical Properties

Property Value Source(s)
Molecular Weight 240.67 g/mol [3][4]
Appearance White to brown or light orange crystalline powder [1][4][7]
Melting Point 61-64 °C [1][8]
Boiling Point 364.8 ± 27.0 °C (Predicted) [8]
Density ~1.6 g/cm³ (Predicted) [8]
Solubility Soluble in toluene and other polar organic solvents (DCM, THF); immiscible with water. [1][7]

| Stability | Moisture sensitive. Stable under recommended storage conditions (2-8°C, under inert gas). |[1][9] |

Spectroscopic Data Interpretation
  • ¹³C NMR: The carbon spectrum will be characterized by signals for the ester carbonyl (~160-165 ppm), four distinct thiophene carbons (with C2 and C3 being significantly downfield due to deshielding from the attached electron-withdrawing groups), and the methoxy carbon (~52 ppm).

  • Infrared (IR) Spectroscopy: The ATR-IR spectrum will exhibit characteristic strong absorption bands. Key stretches include the asymmetric and symmetric S=O stretches of the sulfonyl chloride group (typically around 1370-1380 cm⁻¹ and 1170-1180 cm⁻¹), a strong C=O stretch for the ester (around 1700-1730 cm⁻¹), and C-O stretching vibrations. A reference spectrum is available from Aldrich.[3]

  • Mass Spectrometry (MS): The exact mass is 239.931778 Da.[8] High-resolution mass spectrometry (HRMS) will show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) and two sulfur atoms.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it an excellent reagent for sulfonylation reactions.

Primary Reactivity: Sulfonamide Formation

The most common application is its reaction with primary or secondary amines to form stable sulfonamides. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrochloric acid (HCl).

Caption: General workflow for sulfonamide synthesis.

Expert Insight: The choice of base is critical for this transformation. A non-nucleophilic organic base like pyridine or triethylamine is typically used to scavenge the HCl byproduct.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The reaction is often run in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid competitive hydrolysis of the sulfonyl chloride.

Secondary Reactivity: Ring Substitution

The thiophene ring itself can undergo further functionalization, typically via electrophilic aromatic substitution. The combined deactivating effect of the two substituents directs incoming electrophiles to the C5 position. This has been demonstrated in halogenation reactions, such as bromination with N-bromosuccinimide (NBS) or iodination with N-iodosuccinimide (NIS) in strong acid, to yield the corresponding 5-halo derivatives.[1]

Experimental Protocols: A Practical Guide

The following protocols are presented as self-validating systems, incorporating in-process checks and purification strategies to ensure high-quality outcomes.

Protocol 1: Synthesis of this compound

This procedure is adapted from established industrial methods involving the esterification of an acid chloride intermediate.[2][10]

Objective: To synthesize the title compound from its acid chloride precursor.

Materials:

  • 3-(Chlorosulfonyl)thiophene-2-carboxylic acid chloride (1 eq)

  • Anhydrous Methanol (1.5 eq)

  • Anhydrous Chloroform

  • Rotary Evaporator

  • Reflux Condenser and Heating Mantle

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 3-(chlorosulfonyl)thiophene-2-carboxylic acid chloride (e.g., 48 g, 0.196 mol) in anhydrous chloroform (500 mL).[10]

    • Scientist's Note: The use of anhydrous (absolute) solvents is crucial to prevent the hydrolysis of both the starting acid chloride and the sulfonyl chloride group of the product.[10]

  • Reagent Addition: Add anhydrous methanol (9.6 g, 0.3 mol) to the stirred solution.[10]

  • Reaction Execution: Heat the mixture to reflux (approx. 61°C) for 3 hours.[10]

    • In-Process Check: The reaction progress can be monitored by observing the cessation of hydrogen chloride (HCl) gas evolution. This can be tested by holding a piece of damp blue litmus paper near the condenser outlet (it will turn red in the presence of HCl).

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture to dryness using a rotary evaporator.[10]

  • Purification: The resulting residue is allowed to stand, promoting crystallization. The solid can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure this compound as a crystalline solid.[10]

Protocol 2: Synthesis of a Representative N-Aryl Sulfonamide

Objective: To demonstrate the primary application of the title compound in forming a sulfonamide linkage with an aniline derivative.

Materials:

  • This compound (1 eq)

  • Aniline (or substituted aniline) (1.1 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1 eq) in anhydrous DCM in a flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve the aniline derivative (1.1 eq) and pyridine (2.0 eq) in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.

    • Scientist's Note: Adding the amine solution slowly to the cooled sulfonyl chloride minimizes side reactions. Pyridine acts as both a base and a nucleophilic catalyst in this context.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

    • In-Process Check: Monitor the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting sulfonyl chloride.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess pyridine and aniline), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally, brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude sulfonamide product can then be purified by column chromatography on silica gel or by recrystallization.

Safety and Handling

This compound is corrosive and requires careful handling in a well-ventilated fume hood.

Table 3: Hazard and Safety Information

Category Information Source(s)
GHS Pictogram GHS05 (Corrosion) [8]
Signal Word Danger [8]
Hazard Statements H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals. [6]
Precautionary Statements P260: Do not breathe dusts. P280: Wear protective gloves/clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. [6]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles with side shields, face shield, and a lab coat are mandatory. [6]

| Storage | Store in a cool (2-8°C), dry, well-ventilated area under an inert atmosphere. Keep container tightly sealed. The compound is moisture-sensitive. |[7][9] |

Conclusion

This compound is a high-value, versatile reagent whose utility in modern organic synthesis, especially for pharmaceutical applications, is well-established. Its predictable reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable pathway for the construction of complex sulfonamide-containing molecules. By understanding its physicochemical properties, reactivity profile, and proper handling procedures as detailed in this guide, researchers can confidently and safely integrate this powerful building block into their synthetic strategies to accelerate discovery and development programs.

References

An In-Depth Technical Guide to Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, a pivotal heterocyclic building block for professionals in pharmaceutical research, agrochemical development, and materials science. We will delve into its fundamental properties, synthesis protocols, core reactivity, and key applications, grounding our discussion in established scientific principles and field-proven insights.

Core Molecular Profile and Physicochemical Properties

This compound is a disubstituted thiophene derivative whose utility is defined by the interplay of its three core functional groups: the aromatic thiophene ring, the highly reactive chlorosulfonyl group at the 3-position, and the methyl ester at the 2-position. The electron-withdrawing nature of both the ester and the chlorosulfonyl group significantly influences the reactivity of the thiophene ring and establishes the compound as a potent electrophile for synthetic transformations.

The precise arrangement of these groups facilitates its role as a versatile intermediate, particularly in the synthesis of complex sulfonamide derivatives. Its chemical identity and physical characteristics are summarized below.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
CAS Number 59337-92-7[1][2][3][4]
IUPAC Name This compound[5]
Synonyms 2-Carbomethoxy-3-thiophenesulfonyl chloride, 3-(Chlorosulfonyl)-2-thiophenecarboxylic acid methyl ester, 2-(Methoxycarbonyl)-3-thiophenesulfonyl chloride[1]
Molecular Formula C₆H₅ClO₄S₂[1][2][3]
SMILES COC(=O)C1=C(C=CS1)S(=O)(=O)Cl[5]
InChIKey PJVJBDAUWILEOG-UHFFFAOYSA-N[5]

Table 2: Physicochemical Properties

PropertyValueSource(s)
Molecular Weight 240.67 g/mol [1]
Appearance White to orange/green crystalline powder[1][6]
Melting Point 61-64 °C[3][7][8]
Boiling Point 364.8 ± 27.0 °C (Predicted)[7][8]
Density ~1.6 g/cm³ (Predicted)[3][8]
Solubility Soluble in toluene and other polar organic solvents (e.g., DCM, THF); immiscible with water.[2][8]
Stability Moisture Sensitive[8]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the esterification of its corresponding acid chloride precursor, 3-chlorosulfonylthiophene-2-carboxylic acid chloride. This method is efficient and yields a pure product.

Expertise & Causality in Synthesis

The chosen protocol is designed for high fidelity and yield. The use of absolute (anhydrous) solvents like chloroform is critical; the presence of water would lead to the hydrolysis of both the starting acyl chloride and the target chlorosulfonyl chloride, resulting in undesired carboxylic and sulfonic acid byproducts.[9] Heating the reaction mixture to reflux provides the necessary activation energy to drive the esterification to completion, with the evolution of hydrogen chloride gas serving as a visual indicator of reaction progress.[9] Post-reaction, removal of the solvent in vacuo is a gentle method that avoids thermal decomposition of the product, which can be a concern with sulfur- and chlorine-containing compounds.

Experimental Protocol: Esterification of 3-chlorosulfonylthiophene-2-carboxylic acid chloride

This protocol describes a reliable lab-scale synthesis.[9]

  • Reactant Preparation: Dissolve 48.0 g (0.196 mol) of 3-chlorosulfonylthiophene-2-carboxylic acid chloride in 500 mL of absolute chloroform in a round-bottom flask equipped with a reflux condenser and a gas outlet to vent HCl.

  • Methanol Addition: Add 9.6 g (0.3 mol) of absolute methanol to the solution.

  • Reaction: Heat the mixture to reflux (approximately 61°C for chloroform) and maintain for 3 hours. The reaction is complete when the evolution of hydrogen chloride gas ceases.

  • Work-up: Cool the reaction mixture to room temperature. Evaporate the chloroform solvent to dryness using a rotary evaporator under reduced pressure.

  • Crystallization: The resulting residue is allowed to stand, during which it will crystallize. The solid obtained is the pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Solvent cluster_process Reaction Conditions cluster_workup Purification AcidChloride 3-chlorosulfonylthiophene- 2-carboxylic acid chloride Reaction Reflux for 3 hours (~61°C) AcidChloride->Reaction Methanol Absolute Methanol Methanol->Reaction Solvent Absolute Chloroform Solvent->Reaction as solvent HCl_vent HCl gas evolves Reaction->HCl_vent Evaporation Evaporation in vacuo Reaction->Evaporation 1. Cool 2. Concentrate Crystallization Crystallization Evaporation->Crystallization Product Product: Methyl 3-(chlorosulfonyl)thiophene- 2-carboxylate Crystallization->Product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Core Applications

The synthetic value of this compound is almost entirely derived from the reactivity of the sulfonyl chloride (-SO₂Cl) group. This group is an excellent leaving group, making the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This predictable reactivity forms the basis of a self-validating system for synthetic chemists; the chlorosulfonyl moiety reliably reacts with primary and secondary amines, alcohols, and other nucleophiles to form stable sulfonamides, sulfonate esters, and other derivatives.

Pharmaceutical Development

The primary application is in the synthesis of sulfonamides, a critical pharmacophore in medicinal chemistry.[1]

  • Anti-Inflammatory Drugs: It serves as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Lornoxicam and Chlortenoxicam.[10][11] The synthesis involves reacting the chlorosulfonyl group with an appropriate amine to build the core thieno[2,3-e][1][2]thiazine dioxide scaffold.

  • General Drug Discovery: Its structure is a valuable starting point for creating libraries of novel sulfonamide-containing compounds for screening against various biological targets, including enzymes and receptors implicated in inflammatory diseases.[1]

Agrochemicals

In agrochemical research, it is used to produce potent herbicides and fungicides.[1] The resulting sulfonamide or sulfonate ester derivatives can be tailored to target specific biological pathways in weeds or fungi, enhancing crop protection.

Materials Science

The compound's thermal stability and reactivity are leveraged in materials science.[1][2]

  • Specialty Polymers: It can be used as a monomer or cross-linking agent to introduce sulfonyl groups into polymer backbones. This enhances properties such as thermal stability, chemical resistance, and adhesion.[1]

  • Conductive Polymers: The thiophene core is a fundamental unit in conductive polymers. Derivatives of this compound are explored in the development of advanced materials for electronics and energy storage applications.[1]

Safety, Handling, and Storage

Due to its high reactivity, particularly with moisture and nucleophiles, strict safety protocols are mandatory when handling this compound.

Table 3: GHS Hazard and Precautionary Information

CategoryCodeDescription
Hazard Statement H314Causes severe skin burns and eye damage.[5][12]
Hazard Statement H290May be corrosive to metals.[13]
Precautionary P260Do not breathe dusts or mists.[12][13]
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection.[12][13]
Precautionary P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[12]
Precautionary P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[12]
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
Precautionary P405Store locked up.[12]
  • Handling: Always handle in a well-ventilated fume hood. Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[13]

  • Storage: The compound is moisture-sensitive and corrosive.[8] Store in a tightly sealed, corrosion-resistant container in a cool (recommended 2-8°C), dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1][6][8]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Due to its corrosive nature, it should not be disposed of in standard waste streams.

References

Spectroscopic Characterization of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of a Versatile Building Block

This compound (CAS Number 59337-92-7) is a bifunctional molecule featuring a thiophene ring substituted with a methyl ester and a reactive chlorosulfonyl group.[3][4] Its molecular formula is C₆H₅ClO₄S₂, with a molecular weight of approximately 240.68 g/mol .[3] This unique combination of functional groups makes it a valuable precursor in the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents and crop protection chemicals.

The chlorosulfonyl moiety serves as a versatile handle for introducing sulfonamide functionalities, a common pharmacophore in many drug classes. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this intermediate, ensuring the integrity of subsequent synthetic steps. This guide will delve into the expected and observed spectroscopic features of this compound, providing a foundational understanding for its application in research and development.

Molecular Structure and Key Spectroscopic Regions

The structural features of this compound dictate its characteristic spectroscopic signatures. The thiophene ring provides a rigid scaffold with two aromatic protons, while the methyl ester and chlorosulfonyl groups each contribute unique signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A standard protocol for acquiring NMR spectra for this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to a series of singlets for each unique carbon atom.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation
Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 8.0 - 7.8Doublet1HThiophene H-5
~ 7.4 - 7.2Doublet1HThiophene H-4
~ 4.0 - 3.9Singlet3HOCH₃
  • Thiophene Protons: The two protons on the thiophene ring are expected to appear as doublets due to mutual coupling. The electron-withdrawing nature of both the chlorosulfonyl and methyl ester groups will deshield these protons, shifting them downfield.

  • Methyl Ester Protons: The three protons of the methyl ester group are expected to appear as a sharp singlet in the region of 3.9-4.0 ppm.

¹³C NMR Spectral Data and Interpretation

PubChem indicates the availability of a ¹³C NMR spectrum for this compound, acquired on a Bruker AM-270 instrument.[4] While the raw data is not directly provided, the expected chemical shifts can be predicted based on the functional groups present.

Predicted Chemical Shift (δ, ppm) Assignment
~ 162C=O (Ester)
~ 145C-3 (Thiophene)
~ 138C-5 (Thiophene)
~ 135C-2 (Thiophene)
~ 130C-4 (Thiophene)
~ 53OCH₃
  • Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift.

  • Thiophene Carbons: The carbons of the thiophene ring will resonate in the aromatic region, with the carbon attached to the electron-withdrawing sulfonyl group (C-3) being significantly deshielded.

  • Methyl Carbon: The methyl carbon of the ester group will appear at the most upfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

An ATR-IR spectrum is available from Sigma-Aldrich through the PubChem database.[4] The key absorption bands are expected in the following regions:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~ 3100C-H stretchAromatic (Thiophene)
~ 1720C=O stretchEster
~ 1380 and 1180Asymmetric and Symmetric SO₂ stretchSulfonyl Chloride
~ 1250C-O stretchEster
  • Carbonyl Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is characteristic of the ester carbonyl group.

  • Sulfonyl Chloride Stretches: Two strong bands, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, are expected around 1380 cm⁻¹ and 1180 cm⁻¹, respectively.

  • Aromatic C-H Stretch: A weaker absorption above 3000 cm⁻¹ is indicative of the C-H bonds on the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity and structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.

MS Data and Interpretation

The exact mass of this compound is 239.9318 Da.[4] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 240, with a characteristic isotopic pattern for the presence of chlorine (M+2 peak approximately one-third the intensity of the M⁺ peak) and sulfur.

MS_Fragmentation M [M]⁺˙ m/z 240/242 M_minus_OCH3 [M-OCH₃]⁺ m/z 209/211 M->M_minus_OCH3 - OCH₃ M_minus_Cl [M-Cl]⁺ m/z 205 M->M_minus_Cl - Cl M_minus_SO2Cl [M-SO₂Cl]⁺ m/z 141 M->M_minus_SO2Cl - SO₂Cl

Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.

  • Loss of Methoxy Radical: A common fragmentation pathway for methyl esters is the loss of a methoxy radical (•OCH₃), which would result in a fragment ion at m/z 209.

  • Loss of Chlorine Radical: Cleavage of the S-Cl bond would lead to the loss of a chlorine radical (•Cl), giving a fragment at m/z 205.

  • Loss of Chlorosulfonyl Radical: The loss of the entire chlorosulfonyl radical (•SO₂Cl) would produce a fragment corresponding to the methyl thiophene-2-carboxylate cation at m/z 141.

Conclusion

The spectroscopic data for this compound are consistent with its proposed structure. The combination of NMR, IR, and MS provides a comprehensive characterization, confirming the presence of the key functional groups and the overall molecular framework. This guide serves as a valuable resource for scientists utilizing this important synthetic intermediate, ensuring its quality and proper identification in their research endeavors.

References

A Technical Guide to the Synthesis of Tenoxicam: The Centrality of the Thieno[2,3-e]thiazine Core

A Technical Guide to the Synthesis of Tenoxicam: The Centrality of the Thieno[2,3-e][1][2]thiazine Core

Abstract: Tenoxicam is a potent non-steroidal anti-inflammatory drug (NSAID) of the "oxicam" class, distinguished by its long half-life and efficacy in treating rheumatic diseases.[1][2] Its synthesis is a topic of significant interest in medicinal and process chemistry. This guide provides an in-depth examination of the key structural component at the heart of tenoxicam's synthesis: the 4-hydroxy-2-methyl-2H-thieno[2,3-e][3][4]thiazine-1,1-dioxide scaffold. We will dissect the prevalent synthetic strategies, focusing on the assembly of this core and its subsequent conversion to the final active pharmaceutical ingredient (API). This document serves as a technical resource for researchers and drug development professionals, offering detailed protocols, mechanistic insights, and a discussion of the critical parameters that govern the efficiency and success of the synthesis.

Introduction to Tenoxicam and its Synthesis

Tenoxicam, chemically known as 4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][3][4]thiazine-3-carboxamide 1,1-dioxide, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[1][5] The molecular architecture features a distinctive fused thienothiazine ring system, which is the cornerstone of its biological activity. The construction of this heterocyclic core is the pivotal challenge in its total synthesis. Various synthetic routes have been developed, often starting from thiophene derivatives, but all converge on the formation of a key intermediate before the final amidation step.[5][6][7]

The Key Building Block: The Thienothiazine Nucleus

The critical precursor and central building block in the most common industrial synthesis of tenoxicam is Methyl 2-Methyl-4-Hydroxy-2H-Thieno[2,3-e]-1,2-Thiazine-3-Carboxylate-1,1-Dioxide . This complex molecule, hereafter referred to as "tenoxicam methyl ester" or the "thienothiazine core," contains the entire fused ring system and the correct oxidation state required for the final product.

The synthesis of tenoxicam is effectively a two-stage process:

  • Assembly of the Thienothiazine Core: Building the fused heterocyclic system from simpler starting materials.

  • Amidation: Condensation of the thienothiazine core with 2-aminopyridine to form the final carboxamide.[3][8]

This guide will focus primarily on the second, pivotal step, which directly utilizes the key building block.

The Core Synthetic Strategy: Amidation of the Thienothiazine Ester

The most direct and widely adopted method for synthesizing tenoxicam involves the condensation reaction between the tenoxicam methyl ester and 2-aminopyridine.[3][8] This reaction is an aminolysis (or amidation) where the amino group of 2-aminopyridine displaces the methoxy group of the methyl ester on the thienothiazine core.

The overall transformation is depicted below:

Caption: High-level overview of the final condensation step in Tenoxicam synthesis.

Detailed Protocol and Mechanistic Insights

This section provides a representative, step-by-step protocol for the condensation reaction, synthesized from established patent literature.[3] It is followed by an expert discussion on the rationale behind the procedural choices.

Experimental Protocol: Synthesis of Tenoxicam

Objective: To synthesize Tenoxicam via condensation of Methyl 2-Methyl-4-Hydroxy-2H-Thieno[2,3-e]-1,2-Thiazine-3-Carboxylate-1,1-Dioxide and 2-aminopyridine.

Materials:

  • Methyl 2-Methyl-4-Hydroxy-2H-Thieno[2,3-e]-1,2-Thiazine-3-Carboxylate-1,1-Dioxide (Tenoxicam Methyl Ester)

  • 2-Aminopyridine

  • Sodium Carbonate (anhydrous, activated)

  • Xylene (or another suitable alkylbenzene solvent)

  • Methanol or Ethanol

  • Sodium Hydroxide

  • Hydrochloric Acid (20%)

  • Activated Carbon

Procedure:

  • Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, add Tenoxicam Methyl Ester (4.5 g, 16.3 mmol), 2-aminopyridine (2.0 g, 21.3 mmol), and xylene (150 mL).[3]

  • Addition of Base: Add activated, anhydrous sodium carbonate (2.5 g, 23.6 mmol) to the mixture.[3]

  • Condensation Reaction: Heat the mixture to reflux (approx. 120-140°C) with vigorous stirring. Maintain the reaction for 13-18 hours.[3]

  • Crystallization of Crude Product: After the reaction is complete, cool the mixture to 10-15°C and hold for at least 5 hours to allow for crystallization of the crude product.[3]

  • Isolation: Filter the resulting precipitate. The collected solid is the crude Tenoxicam.

  • Purification (Recrystallization): a. Prepare a solution of methanol (28 mL), water (9 mL), and sodium hydroxide (1.3 g).[3] b. Dissolve the crude product in this basic solution with heating. The enolic hydroxyl group of tenoxicam is acidic and forms a soluble sodium salt. c. Add activated carbon (0.45 g) for decolorization, stir, and filter while hot to remove the carbon.[3] d. Transfer the hot filtrate to a clean vessel and adjust the pH to ~3.0 using 20% hydrochloric acid. This re-protonates the molecule, causing it to precipitate.[3] e. Cool the mixture to 5°C and allow it to stand for at least 5 hours to ensure complete precipitation.[3] f. Filter the purified product, wash with cold water, and dry under a vacuum to yield pure, solid yellow Tenoxicam.[3]

Caption: Step-by-step workflow for the synthesis and purification of Tenoxicam.

Causality Behind Experimental Choices
  • Solvent (Alkylbenzene): High-boiling point solvents like xylene are required to achieve the necessary activation energy for the aminolysis of the relatively stable methyl ester. Temperatures of 130-140°C are common.[3]

  • Base (Alkali Carbonate): While the reaction can proceed without a base, the addition of a mild, non-nucleophilic base like sodium or potassium carbonate is crucial for industrial applications. It serves two purposes:

    • Neutralizing Acidic Byproducts: It neutralizes any acidic species that could protonate the 2-aminopyridine, keeping it active as a nucleophile.

    • Catalysis: The base can facilitate the reaction, potentially by promoting the formation of a more reactive intermediate, leading to shorter reaction times and higher yields (typically ≥85%).[3]

  • Purification via pH Adjustment: Tenoxicam's structure contains an acidic enol group (pKa ~4-5). This allows for a highly effective purification strategy. By dissolving the crude product in an aqueous basic solution (forming the soluble sodium salt), insoluble impurities can be filtered off. Subsequent acidification re-protonates the enol, causing the pure, insoluble Tenoxicam to precipitate out of the solution, leaving water-soluble impurities behind.[3]

Quantitative Data Summary

The efficiency of the final condensation step is critical for the overall viability of the tenoxicam synthesis. The following table summarizes typical reaction parameters and outcomes based on patent examples.

ParameterValueSource
Reactant Molar Ratio 1 (Ester) : 1.3 (Amine) : 1.45 (Base)[3]
Solvent Xylene[3]
Reaction Temperature 120-140 °C (Reflux)[3]
Reaction Time 13 - 18 hours[3]
Yield 85 - 89%[3]
Final Purity >99.5%[9]
Melting Point 207 - 209 °C[3]

Conclusion

The synthesis of tenoxicam is a well-refined process that hinges on the successful construction and subsequent amidation of its key building block, the thienothiazine methyl ester. The final condensation with 2-aminopyridine, while seemingly straightforward, requires carefully controlled conditions—specifically high temperatures and the use of a carbonate base—to achieve the high yields necessary for industrial production. The inherent acidic nature of the tenoxicam molecule is cleverly exploited in a robust purification protocol that ensures a high-purity final product. This guide highlights the critical interplay of reaction engineering and chemical principles that define the manufacturing of this important anti-inflammatory agent.

An In-Depth Technical Guide to the Safe Handling, Storage, and Disposal of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (CAS No. 59337-92-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this versatile chemical intermediate.

Compound Identification and Physicochemical Properties

This compound is a significant building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its utility stems from the presence of a reactive chlorosulfonyl group on a stable thiophene ring, making it a key intermediate for the synthesis of various complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like tenoxicam.[3]

A clear understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueReference(s)
Molecular Formula C₆H₅ClO₄S₂[1][4]
Molecular Weight 240.67 g/mol [1][4]
Appearance White to brown crystalline powder[1][4]
Melting Point 61-64 °C[1][5]
Boiling Point 364.8 ± 27.0 °C at 760 mmHg[5]
Density 1.6 ± 0.1 g/cm³[5]
Flash Point 174.4 ± 23.7 °C[5]
Solubility Soluble in toluene; reacts with water.[1]
CAS Number 59337-92-7[1]
Synonyms 3-Chlorosulfonyl-2-thiophenecarboxylic acid methyl ester, 2-(Methoxycarbonyl)thiophene-3-sulfonyl chloride[4][6]

Hazard Identification and Analysis: A Mechanistic Perspective

The primary hazard associated with this compound is its corrosive nature .[1][3] It is classified under Hazard Class 8 and is known to cause severe skin burns and eye damage.[1][7] This corrosivity is a direct consequence of the high reactivity of the sulfonyl chloride functional group.

Mechanism of Corrosivity: The sulfur atom in the chlorosulfonyl group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it highly susceptible to nucleophilic attack. Upon contact with moisture, such as water in the air or on skin and mucous membranes, the sulfonyl chloride undergoes rapid hydrolysis. This reaction produces hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are corrosive and contribute to the severe tissue damage observed upon exposure.[8][9]

Inhalation Hazard: Inhalation of dust or fumes can cause severe irritation and burns to the respiratory tract.[8] The liberated hydrochloric acid upon contact with the moist environment of the lungs can lead to serious and potentially fatal lung injury.

Personal Protective Equipment (PPE) and Engineering Controls: A Self-Validating System of Protection

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential when handling this compound.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[8]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.[8]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical splash goggles in combination with a face shield are required to protect against splashes.[8] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Given the reactivity of sulfonyl chlorides, gloves made of nitrile or neoprene should be used. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.

    • Protective Clothing: A chemical-resistant apron or a full-body lab coat should be worn over personal clothing. For larger scale operations or where there is a significant risk of splashing, a chemical-resistant suit may be necessary.

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[8][10]

Safe Handling and Operational Protocols

Adherence to strict handling protocols is critical to prevent accidental exposure and ensure the integrity of the compound.

  • Moisture Sensitivity: The compound is moisture-sensitive and should be handled under anhydrous conditions to the extent possible.[1][11] This is not only for safety but also to maintain the chemical's purity and reactivity for its intended use.

  • Addition and Transfer: When transferring the solid, use spark-proof tools and minimize the generation of dust. For reactions, add the compound slowly and in a controlled manner, especially to nucleophilic reagents or solvents, as the reactions can be exothermic.

  • Avoid Incompatibilities: Keep the compound away from incompatible materials. (See Section 5 for a detailed list).

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[8] Do not eat, drink, or smoke in the laboratory.

Storage and Incompatibility

Proper storage is crucial for maintaining the stability of this compound and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[8] The recommended storage temperature is typically between 2-8°C.[4]

  • Container: Keep the container tightly closed to prevent contact with moisture and air.[8] The original container is preferred. If transferring to a new container, ensure it is appropriate for corrosive solids and is properly labeled.

  • Incompatible Materials: Avoid contact with:

    • Water and Moisture: Reacts, potentially violently, to produce corrosive acids.[8]

    • Bases (e.g., hydroxides, amines): Reacts exothermically.[8][12]

    • Alcohols: Reacts to form sulfonate esters.

    • Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.[8]

    • Metals: May be corrosive to certain metals.[10][12]

Spill Management and Emergency Procedures

Prompt and appropriate action in the event of a spill is critical to mitigate potential harm.

Small Spills (in a fume hood)
  • Evacuate and Alert: Alert personnel in the immediate area.

  • Containment: Wearing appropriate PPE, contain the spill with a non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth. Do not use combustible materials like paper towels directly on the spill.

  • Collection: Carefully sweep up the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., toluene), followed by a thorough cleaning with soap and water. All cleaning materials should be disposed of as hazardous waste.

Large Spills
  • Evacuate Immediately: Evacuate the laboratory and alert others.

  • Isolate the Area: Close the doors to the affected area.

  • Call for Emergency Assistance: Contact your institution's emergency response team and provide them with the identity of the spilled material and the location.

  • Do Not Attempt to Clean Up: Only trained emergency personnel should handle large spills.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12]

Waste Neutralization and Disposal Protocol

Disposal of this compound and its contaminated materials must be handled as hazardous waste. Small residual amounts can be neutralized in the lab before collection by a certified waste disposal company.

Principle of Neutralization: The reactive sulfonyl chloride is converted to its more stable and water-soluble sulfonic acid salt by controlled hydrolysis with a base.[9]

Laboratory-Scale Neutralization of Small Residual Quantities

This procedure should only be performed by trained personnel in a chemical fume hood.

  • Preparation: Prepare a dilute solution of a weak base, such as 5-10% sodium bicarbonate, in a beaker large enough to accommodate the volume of the waste and allow for potential foaming. Place this beaker in an ice bath to manage the exothermic nature of the reaction.

  • Slow Addition: With vigorous stirring, slowly and carefully add the residual this compound or a solution of it to the cold basic solution. Caution: The reaction is exothermic and will release gas (carbon dioxide). The addition must be slow and controlled to prevent a runaway reaction.

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for at least one hour to ensure complete hydrolysis.

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution to ensure it is neutral or slightly basic. If it is still acidic, add more base.

  • Disposal: The neutralized aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal according to your institution's guidelines.

Bulk Waste

Bulk quantities of the compound and heavily contaminated materials should not be neutralized in the lab. They should be placed in a properly labeled hazardous waste container and disposed of through an approved waste disposal service.[1][8]

Visual Workflow Diagrams

The following diagrams illustrate key workflows for the safe handling and emergency response related to this compound.

G cluster_prep Preparation and Handling cluster_disposal Waste Management start Receive Compound store Store at 2-8°C, Dry Conditions start->store ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) store->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood handle Weigh and Transfer fume_hood->handle waste_gen Generate Waste handle->waste_gen neutralize Neutralize Small Residues (Controlled Hydrolysis) waste_gen->neutralize Residuals collect_bulk Collect Bulk Waste waste_gen->collect_bulk Bulk dispose Dispose via Approved Hazardous Waste Vendor neutralize->dispose collect_bulk->dispose end End of Process dispose->end

Caption: Safe Handling and Disposal Workflow.

G cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response spill Spill Occurs alert_small Alert Area Personnel spill->alert_small Small Spill evacuate Evacuate Laboratory spill->evacuate Large Spill contain Contain with Inert Absorbent alert_small->contain collect_small Collect Waste contain->collect_small decontaminate_small Decontaminate Area collect_small->decontaminate_small end_response Spill Managed decontaminate_small->end_response isolate Isolate Area evacuate->isolate call_emergency Call Emergency Response isolate->call_emergency call_emergency->end_response

Caption: Emergency Spill Response Protocol.

References

An In-depth Technical Guide to the Stability and Moisture Sensitivity of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (CAS No. 59337-92-7) is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for its reactive sulfonyl chloride moiety.[1][2] This high reactivity, however, is intrinsically linked to its significant stability challenges, particularly its pronounced sensitivity to moisture. This technical guide provides an in-depth analysis of the chemical stability of this compound, focusing on the mechanisms of its degradation, best practices for handling and storage, and robust analytical methodologies for monitoring its integrity. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile building block and seek to mitigate the risks associated with its inherent instability.

Introduction: A Profile of a Reactive Intermediate

This compound is a bifunctional molecule featuring a thiophene ring substituted with a methyl ester and a chlorosulfonyl group.[1][3] Its utility stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl), which readily reacts with a wide array of nucleophiles, including amines and alcohols, to form sulfonamides and sulfonate esters, respectively.[4][5] These resulting motifs are common in a multitude of biologically active molecules.[2]

Despite its synthetic utility, the compound is classified as moisture-sensitive.[6][7] This characteristic is not unique to this specific molecule but is a general feature of the sulfonyl chloride functional group.[4] Exposure to atmospheric or trace moisture can lead to rapid hydrolysis, compromising sample purity, reducing reaction yields, and generating corrosive byproducts. Understanding the kinetics and mechanisms of this degradation is paramount for its effective use in complex synthetic pathways.

Key Properties:

  • CAS Number: 59337-92-7[1][6]

  • Molecular Formula: C₆H₅ClO₄S₂[1]

  • Molecular Weight: 240.69 g/mol [1]

  • Appearance: White to brown crystalline powder or yellowish viscous liquid.[1][6][7]

  • Hazard Class: 8 (Corrosive)[1]

The Primary Degradation Pathway: Hydrolysis

The principal stability concern for this compound is its reaction with water. The sulfonyl chloride group is highly susceptible to nucleophilic attack by water, leading to its conversion into the corresponding sulfonic acid and releasing hydrochloric acid (HCl) as a byproduct.[5]

R-SO₂Cl + H₂O → R-SO₃H + HCl (Where R = 2-(methoxycarbonyl)thiophen-3-yl)

This reaction is generally rapid and irreversible. The generation of HCl can further catalyze the degradation of other acid-sensitive functional groups within a reaction mixture, creating a cascade of unwanted side reactions.

Mechanism of Hydrolysis

The hydrolysis of aromatic sulfonyl chlorides in aqueous solutions is a well-studied process.[8][9] The reaction proceeds via a nucleophilic substitution mechanism at the sulfur center. Water, acting as a nucleophile, attacks the electrophilic sulfur atom. This is typically the rate-determining step. The presence of the electron-withdrawing methyl ester and the thiophene ring influences the electrophilicity of the sulfur atom, affecting the precise rate of hydrolysis. A proposed general mechanism is visualized below.

Caption: Proposed hydrolysis mechanism of the sulfonyl chloride.

Best Practices for Handling and Storage

Given its reactivity, strict adherence to proper handling and storage protocols is essential to maintain the quality and integrity of this compound. The primary goal is to minimize its exposure to moisture and incompatible materials.

Storage Recommendations

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

ParameterRecommendationRationale
Temperature 2-8°C[1][2][7][11]Reduces the rate of potential decomposition reactions.
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon).[1]Displaces atmospheric moisture, preventing hydrolysis.[12]
Container Original, tightly sealed container. Use HDPE drums with PTFE-lined lids for larger quantities.[1]Prevents ingress of moisture and contamination. PTFE is chemically resistant to corrosive byproducts like HCl.
Incompatibles Water, bases, alcohols, amines, and strong oxidizing agents.[10]Reacts vigorously with these materials.[10]
Handling Procedures

All handling should be performed in a controlled environment, preferably within a glove box or a fume hood with a dry air or inert gas supply.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and protective clothing.[10] For operations with a risk of vapor exposure, respiratory protection is necessary.[10]

  • Dispensing: Use dry glassware and equipment. If possible, flush equipment with an inert gas before use.

  • Spills: In case of a spill, do not use water.[12] Contain the spill with a non-combustible absorbent material like dry sand or earth and place it in a sealed container for disposal.[10][12]

Assessing Stability: Experimental and Analytical Methods

To ensure the quality of the material, especially after prolonged storage or when troubleshooting a reaction, it is crucial to have reliable analytical methods to assess its purity and detect degradation.

Experimental Workflow: Moisture Challenge Test

A static moisture challenge test can be performed to quantify the stability of a given batch. This involves exposing the compound to a controlled humidity environment and monitoring its degradation over time.

Stability_Workflow start Start: Obtain Sample of R-SO₂Cl step1 Prepare Samples: Weigh compound into vials. start->step1 step3 Exposure: Place open vials in chamber. Start timer (t=0). step1->step3 step2 Prepare Humidity Chamber: Use saturated salt solution (e.g., MgCl₂ for 33% RH). step2->step3 step4 Time Points: Remove one vial at pre-defined intervals (t=1h, 4h, 8h, 24h). step3->step4 Over Time step5 Sample Preparation: Immediately dissolve sample in dry aprotic solvent (e.g., Acetonitrile). step4->step5 step6 Analysis: Inject into HPLC-UV system. step5->step6 step7 Data Processing: Quantify peak areas of R-SO₂Cl and R-SO₃H. step6->step7 end End: Plot % Purity vs. Time step7->end

Caption: Experimental workflow for a static moisture challenge test.

Analytical Techniques

Several analytical techniques can be employed to characterize sulfonyl chlorides and their degradation products.[13]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for purity assessment and quantification of degradation.[1]

    • Protocol: A reverse-phase C18 column is typically used with a mobile phase gradient of water (often with 0.1% TFA or formic acid) and acetonitrile.[14]

    • Detection: A UV detector is used. The sulfonyl chloride and its sulfonic acid hydrolysis product will have distinct retention times. The highly polar sulfonic acid will elute significantly earlier than the parent compound.

    • Quantification: The percentage purity can be calculated from the relative peak areas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation but can also be used to monitor degradation.[13]

    • Protocol: Samples must be dissolved in a dry, aprotic deuterated solvent (e.g., CDCl₃, Acetone-d₆).[13]

    • Observation: The appearance of new signals corresponding to the sulfonic acid derivative and the disappearance of the starting material signals can be tracked over time.

  • Infrared (IR) Spectroscopy: Provides a quick check for the presence of the sulfonyl chloride functional group.[13]

    • Characteristic Bands: Strong absorption bands for the S=O stretches are characteristic of the sulfonyl chloride group.[13] The formation of sulfonic acid will result in the appearance of a broad O-H stretch.

Conclusion

This compound is a valuable but challenging chemical reagent. Its high reactivity, which makes it a powerful synthetic building block, is also the source of its primary liability: a pronounced sensitivity to moisture. Successful application of this compound hinges on a thorough understanding of its instability and the rigorous implementation of protective measures. By adhering to strict protocols for anhydrous storage and handling, and by employing robust analytical methods to verify its integrity, researchers can effectively mitigate the risks of degradation. This ensures the reproducibility of synthetic procedures and the overall quality of the final products derived from this versatile intermediate.

References

An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Synonyms and Identifiers

Author: BenchChem Technical Support Team. Date: January 2026

For immediate release: A comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical intermediate, Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.

This document provides a detailed overview of the various synonyms and chemical identifiers for this compound, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding the different naming conventions and identification parameters is crucial for accurate literature searches, unambiguous procurement, and regulatory compliance.

Nomenclature and Common Synonyms

This compound is known by several alternative names in scientific literature and commercial catalogs. This variability can often be a source of confusion. The following table summarizes the most frequently encountered synonyms, ensuring users can confidently identify this compound regardless of the nomenclature used.

SynonymSource(s)
2-Carbomethoxy-3-thiophenesulfonyl chloride[1][3]
3-(Chlorosulfonyl)-2-thiophenecarboxylic acid methyl ester[1][2][4]
2-(Methoxycarbonyl)-3-thiophenesulfonyl chloride[1][5]
2-(Methoxycarbonyl)thiophene-3-sulfonyl chloride[3][6]
3-Chlorosulfonyl-2-thiophene carboxylic acid methyl ester[3]
Methyl 3-chlorosulfonyl-2-thiophene carboxylate[3]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-chlorosulfonylthiophene-2-carboxylate .[3]

Core Chemical Identifiers

To ensure unambiguous identification, a standardized set of chemical identifiers is used globally. These identifiers are crucial for database searches, regulatory submissions, and chemical inventory management.

IdentifierValueSource(s)
CAS Number 59337-92-7[1][2][3][4][7]
PubChem CID 2736733[1][3]
MDL Number MFCD00068160[1][3]
EC Number 627-732-9 / 920-766-8[3][6]
UN Number UN3261

Molecular and Structural Information

The fundamental properties of a molecule are defined by its structure and composition. The following table and diagram provide a detailed overview of the molecular formula, weight, and structural representations for this compound.

PropertyValueSource(s)
Molecular Formula C₆H₅ClO₄S₂[1][3][4][5][7]
Molecular Weight 240.67 g/mol [1][2][3][5]
InChI InChI=1S/C6H5ClO4S2/c1-11-6(8)5-4(2-3-12-5)13(7,9)10/h2-3H,1H3[3][6]
InChIKey PJVJBDAUWILEOG-UHFFFAOYSA-N[3]
SMILES COC(=O)C1=C(C=CS1)S(=O)(=O)Cl[3]

Below is a diagram illustrating the logical relationship between the primary name and its key identifiers.

G Identifier Relationship Map A This compound B CAS: 59337-92-7 A->B is identified by C PubChem CID: 2736733 A->C is cataloged as D Molecular Formula: C₆H₅ClO₄S₂ A->D is composed of E SMILES: COC(=O)C1=C(C=CS1)S(=O)(=O)Cl D->E is represented by F InChIKey: PJVJBDAUWILEOG-UHFFFAOYSA-N E->F generates hash

Caption: Relationship between the primary chemical name and its key identifiers.

Physical and Safety Data

A summary of key physical properties and safety information is provided below. This data is essential for safe handling, storage, and use in a laboratory or manufacturing setting.

PropertyValueSource(s)
Appearance White to orange to green crystalline powder[1]
Melting Point 61-64 °C[2][7][8]
Hazard Class 8 (Corrosive)[2][4]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound causes severe skin burns and eye damage.[3]

Conclusion

This technical guide provides a consolidated resource for the identification of this compound. By compiling its various synonyms, and chemical and structural identifiers, this document aims to facilitate clear communication and accurate research for professionals in the chemical and pharmaceutical industries. The versatility of this compound as a synthetic intermediate underscores the importance of a thorough understanding of its fundamental data.[1]

References

Methodological & Application

The Strategic Application of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate in Modern Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the sulfonamide functional group remains a cornerstone of therapeutic agent design. Its prevalence is a testament to its unique physicochemical properties, which allow it to act as a bioisostere for amides and carboxylic acids, often leading to improved metabolic stability, bioavailability, and target-binding affinity.[1][2] Within the vast toolkit of synthetic reagents available to medicinal chemists, Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate has emerged as a particularly valuable and versatile building block.[3][4] This thiophene-based scaffold offers a unique combination of a highly reactive chlorosulfonyl group for facile sulfonamide bond formation and a heteroaromatic core that can be strategically utilized to modulate the pharmacological properties of the final compound.[3][5] Thiophene-containing molecules have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in sulfonamide synthesis. We will delve into the underlying reaction mechanism, provide a detailed and field-proven experimental protocol, and offer insights into the critical parameters that ensure a successful and reproducible synthetic outcome.

Core Chemistry: The Nucleophilic Acyl Substitution Mechanism

The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a well-established nucleophilic acyl substitution reaction. The fundamental principle of this transformation is the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride.

Mechanism Causality:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This is the rate-determining step of the reaction.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.

  • Leaving Group Departure: The intermediate then collapses, expelling the chloride ion, which is an excellent leaving group.

  • Proton Transfer: A base, typically a non-nucleophilic amine such as pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[5] The base deprotonates the nitrogen atom of the newly formed sulfonamide, resulting in the final, stable product.

The presence of the electron-withdrawing methyl ester group on the thiophene ring can subtly influence the reactivity of the sulfonyl chloride, but the fundamental mechanism remains consistent with that of other aryl sulfonyl chlorides.

Experimental Workflow and Data

A successful sulfonamide synthesis campaign relies on a logical and well-controlled experimental workflow. The following diagram illustrates the key stages, from reagent preparation to the isolation of the purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Prepare Anhydrous Reagents & Solvents Inert Establish Inert Atmosphere (N2/Ar) Dissolve Dissolve Amine & Base in DCM Cool Cool to 0 °C Dissolve->Cool Add Dropwise Addition of Sulfonyl Chloride Solution Cool->Add React Microwave Irradiation or Conventional Heating Add->React Quench Quench Reaction (e.g., aq. CuSO4) React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Acid, Base, Brine) Extract->Wash Dry Dry over Na2SO4/MgSO4 & Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify End Purify->End Start Start->Reagents

Caption: General workflow for sulfonamide synthesis.

The following table summarizes the key quantitative parameters for a representative synthesis. Note that these values are based on a specific literature example and may require optimization for different amine substrates.[5]

ParameterValue/ConditionRationale
Stoichiometry
Amine1.0 eqLimiting reagent.
This compound1.5 - 2.0 eqAn excess ensures complete consumption of the amine.
Pyridine (Base)5.0 eqActs as both a base and a catalyst. A larger excess is often used in microwave-assisted reactions.
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)A common aprotic solvent that dissolves the reactants well and is relatively inert.
Temperature80 °C (Microwave)Microwave irradiation can significantly accelerate the reaction rate. For conventional heating, room temperature to reflux may be required.
Time30 minutes (Microwave)Reaction progress should be monitored by TLC. Conventional heating may require 6-18 hours.[5]
Workup
Quenching SolutionSaturated aq. CuSO₄Effectively removes pyridine from the reaction mixture.
Extraction SolventEthyl Acetate (EtOAc)Provides good separation of the organic product from the aqueous layer.
Purification
MethodFlash Column ChromatographyEffective for separating the desired sulfonamide from unreacted starting materials and byproducts.
Stationary PhaseSilica Gel (200-300 mesh)Standard stationary phase for this type of compound.
Mobile PhasePetroleum Ether/Ethyl Acetate GradientA common solvent system for eluting moderately polar compounds like sulfonamides.

Detailed Experimental Protocol: A Representative Synthesis

This protocol is adapted from a published procedure and describes the synthesis of a substituted thiophene sulfonamide using a derivative of the title compound.[5] It serves as an authoritative template that can be modified for various primary and secondary amines.

Materials:

  • Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate (or the title compound)

  • Amine of interest (e.g., 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Petroleum Ether

  • Saturated aqueous Copper (II) Sulfate (CuSO₄) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (200-300 mesh)

Equipment:

  • Microwave reactor or round-bottom flask with condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a microwave reaction tube, combine the amine (1.0 eq), Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate (2.0 eq), and anhydrous pyridine (5.0 eq) in anhydrous DCM.

    • Expertise & Experience: Using an excess of the sulfonyl chloride ensures the complete conversion of the potentially more valuable amine. The large excess of pyridine acts as both the base and a high-boiling solvent suitable for microwave heating.

  • Reaction: Seal the tube and place it in the microwave reactor. Irradiate the mixture at 80 °C for 30 minutes with a power of 150 W.

    • Trustworthiness: Monitor the reaction progress by TLC (e.g., using a 4:1 petroleum ether/EtOAc solvent system) to confirm the consumption of the starting amine and the formation of a new, typically more polar, product spot.

  • Workup - Quenching and Extraction: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing a saturated aqueous CuSO₄ solution and extract with EtOAc (3 x volume of DCM).

    • Causality: The CuSO₄ solution complexes with pyridine, facilitating its removal from the organic layer.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then with brine.

    • Causality: The water wash removes any remaining water-soluble impurities, and the brine wash helps to remove residual water from the organic layer, initiating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate.

    • Self-Validation: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and concentrate under reduced pressure to afford the final sulfonamide. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

  • Corrosive: Causes severe skin burns and eye damage.[6] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

  • Moisture Sensitive: The chlorosulfonyl group will readily hydrolyze upon contact with moisture to form the corresponding sulfonic acid, rendering it inactive for sulfonamide synthesis.[1] Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and glassware.[5]

  • Reaction Byproduct: The reaction generates HCl, which is corrosive and toxic. The use of a base is essential to neutralize it. The reaction should be performed in a well-ventilated fume hood.[6]

  • Disposal: Dispose of the reagent and any waste in accordance with local, regional, and national regulations.[6][8]

Conclusion

This compound is a highly effective reagent for the synthesis of a diverse range of thiophene-based sulfonamides. Its utility is rooted in the reliable and high-yielding nucleophilic acyl substitution reaction with primary and secondary amines. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to safe handling practices, researchers can confidently employ this building block to accelerate the discovery and development of novel therapeutic agents. The protocol provided herein offers a robust and validated starting point for the synthesis of a wide array of sulfonamide derivatives, paving the way for further exploration of their potential in medicinal chemistry.

References

Revolutionizing Synthesis: Advanced Methodologies in Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Chemical Synthesis

In the landscape of pharmaceutical and agrochemical research, the ability to synthesize complex organic molecules with high efficiency, selectivity, and sustainability is paramount. Traditional synthetic methods, while foundational, often face challenges related to long reaction times, harsh conditions, low yields, and significant waste generation.[1][2][3] To address these limitations and accelerate the discovery and development of new drugs and crop protection agents, the adoption of innovative synthetic technologies is not merely an advantage but a necessity.[1][4][5]

This technical guide provides an in-depth exploration of cutting-edge synthetic applications that are reshaping the synthesis of active pharmaceutical ingredients (APIs) and agrochemical active ingredients (AIs). We will delve into the principles and practical applications of Flow Chemistry , Photoredox Catalysis , and Biocatalysis , offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals. The causality behind experimental choices will be explained, and each protocol is designed as a self-validating system, grounded in authoritative scientific literature.

Flow Chemistry: From Batch to Continuous Manufacturing

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis.[6][7][8][9][10] By conducting reactions in a continuously flowing stream through a reactor, this approach offers superior control over reaction parameters such as temperature, pressure, and residence time compared to traditional batch methods.[6][7][8][11] This enhanced control leads to improved reaction selectivity, higher yields, and enhanced safety, particularly when dealing with hazardous or explosive reactions.[11][12] Furthermore, flow chemistry facilitates seamless scalability from laboratory research to industrial production, significantly reducing development timelines.[6][13]

Core Principles and Advantages of Flow Chemistry

The fundamental advantage of flow chemistry lies in its high surface-area-to-volume ratio, which allows for rapid heat and mass transfer.[12][13] This enables reactions to be performed under conditions that are often inaccessible in batch reactors, such as high temperatures and pressures, with minimal risk of runaway reactions.[12] The precise control over residence time ensures that all reactant molecules experience the same reaction conditions, leading to a more uniform product with a better impurity profile.[12]

Application Note 1: Continuous Flow Synthesis of Boscalid, a Key Agrochemical Fungicide

Boscalid is a broad-spectrum fungicide widely used in agriculture. Its synthesis traditionally involves a multi-step batch process. Here, we present a telescoped, three-step continuous flow process for its synthesis, demonstrating the power of flow chemistry to improve efficiency and yield.[14]

Experimental Workflow: Three-Step Telescoped Synthesis of Boscalid

The synthesis of Boscalid can be efficiently achieved in a three-step continuous flow process: 1) Suzuki-Miyaura cross-coupling, 2) Nitro group reduction, and 3) Amidation.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Amidation A 1-chloro-2-nitrobenzene D MJOD Reactor 80°C A->D B 4-chlorophenylboronic acid B->D C Pd(PPh3)4 Catalyst Na2CO3 Base Ethanol/Water C->D E 4'-chloro-2-nitro-1,1'-biphenyl D->E G Flow Reactor 3 min Residence Time E->G F NaBH4 / CoSO4·7H2O F->G H 2-amino-4'-chloro-1,1'-biphenyl G->H J Flow Reactor H->J I 2-chloronicotinic acid I->J K Boscalid J->K

Caption: Workflow for the three-step telescoped continuous flow synthesis of Boscalid.

Protocol 1: Continuous Flow Synthesis of 4'-chloro-2-nitro-1,1'-biphenyl (Suzuki-Miyaura Coupling)

This protocol details the first step in the continuous flow synthesis of Boscalid.

  • Materials:

    • 1-chloro-2-nitrobenzene

    • 4-chlorophenylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Sodium carbonate (Na₂CO₃)

    • Ethanol/Water (solvent mixture)

  • Equipment:

    • Multi-jet oscillating disk (MJOD) continuous flow reactor

    • High-pressure liquid chromatography (HPLC) pumps

    • Back-pressure regulator

  • Procedure:

    • Prepare a solution of 1-chloro-2-nitrobenzene, 4-chlorophenylboronic acid, and Na₂CO₃ in an ethanol/water solvent mixture.

    • Prepare a separate solution of the Pd(PPh₃)₄ catalyst in the same solvent mixture.

    • Using HPLC pumps, introduce the reactant and catalyst solutions into the MJOD reactor.

    • Set the reactor temperature to 80°C and adjust the flow rates to achieve the desired residence time.

    • The product stream exiting the reactor contains 4'-chloro-2-nitro-1,1'-biphenyl.[14]

    • The crude product can be directly telescoped into the next reaction step.[14]

ParameterValueReference
Temperature80°C[14]
CatalystPd(PPh₃)₄[14]
BaseNa₂CO₃[14]
SolventEthanol/Water[14]
Yield82%[14]

Photoredox Catalysis: Harnessing Light for Novel Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under mild conditions that are often difficult to achieve with traditional thermal methods.[15][16][17] This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates.[15][16] These radicals can then engage in a wide range of synthetic transformations, including cross-coupling, C-H functionalization, and trifluoromethylation.[11][15][18] The mild reaction conditions, high functional group tolerance, and unique reactivity profiles make photoredox catalysis particularly attractive for late-stage functionalization of complex molecules in drug discovery.[15][18]

Application Note 2: Direct C-H Arylation of Heterocycles

Heterocyclic scaffolds are ubiquitous in pharmaceuticals and agrochemicals. The ability to directly functionalize C-H bonds in these molecules offers a more atom-economical and efficient synthetic route compared to traditional cross-coupling reactions that require pre-functionalization.[19] Photoredox catalysis provides a powerful platform for such transformations.

Experimental Workflow: Photoredox-Catalyzed C-H Arylation

This workflow illustrates a general setup for the direct arylation of N-heterocycles using a photoredox catalyst.

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Isolation A N-Heterocycle E Reaction Vessel A->E B Arylating Agent (e.g., Aryl Diazonium Salt) B->E C Photocatalyst (e.g., Ir(ppy)2(dtbbpy)PF6) C->E D Solvent (e.g., DCE) D->E I Stirring E->I F Inert Atmosphere (Argon) F->E G Visible Light Irradiation (e.g., 24W Blue LED) G->E H Room Temperature H->E J Quenching I->J K Extraction J->K L Chromatography K->L M Arylated Heterocycle L->M

Caption: General workflow for a photoredox-catalyzed C-H arylation of a heterocycle.

Protocol 2: Direct Arylation of 2-Bromopyridine with Phenol

This protocol provides a specific example of a photoredox-catalyzed C-H arylation.[19]

  • Materials:

    • 2-Bromopyridine

    • Phenol

    • [Ir(ppy)₂(dtbbpy)]PF₆ (photocatalyst)

    • 1,2-Dichloroethane (DCE)

  • Equipment:

    • Schlenk tube or similar reaction vessel

    • Magnetic stirrer

    • Blue LED light source (24 W)

  • Procedure:

    • To a Schlenk tube, add 2-bromopyridine (0.1 mmol), phenol (0.3 mmol), and [Ir(ppy)₂(dtbbpy)]PF₆ (1 mol%).

    • Add DCE (0.1 M) as the solvent.

    • Degas the reaction mixture by bubbling with argon for 15 minutes.

    • Place the reaction vessel in front of a 24 W blue LED light source and stir at room temperature for 12 hours.

    • Upon completion, the reaction mixture can be analyzed by GC-MS or ¹H NMR to determine the yield.

    • For isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.[19]

ParameterValueReference
Photocatalyst[Ir(ppy)₂(dtbbpy)]PF₆[19]
Light Source24 W Blue LED[19]
SolventDCE[19]
TemperatureRoom Temperature[19]
Isolated Yield83%[19]

Biocatalysis: Nature's Approach to Precision Synthesis

Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations.[2][20][21][22] Enzymes operate under mild conditions of temperature and pH, often in aqueous media, making biocatalysis an inherently green and sustainable technology.[2][23] The high stereoselectivity of many enzymes is particularly valuable for the synthesis of chiral molecules, which are crucial in both pharmaceuticals and agrochemicals, as different enantiomers can have vastly different biological activities.[20][21][24][25][26]

Application Note 3: Enzymatic Kinetic Resolution of Chiral Amines

Chiral amines are key building blocks for a wide range of bioactive molecules.[24][26] Enzymatic kinetic resolution is a widely used method for obtaining enantiomerically pure amines from a racemic mixture.[27] This process relies on an enzyme that selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted, enantiopure amine.

Experimental Workflow: Enzymatic Kinetic Resolution

The following diagram outlines the key steps in the enzymatic kinetic resolution of a racemic amine.

G cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Work-up and Separation A Racemic Amine E Reaction Vial A->E B Acyl Donor B->E C Immobilized Lipase C->E D Organic Solvent D->E F Shaker Incubator (Controlled Temperature) E->F G Monitoring by HPLC F->G H Filter off Enzyme G->H I Concentrate Filtrate H->I J Column Chromatography I->J K Unreacted Enantiopure Amine J->K L Acylated Amine J->L

Caption: Workflow for the enzymatic kinetic resolution of a racemic amine.

Protocol 3: Lipase-Catalyzed Resolution of a Racemic α-Aminoketone

This protocol provides a general procedure for the enzymatic resolution of a racemic α-aminoketone.[27]

  • Materials:

    • Racemic α-aminoketone

    • Immobilized lipase (e.g., Novozym 435)

    • Acyl donor (e.g., ethyl acetate)

    • Organic solvent (e.g., toluene)

  • Equipment:

    • Reaction vials

    • Shaker incubator

    • Chiral High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • To a reaction vial, add the racemic α-aminoketone (1.0 equiv) and the immobilized lipase (e.g., 20 mg/mmol of substrate).

    • Add the organic solvent to dissolve the substrate.

    • Add the acyl donor (1.0-2.0 equiv).

    • Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 30-50 °C).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of both the unreacted aminoketone and the acylated product.

    • Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted aminoketone from the acylated product by flash column chromatography.

    • The acylated aminoketone can be deacylated to recover the other enantiomer of the aminoketone.[27]

ParameterGuidelineReference
EnzymeImmobilized Lipase[27]
Acyl Donore.g., Ethyl Acetate[27]
SolventOrganic Solvent (e.g., Toluene)[27]
Temperature30-50 °C[27]
MonitoringChiral HPLC[27]
Theoretical Max. Yield50% (for each enantiomer)[27]

Conclusion: A New Era of Synthesis

The methodologies outlined in this guide—Flow Chemistry, Photoredox Catalysis, and Biocatalysis—represent a paradigm shift in the synthesis of complex molecules for pharmaceutical and agrochemical applications. By embracing these technologies, researchers can overcome many of the limitations of traditional synthetic methods, leading to more efficient, sustainable, and innovative routes to novel compounds. The provided protocols serve as a starting point for the implementation of these powerful techniques in the laboratory, with the ultimate goal of accelerating the development of new medicines and crop protection solutions that benefit society.

References

The Indispensable Architect: The Role of the Intermediate in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

In the complex, multi-step process of synthesizing an Active Pharmaceutical Ingredient (API), intermediates are the foundational building blocks. They are distinct chemical compounds formed during the synthetic pathway that are not the final drug substance but are critical to its creation. This guide provides an in-depth exploration of the multifaceted role of intermediates, from enabling the initial synthesis of novel chemical entities to ensuring the quality, safety, and scalability of a drug candidate. We will detail the strategic importance of intermediate design, provide robust protocols for their synthesis and analytical characterization, and discuss their pivotal function in lead optimization and regulatory compliance. This document is intended for drug discovery and development scientists, offering both foundational principles and actionable, field-proven methodologies.

The Foundational Role of Intermediates in API Synthesis

Causality in Synthesis Design: The choice of a synthetic route, and therefore the choice of intermediates, has profound implications for the entire drug development program. A well-designed pathway utilizing stable, easily purified intermediates can significantly:

  • Increase Overall Yield: By breaking a complex synthesis into manageable steps, each intermediate can be purified to remove byproducts and unreacted starting materials.[] This prevents the accumulation of impurities that could inhibit subsequent reactions or complicate the final API purification, thereby maximizing the yield at each stage.[][]

  • Enhance Purity and Safety: The quality of an intermediate directly impacts the purity of the final API. Impurities introduced or formed during an intermediate step can carry through the entire process, potentially leading to unwanted side effects or reduced drug efficacy. Therefore, isolating and controlling the quality of each intermediate is a critical safety and quality control checkpoint.[][5]

  • Improve Cost-Efficiency and Scalability: The cost of raw materials and the complexity of reactions are major drivers of manufacturing costs.[6] Utilizing well-chosen intermediates can streamline production by reducing the total number of reaction steps and allowing for the use of more cost-effective reagents and conditions.[1][]

The following diagram illustrates the central position of intermediates in the drug discovery and development pipeline.

DrugDiscoveryWorkflow cluster_0 Early Discovery & Synthesis cluster_1 Analysis & Optimization cluster_2 Development & Manufacturing RAW Raw Materials INT1 Intermediate 1 RAW->INT1 Step 1 INT2 Intermediate 2 INT1->INT2 Step 2 API API Synthesis INT2->API Final Step CHAR Characterization (Purity, Structure) INT2->CHAR QC Check LEAD_OPT Lead Optimization (SAR Studies) API->LEAD_OPT Feedback Loop SCALEUP Process Scale-Up API->SCALEUP LEAD_OPT->INT1 Synthesize Analogs REG Regulatory Filing (CMC Section) SCALEUP->REG MANU Commercial Manufacturing REG->MANU

Caption: The central role of intermediates in the drug development workflow.

Strategic Synthesis and Purification of Intermediates

The synthesis of an intermediate is a process of deliberate molecular construction. The goal is not merely to create the desired compound but to do so in a way that is reproducible, pure, and scalable. This requires careful planning and execution.

Protocol 1: General Method for the Synthesis and Purification of a Novel Drug Intermediate

This protocol provides a generalized, self-validating workflow for synthesizing and purifying a theoretical intermediate on a laboratory scale (1-10 g).

A. Materials & Equipment

  • Reagents: Starting Material A, Reagent B, appropriate anhydrous solvent (e.g., Tetrahydrofuran), quenching agent (e.g., saturated ammonium chloride solution), extraction solvent (e.g., ethyl acetate), drying agent (e.g., anhydrous magnesium sulfate), and purification solvents (e.g., hexanes, ethyl acetate).

  • Glassware: Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, separatory funnel, Buchner funnel, crystallization dish.

  • Equipment: Magnetic stir plate with heating, rotary evaporator, vacuum pump, inert gas line (Nitrogen or Argon), Thin-Layer Chromatography (TLC) plates and chamber, UV lamp, High-Performance Liquid Chromatography (HPLC) system.

B. Experimental Workflow Diagram

SynthesisProtocol START 1. Reaction Setup REACTION 2. Controlled Reaction START->REACTION MONITOR 3. In-Process Control (TLC/HPLC) REACTION->MONITOR MONITOR->REACTION Incomplete QUENCH 4. Reaction Quench MONITOR->QUENCH Complete WORKUP 5. Aqueous Workup/Extraction QUENCH->WORKUP DRY 6. Drying & Solvent Removal WORKUP->DRY PURIFY 7. Purification (Crystallization/Chromatography) DRY->PURIFY ANALYZE 8. Final QC Analysis (HPLC/NMR/MS) PURIFY->ANALYZE END Pure Intermediate ANALYZE->END

Caption: Step-by-step workflow for intermediate synthesis and purification.

C. Step-by-Step Procedure

  • Reaction Setup: Assemble dry glassware under an inert atmosphere. Charge the reaction flask with Starting Material A (1.0 eq) and anhydrous solvent.

    • Expertise Note: An inert atmosphere is critical to prevent side reactions with atmospheric moisture or oxygen, which could generate impurities or reduce yield.

  • Controlled Addition & Reaction: Cool the mixture to the desired temperature (e.g., 0 °C). Add Reagent B (1.1 eq) dropwise via a dropping funnel over 30 minutes. Allow the reaction to stir at the specified temperature.

    • Expertise Note: Slow, controlled addition of reagents helps to manage the reaction exotherm and minimize the formation of byproducts that can result from localized high concentrations.

  • In-Process Monitoring (Trustworthiness Check): After 1 hour, and every hour thereafter, take a small aliquot of the reaction mixture and analyze it by TLC or a rapid HPLC method.

    • Causality: This step is a self-validating checkpoint. It confirms that the starting material is being consumed and the desired product is forming. Proceeding without this confirmation risks a failed reaction and wasted resources.

  • Reaction Quench: Once the reaction is deemed complete, slowly add the quenching agent to neutralize any remaining reactive reagents.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Add the extraction solvent and water. Shake gently and allow the layers to separate. Collect the organic layer. Wash the organic layer with brine.

    • Expertise Note: The workup procedure is designed to remove water-soluble impurities and byproducts, providing the first stage of purification.[8]

  • Drying and Concentration: Dry the collected organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude intermediate.

  • Purification:

    • Crystallization (Preferred for Scalability): Dissolve the crude product in a minimum amount of a hot solvent in which the intermediate is soluble at high temperatures but poorly soluble at low temperatures.[8] Allow it to cool slowly to form pure crystals, which are then collected by filtration.[9]

    • Column Chromatography (For Difficult Separations): If crystallization is ineffective, purify the crude material using column chromatography, separating the intermediate from impurities based on differential adsorption to a stationary phase.[8][10]

  • Final Analysis and Storage: Analyze the purified intermediate for identity and purity using the methods described in Section 3. Store the verified pure intermediate in a labeled, sealed container under appropriate conditions (e.g., cool, dry, and dark).

The Criticality of Purity: Analytical Characterization

The mantra in pharmaceutical development is "you are what you measure." The purity of an intermediate must be rigorously established because even trace impurities can have significant consequences.[][11] Analytical characterization is not just a quality control step; it is a fundamental component of ensuring the safety and reproducibility of the entire drug manufacturing process.[12][13] A well-characterized intermediate provides confidence that subsequent synthetic steps will proceed as expected and that the final API will meet stringent regulatory standards.[14]

Data Presentation: Common Analytical Techniques for Intermediate Characterization

Analytical TechniquePrinciple of OperationPrimary Application for Intermediates
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a mobile phase and a stationary phase.[15][16]Purity Assessment: Quantifies the intermediate and detects/quantifies impurities.[]
NMR (Nuclear Magnetic Resonance) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.[][15]Structure Elucidation: Confirms the chemical structure of the synthesized intermediate.
MS (Mass Spectrometry) Measures the mass-to-charge ratio of ions.[][16]Identity Confirmation: Confirms the molecular weight of the intermediate.
FTIR (Fourier-Transform Infrared) Spectroscopy Measures the absorption of infrared radiation by the sample, corresponding to molecular vibrations.[17]Functional Group Identification: Confirms the presence of key functional groups in the molecule.[18]
DSC (Differential Scanning Calorimetry) Measures the difference in heat flow into a sample and a reference as a function of temperature.[19]Solid-State Characterization: Identifies melting point, and assesses crystalline form and polymorphism.
Protocol 2: HPLC Method for Purity Assessment of a Drug Intermediate

This protocol describes a standard reverse-phase HPLC (RP-HPLC) method for determining the purity of a synthesized intermediate.[15]

A. Materials & Equipment

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, formic acid (or other appropriate modifier).

  • Equipment: HPLC system with UV/Vis detector, analytical column (e.g., C18, 4.6 x 150 mm, 5 µm), analytical balance, volumetric flasks, autosampler vials.

B. Procedure

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Preparation: Accurately weigh ~5 mg of the purified intermediate (reference standard) and dissolve in a 1:1 mixture of Water:Acetonitrile to make a 1.0 mg/mL stock solution. Prepare a working standard of 0.1 mg/mL by further dilution.

  • Sample Preparation: Prepare the newly synthesized intermediate batch at the same concentration as the working standard (0.1 mg/mL) using the same diluent.

  • System Suitability Test (SST):

    • Trustworthiness Check: Before analyzing any samples, perform five replicate injections of the working standard.

    • Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the main peak must be ≤ 2.0%. This ensures the system is providing precise and reproducible results.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV/Vis scan of the intermediate (e.g., 254 nm).

    • Gradient:

      • 0-15 min: 10% B to 90% B

      • 15-18 min: Hold at 90% B

      • 18-19 min: 90% B to 10% B

      • 19-25 min: Hold at 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram for the sample injection.

    • Calculate the purity of the intermediate using the area percent method:

      • % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

    • Expertise Note: This method assumes all components have a similar response factor at the chosen wavelength. For regulatory filings, relative response factors for known impurities should be determined for more accurate quantification.

Role in Lead Optimization and SAR Studies

In medicinal chemistry, intermediates are not just building blocks for a single target molecule; they are versatile platforms for generating a library of related compounds.[][20] This is the essence of lead optimization, where the goal is to refine a "hit" or "lead" compound to improve its potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[21][22]

By synthesizing a common intermediate, chemists can efficiently create dozens of analogs by reacting it with a variety of different chemical building blocks in the final synthetic step(s).[20] This systematic modification allows for the exploration of the Structure-Activity Relationship (SAR), revealing which parts of the molecule are essential for its biological activity.[21][23]

SAR_Cycle LEAD Lead Compound INT Key Intermediate LEAD->INT Deconstruct SYNTH Synthesize Analogs (R1, R2, R3...) INT->SYNTH Diversify TEST Biological Testing (Potency, Selectivity) SYNTH->TEST SAR Analyze SAR Data TEST->SAR SAR->INT Design New Analogs OPTIMIZED Optimized Candidate SAR->OPTIMIZED Identify

Caption: The iterative cycle of lead optimization enabled by a key intermediate.

For example, if SAR studies suggest a particular region of the lead compound is responsible for poor metabolic stability, a new set of analogs can be rapidly synthesized from a common intermediate to modify that specific region, perhaps by introducing fluorine atoms.[20] This targeted approach, enabled by a flexible intermediate strategy, dramatically accelerates the discovery of a viable drug candidate.[24]

Scale-Up and Regulatory Considerations

Successfully synthesizing an intermediate in the lab is a critical milestone, but it is only the beginning. The process must be scalable to produce kilograms or even tons of material for clinical trials and commercial manufacturing.[25][26][27] The transition from lab to plant introduces new challenges:

  • Heat Transfer and Mixing: Reactions that are well-behaved in a 1-liter flask can become problematic in a 1000-liter reactor due to changes in the surface-area-to-volume ratio, which affects heat transfer.[25]

  • Impurity Profile: The impurity profile can change upon scale-up; minor impurities at the lab scale may become significant at the commercial scale.[25]

  • Regulatory Scrutiny: Regulatory agencies like the FDA and EMA require extensive documentation on the manufacturing process of the API, which includes detailed information on the synthesis, control, and specifications of all starting materials and intermediates.[12][28][29] This information forms a core part of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission.[29]

Adherence to Good Manufacturing Practices (GMP) is essential during the production of intermediates intended for use in APIs for clinical trials and commercial supply.[13][30] This ensures that every batch is produced consistently and meets predefined quality standards, guaranteeing the safety and efficacy of the final drug product.[13]

Conclusion

Chemical intermediates are the unsung heroes of the drug discovery and development process.[6] They are far more than simple waypoints on a synthetic map; they are strategic assets that provide flexibility, enable optimization, and form the very foundation of quality and safety in a pharmaceutical product.[5] A deep understanding of their synthesis, purification, and characterization is indispensable for any scientist aiming to translate a promising molecule into a life-saving medicine. By implementing robust, self-validating protocols and maintaining rigorous analytical standards, research and development teams can leverage the power of intermediates to accelerate the journey from the lab to the patient.

References

Application Notes and Protocols: Synthesis of Thiophene-2-Sulfonamides via Reaction of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of sulfonamides represents a cornerstone reaction in medicinal chemistry and drug development, owing to the prevalence of the sulfonamide moiety in a wide array of therapeutic agents.[1][2] This guide provides a detailed technical overview and robust protocols for the reaction between Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (CAS 59337-92-7) and various primary and secondary amines. This compound is a highly valuable bifunctional reagent that combines the privileged thiophene scaffold with a reactive sulfonyl chloride group, making it an essential building block for novel drug candidates.[3][4][5] We will explore the underlying reaction mechanism, detail critical experimental parameters, provide step-by-step laboratory procedures, and offer a comprehensive troubleshooting guide to empower researchers in synthesizing a diverse library of 3-(aminosulfonyl)thiophene-2-carboxylate derivatives.

Introduction: The Strategic Value of Thiophene Sulfonamides

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a proven method for generating novel molecular entities with enhanced biological activity and optimized pharmacokinetic profiles. The thiophene ring is a five-membered heterocyclic system that is considered a "privileged scaffold" due to its presence in numerous FDA-approved drugs, including anticancer, anti-inflammatory, and antiviral agents.[4][6][7] Its structural properties allow it to act as a bioisostere for a phenyl ring, while offering unique electronic characteristics and additional vectors for chemical modification.[6]

Concurrently, the sulfonamide functional group (-SO₂NH₂) is a critical component in a multitude of blockbuster drugs, from antibacterial "sulfa drugs" to diuretics, anticonvulsants, and enzyme inhibitors.[1][2][8] The reaction of a sulfonyl chloride with an amine is the most fundamental and widely employed method for constructing this crucial S-N bond.[9][10]

This compound serves as a powerful intermediate, enabling the direct installation of a sulfonamide linker onto a thiophene core that is already functionalized with a methyl ester for further elaboration.[3][5] This reaction is pivotal for creating libraries of compounds for high-throughput screening and for the targeted synthesis of complex molecules in drug development programs, including intermediates for drugs like Duloxetine and Sitaxsentan.[5]

The Core Reaction: Mechanistic Insights

The formation of a sulfonamide from this compound and an amine proceeds through a nucleophilic substitution mechanism at the electrophilic sulfur center. The reaction is analogous to the acylation of amines by carboxylic acid chlorides.

Mechanism Breakdown:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electron-deficient sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, re-forming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting product is a protonated sulfonamide. A base, typically added to the reaction mixture, removes the proton from the nitrogen atom to yield the neutral sulfonamide product and a salt byproduct (e.g., triethylammonium chloride).[11] This final step is crucial as it drives the reaction to completion by neutralizing the generated hydrochloric acid (HCl).[11]

Caption: Nucleophilic attack of an amine on the sulfonyl chloride.

Experimental Design: Reagents and Critical Parameters

Success in sulfonamide synthesis hinges on the careful control of reagents and reaction conditions. The high reactivity of sulfonyl chlorides necessitates specific handling procedures to avoid undesirable side reactions.

  • The Electrophile: this compound

    • CAS Number: 59337-92-7[12]

    • Synonyms: 2-Carbomethoxy-3-thiophenesulfonyl chloride, 3-(Chlorosulfonyl)-2-thiophenecarboxylic acid methyl ester.[12][13]

    • Properties: A solid with a melting point of 61-64°C.[14] It is a highly reactive electrophile.

    • Safety: This reagent is corrosive and causes severe skin burns and eye damage.[12][13] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is also sensitive to moisture.

  • The Nucleophile: Amines

    • Reactivity: Both primary and secondary amines readily participate in this reaction. Primary amines are generally more reactive than secondary amines due to less steric hindrance.

    • Side Reaction (Primary Amines): Primary amines possess two N-H bonds. Under certain conditions, such as using a large excess of the sulfonyl chloride or elevated temperatures, a second sulfonylation can occur to form a di-sulfonylated byproduct.[11] This is typically avoided by controlling the stoichiometry.

  • The Base: A Crucial Scavenger

    • Role: The primary role of the base is to neutralize the HCl generated during the reaction.[11] Failure to do so can lead to the formation of an amine hydrochloride salt, which is unreactive, thereby stalling the reaction.

    • Common Choices: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently used.[9] Pyridine is also a classic choice, often acting as both a base and a solvent.[8] Inorganic bases like sodium carbonate can also be used, particularly in biphasic systems.[8]

  • Solvent and Temperature

    • Solvents: Anhydrous aprotic solvents are essential to prevent the primary side reaction: hydrolysis of the sulfonyl chloride.[11] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[8]

    • Temperature Control: The reaction is highly exothermic. It is standard practice to add the sulfonyl chloride to the amine solution at a reduced temperature (typically 0 °C) to control the reaction rate, minimize side product formation, and ensure safety.[11] After the addition is complete, the reaction is often allowed to warm to room temperature.[11]

Detailed Laboratory Protocols

The following protocols provide a framework for the synthesis and purification of 3-(aminosulfonyl)thiophene-2-carboxylate derivatives.

Experimental Workflow Standard Workflow for Sulfonamide Synthesis start Start prep Dissolve Amine (1.0 eq) & Base (1.2 eq) in Anhydrous Solvent start->prep cool Cool Mixture to 0 °C (Ice Bath) prep->cool add Add Sulfonyl Chloride (1.05 eq) Solution Dropwise cool->add react Stir at 0 °C, then Warm to Room Temp add->react monitor Monitor Reaction Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup: Quench, Extract, Wash, Dry monitor->workup Complete purify Purify Crude Product (Column Chromatography) workup->purify analyze Characterize Pure Product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: Experimental workflow for sulfonamide synthesis.

Protocol 1: General Synthesis using Triethylamine

This protocol is suitable for reacting this compound with a wide range of primary and secondary amines.

  • Preparation: In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2-1.5 equivalents) in anhydrous dichloromethane (DCM), using approximately 5-10 mL of solvent per mmol of amine.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve this compound (1.0-1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-30 minutes using a syringe or dropping funnel.

  • Reaction: Stir the reaction mixture at 0 °C for 30-60 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-24 hours.

  • Monitoring: Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure sulfonamide product.[15]

Data Presentation and Troubleshooting

The efficiency of the reaction can vary based on the steric and electronic properties of the amine nucleophile.

Table 1: Illustrative Reaction of this compound with Various Amines

EntryAmineBaseSolventTime (h)Yield (%)
1BenzylamineTEADCM492
2MorpholineTEADCM395
3AnilinePyridinePyridine1278
4N-MethylanilineDIPEATHF1875
5tert-ButylamineTEADCM2465

Note: The data in this table are illustrative examples based on typical sulfonylation reactions and are intended for guidance purposes.

Table 2: Troubleshooting Guide for Sulfonamide Synthesis

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive sulfonyl chloride due to hydrolysis.[11]2. Amine is unreactive (sterically hindered or electronically poor).3. Insufficient base.1. Use fresh or newly purchased sulfonyl chloride; ensure all glassware and solvents are rigorously dried.2. Increase reaction temperature or time; consider using a more forcing solvent or a catalytic method.[11]3. Ensure at least 1.1 equivalents of base are used.
Di-sulfonylation Product Observed (with primary amines) 1. Excess sulfonyl chloride was used.2. Reaction temperature was too high.[11]1. Use a 1:1 ratio of amine to sulfonyl chloride, or a slight excess of the amine.2. Maintain a low temperature (0 °C) during the addition and initial reaction phase.[11]
Significant Polar Byproduct on TLC (Sulfonic Acid) 1. Presence of water in the reaction mixture hydrolyzed the sulfonyl chloride.[11]1. Use anhydrous solvents and flame-dry all glassware before use. Run the reaction under an inert atmosphere (N₂ or Ar).

Conclusion

The reaction of this compound with amines is a reliable and highly versatile method for synthesizing substituted thiophene-2-sulfonamides. These products serve as valuable intermediates and potential drug candidates in their own right, particularly in the search for novel enzyme inhibitors and other therapeutics.[16] By understanding the core mechanism and carefully controlling key experimental parameters such as stoichiometry, temperature, and the exclusion of water, researchers can efficiently generate diverse libraries of these important molecules. The protocols and troubleshooting guidance provided herein offer a solid foundation for the successful application of this reaction in any drug discovery or chemical synthesis program.

References

Application Notes and Protocols for the Development of Anti-Inflammatory and Antidiabetic Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chronic low-grade inflammation is a critical pathological driver in the onset and progression of type 2 diabetes (T2D) and its complications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging key inflammatory pathways as therapeutic targets for novel anti-inflammatory and antidiabetic drugs. We delve into the molecular mechanisms of critical signaling cascades, including the NLRP3 inflammasome and the JAK-STAT pathway, which represent a nexus between metabolic dysregulation and inflammation. Furthermore, we explore the anti-inflammatory properties of established antidiabetic drug classes, such as GLP-1 receptor agonists and SGLT2 inhibitors. This guide presents detailed, field-proven protocols for essential in vitro screening assays and discusses the application of relevant in vivo models, designed to equip researchers with the necessary tools to validate and advance next-generation therapeutics.

The Intersection of Inflammation and Metabolic Disease

The historical view of type 2 diabetes as a purely metabolic disorder has evolved. It is now widely recognized that chronic, low-grade inflammation, particularly within metabolic tissues like adipose, liver, and pancreas, is a key contributor to insulin resistance and β-cell dysfunction. Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), can directly interfere with insulin signaling pathways, creating a vicious cycle that exacerbates both inflammation and metabolic disease.[1] This intimate relationship provides a fertile ground for drug discovery, where targeting core inflammatory pathways can yield profound therapeutic benefits for diabetes and its associated comorbidities. This guide focuses on actionable strategies and methodologies for identifying and validating compounds that modulate these critical pathways.

Key Molecular Target: The NLRP3 Inflammasome

Application Note: The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of innate immune cells, most notably macrophages.[2] Its activation is a central event in the inflammatory response associated with metabolic stress.[3][4] In the context of T2D, metabolic triggers such as hyperglycemia, saturated fatty acids, and reactive oxygen species (ROS) from dysfunctional mitochondria can initiate NLRP3 activation.[4][5]

Activation is a two-step process:

  • Priming (Signal 1): Inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), induce the transcription of NLRP3 components and the inactive precursor, pro-IL-1β, via the NF-κB signaling pathway.[2][6]

  • Activation (Signal 2): A second stimulus, like ATP efflux or lysosomal rupture, triggers the assembly of the NLRP3 sensor, the ASC adaptor, and pro-caspase-1.[5] This proximity induces the auto-cleavage and activation of caspase-1.

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms, which are subsequently secreted.[6] IL-1β, in particular, contributes directly to insulin resistance in peripheral tissues and pancreatic β-cell damage.[5] Therefore, inhibiting the NLRP3 inflammasome assembly or the activity of its components is a prime therapeutic strategy for developing novel antidiabetic drugs.

Signaling Pathway: NLRP3 Inflammasome Activation

Caption: Canonical activation of the NLRP3 inflammasome pathway.

Protocol 1: In Vitro Screening of NLRP3 Inhibitors using THP-1 Cells

This protocol describes a robust method for screening compounds for their ability to inhibit NLRP3 inflammasome activation in a human monocytic cell line (THP-1). The primary endpoint is the quantification of secreted IL-1β.

1. Materials & Reagents:

  • THP-1 cell line (ATCC TIB-202)

  • RPMI-1640 Medium, fetal bovine serum (FBS), Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Adenosine triphosphate (ATP)

  • Test compounds and vehicle control (e.g., DMSO)

  • Human IL-1β ELISA Kit

  • 96-well cell culture plates

2. Step-by-Step Methodology:

  • Cell Culture and Differentiation:

    • Maintain THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • To differentiate monocytes into macrophage-like cells, seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

    • Add PMA to a final concentration of 100 ng/mL and incubate for 48-72 hours. After incubation, cells will be adherent.

    • Carefully aspirate the PMA-containing media and wash cells gently with sterile PBS. Add fresh, serum-free RPMI-1640 and rest the cells for 24 hours. Causality: PMA differentiation mimics the maturation of monocytes into tissue macrophages, which are primary responders for inflammasome activation.

  • Compound Treatment and Inflammasome Priming (Signal 1):

    • Prepare serial dilutions of your test compounds in serum-free RPMI-1640.

    • Aspirate media from the differentiated THP-1 cells and add the compound dilutions. Include a vehicle-only control. Incubate for 1 hour.

    • Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to prime the inflammasome.

    • Incubate for 3-4 hours at 37°C. Causality: This priming step is essential to induce the expression of pro-IL-1β and NLRP3, making the cells competent for activation.[2][6]

  • Inflammasome Activation (Signal 2) and Sample Collection:

    • Add ATP to all LPS-primed wells to a final concentration of 5 mM. Causality: ATP acts as the second signal, triggering the assembly of the inflammasome complex.[5]

    • Incubate for 45-60 minutes at 37°C.

    • After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant from each well for IL-1β analysis without disturbing the cell monolayer.

  • Quantification of IL-1β by ELISA:

    • Perform the Human IL-1β ELISA on the collected supernatants according to the manufacturer's protocol.[7][8] A generalized procedure is outlined in Protocol 2.

    • Measure absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of IL-1β in each sample by interpolating from the standard curve. The percentage inhibition by the test compound can be calculated relative to the vehicle-treated, LPS+ATP stimulated control.

Protocol 2: Generalized ELISA for IL-1β Detection

This protocol provides a general workflow for a sandwich ELISA, a common method for quantifying cytokines like IL-1β.[8][9]

1. Plate Preparation:

  • Coat a 96-well plate with a capture antibody specific for human IL-1β overnight at 4°C.[8]

  • Wash the plate 3-5 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[8]

  • Wash the plate again as described in step 2.

2. Assay Procedure:

  • Add 100 µL of standards (recombinant human IL-1β) and collected cell culture supernatants (from Protocol 1) to the appropriate wells.[9]

  • Incubate for 2 hours at room temperature.

  • Wash the plate 3-5 times.

  • Add 100 µL of a biotin-conjugated detection antibody specific for human IL-1β.[7]

  • Incubate for 1 hour at room temperature.

  • Wash the plate 3-5 times.

  • Add 100 µL of streptavidin-HRP conjugate.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Wash the plate 5-7 times.

  • Add 100 µL of TMB substrate solution and incubate until a color change is observed (typically 15-20 minutes).[8]

  • Add 50 µL of Stop Solution (e.g., 1M H₂SO₄) to each well.

  • Read the absorbance at 450 nm immediately.[9]

Key Molecular Target: The JAK-STAT Pathway

Application Note: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors.[1] In the context of metabolic disease, pro-inflammatory cytokines such as IL-6, which are often elevated in obesity, activate this pathway.[10]

The binding of a cytokine to its receptor brings associated JAKs into close proximity, allowing them to phosphorylate each other and the receptor itself. This creates docking sites for STAT proteins.[1] Once recruited, STATs are phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors.[1][11]

A key target gene of the JAK-STAT pathway is the Suppressor of Cytokine Signaling 3 (SOCS3).[1] SOCS3 contributes to insulin resistance by binding to the insulin receptor and insulin receptor substrate 1 (IRS-1), targeting them for proteasomal degradation and thereby blunting insulin signaling. Dysregulation of the JAK-STAT pathway is implicated in the chronic inflammation that drives insulin resistance.[12][13] Therefore, inhibitors of specific JAKs or STATs are being investigated as potential therapeutics to break the link between inflammation and diabetes.[14]

Signaling Pathway: IL-6 Induced JAK-STAT Signaling and Insulin Resistance

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_insulin Insulin Signaling Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization SOCS3_gene SOCS3 Gene pSTAT3_dimer->SOCS3_gene Transcription cluster_nucleus cluster_nucleus pSTAT3_dimer->cluster_nucleus Translocation SOCS3_protein SOCS3 Protein SOCS3_gene->SOCS3_protein Translation IR Insulin Receptor SOCS3_protein->IR Inhibition IRS1 IRS-1 SOCS3_protein->IRS1 Inhibition IR->IRS1 Signal Cascade GLUT4 GLUT4 Translocation IRS1->GLUT4 Signal Cascade

Caption: JAK-STAT pathway activation by IL-6 leading to insulin resistance.

Protocol 3: Western Blot Analysis of STAT3 Phosphorylation

This protocol details the detection of phosphorylated STAT3 (p-STAT3) at Tyrosine 705, a key indicator of JAK-STAT pathway activation, in a cellular model of inflammation.[11][15]

1. Materials & Reagents:

  • HepG2 or similar metabolically relevant cell line

  • DMEM, FBS, Penicillin-Streptomycin

  • Recombinant Human IL-6

  • Test compounds and vehicle control

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies)[15]

  • Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-total STAT3, Rabbit anti-β-Actin (loading control)[11][16]

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG[11]

  • ECL substrate

2. Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture HepG2 cells in 6-well plates until they reach 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Pre-treat cells with test compounds or vehicle for 1 hour.

    • Stimulate cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes. Causality: This is a short stimulation, as STAT3 phosphorylation is a rapid and often transient event.

  • Cell Lysis and Protein Quantification:

    • Place culture dishes on ice and wash cells twice with ice-cold PBS.[15]

    • Add 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[15]

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[15]

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay.[15]

  • SDS-PAGE and Western Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[15]

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[15]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane again three times for 10-15 minutes each with TBST.

  • Detection and Re-probing:

    • Incubate the membrane with ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize the data, the membrane can be stripped of antibodies and re-probed for total STAT3 and then for β-Actin (loading control).[15][16] This ensures that any change in the p-STAT3 signal is due to a change in phosphorylation, not a change in the total amount of STAT3 protein.

Experimental Workflow: Western Blotting

Western_Blot_Workflow A 1. Sample Prep (Lysis, Quantification) B 2. SDS-PAGE (Protein Separation) A->B C 3. Transfer (Gel to Membrane) B->C D 4. Blocking (Prevent Non-specific Binding) C->D E 5. Primary Antibody Incubation (e.g., anti-p-STAT3) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. Detection (ECL Substrate & Imaging) F->G H 8. Analysis (Densitometry) G->H

Caption: A generalized workflow for Western blot analysis.

Established Drug Classes with Anti-Inflammatory Actions

Beyond novel targets, established antidiabetic drug classes have demonstrated significant anti-inflammatory effects, highlighting the value of pleiotropic mechanisms.

  • Glucagon-like peptide-1 (GLP-1) Receptor Agonists: These drugs mimic the action of the native incretin hormone GLP-1. Beyond their primary effects on insulin secretion and appetite suppression, GLP-1RAs have been shown to reduce systemic and tissue-specific inflammation.[17][18] They can inhibit NF-κB signaling, reduce the expression of pro-inflammatory cytokines, and modulate the activity of immune cells like macrophages.[17][19] These anti-inflammatory actions may contribute to their proven cardiovascular benefits.[20][21]

  • Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors: SGLT2 inhibitors lower blood glucose by promoting its excretion in the urine.[22] Their benefits extend beyond glycemic control, with strong evidence for cardio-renal protection. Mechanistically, these effects are linked to a reduction in inflammation.[23][24] SGLT2 inhibitors have been shown to suppress macrophage inflammatory activation, attenuate inflammasome activity, and inhibit pathways like TLR4/NF-κB.[23][25]

In Vitro and In Vivo Models for Drug Development

A multi-tiered approach using both cellular and animal models is essential for validating drug candidates.

In Vitro Cell Models

Cell-based assays provide a high-throughput and cost-effective method for initial screening and mechanism-of-action studies.[26][27]

Cell Model Type Common Use Case Key Advantages References
THP-1 Human Monocytic LeukemiaNLRP3 inflammasome activation, cytokine release assaysDifferentiates into macrophages, robust inflammatory response[28][29]
HepG2 Human Hepatocellular CarcinomaHepatic insulin resistance, JAK-STAT signalingWell-characterized, relevant for liver metabolism[30][31]
3T3-L1 Mouse Embryo FibroblastAdipocyte insulin resistance, inflammation in fat tissueDifferentiates into mature adipocytes, good for studying glucose uptake[32][33]
PBMCs Primary Human CellsScreening for general anti-inflammatory propertiesHigh physiological relevance, reflects human donor response[26]
HUVEC Primary Human Endothelial CellsVascular inflammation and insulin resistanceModels the endothelium, crucial for cardiovascular complications[10]
In Vivo Animal Models

Animal models are indispensable for evaluating the efficacy, safety, and pharmacokinetics of a drug candidate in a complex physiological system.[34][35][36]

Model Type Mechanism Key Features References
db/db Mouse Genetic (Leptin Receptor Mutation)SpontaneousSevere obesity, hyperphagia, insulin resistance, progressive hyperglycemia[37][38][39]
Zucker Diabetic Fatty (ZDF) Rat Genetic (Leptin Receptor Mutation)SpontaneousObesity, insulin resistance, develops overt diabetes (males)[38][40]
Diet-Induced Obesity (DIO) Induced (High-Fat Diet)EnvironmentalMimics human metabolic syndrome; obesity, moderate insulin resistance[39][41]
Streptozotocin (STZ) Induced Chemically Inducedβ-cell toxinPrimarily a model of insulin deficiency (Type 1), but can be combined with HFD for Type 2 models[40][42]
Non-human Primates SpontaneousAge- and diet-dependentClosely mirrors human T2D progression, including complications[41]

Conclusion

The convergence of inflammatory and metabolic signaling pathways offers a rich landscape for the development of next-generation therapeutics for type 2 diabetes. By targeting key nodes like the NLRP3 inflammasome and the JAK-STAT pathway, it is possible to address a root cause of insulin resistance and β-cell failure. The protocols and models detailed in this guide provide a validated framework for researchers to screen, identify, and characterize novel compounds. A thorough understanding of the underlying molecular causality, coupled with rigorous experimental design, will be paramount in translating these promising strategies from the laboratory to the clinic.

References

Application Notes and Protocols for Continuous Flow Processes Utilizing Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Flow Chemistry for Accelerated Drug Discovery

In the landscape of modern pharmaceutical and fine chemical synthesis, the drive for efficiency, safety, and scalability is paramount. Continuous flow chemistry has emerged as a transformative technology, offering precise control over reaction parameters and enabling the safe handling of reactive intermediates. This guide delves into the application of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, a versatile and highly reactive building block, within continuous flow processes. As a key intermediate in the synthesis of numerous biologically active molecules, including established pharmaceuticals, its adaptation to flow chemistry presents a significant opportunity for process intensification and innovation.[1][2] This document provides not only detailed protocols but also the underlying scientific rationale, empowering researchers to harness the full potential of this powerful combination.

The Strategic Advantage of Continuous Flow for Sulfonylation Reactions

The chlorosulfonyl group of this compound is highly electrophilic, making it an excellent precursor for the synthesis of sulfonamides, a privileged motif in medicinal chemistry.[2] However, traditional batch reactions with sulfonyl chlorides can be challenging to control due to their high reactivity and the exothermic nature of the sulfonylation reaction. Continuous flow processing offers a compelling solution to these challenges.

The primary advantages include:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous reagents at any given time, significantly reducing the risk associated with highly exothermic reactions or the handling of corrosive materials.[3]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat dissipation, preventing thermal runaways and the formation of impurities. This precise temperature control leads to cleaner reaction profiles and higher yields.

  • Rapid Reaction Optimization: Flow chemistry platforms enable the rapid screening of reaction parameters such as temperature, residence time, and stoichiometry, accelerating process development.

  • Scalability: Scaling up a continuous flow process is typically achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up batch reactors.[3]

  • Integration of In-line Analytics and Purification: Continuous flow setups can be readily integrated with in-line analytical techniques (e.g., FT-IR, UV-Vis, HPLC) for real-time reaction monitoring and control.[4] Downstream purification steps can also be directly coupled, creating a seamless and automated synthesis-to-purification workflow.

Core Reagent Profile: this compound

PropertyValueSource
CAS Number 59337-92-7[5]
Molecular Formula C6H5ClO4S2[6]
Molecular Weight 240.69 g/mol [6]
Appearance White to brown crystalline powder or yellowish viscous liquid[5][6]
Melting Point 61-64 °C[5]
Solubility Soluble in toluene, DCM, THF; immiscible with water[6]
Key Features High reactivity in nucleophilic substitutions, thermal stability for continuous flow processes[6]

Application Protocol: Continuous Flow Synthesis of a Model Sulfonamide

This protocol details the continuous synthesis of a sulfonamide derivative by reacting this compound with a primary amine. This process is designed to be a self-validating system through the integration of in-line monitoring.

Scientific Rationale and Process Design

The reaction of this compound with an amine is a nucleophilic substitution at the sulfonyl group. The reaction is typically fast and exothermic. In this flow protocol, we leverage a microreactor for rapid mixing and precise temperature control. A back-pressure regulator is employed to enable heating of the solvent above its atmospheric boiling point, further accelerating the reaction and ensuring complete conversion within a short residence time. In-line IR spectroscopy is proposed for real-time monitoring of the reaction progress by observing the disappearance of the sulfonyl chloride peak and the appearance of the sulfonamide product peak.

Experimental Workflow Diagram

G cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_monitoring In-line Analysis cluster_workup Work-up & Collection reagentA Reagent A Solution (this compound in THF) pumpA Syringe Pump A reagentA->pumpA reagentB Reagent B Solution (Primary Amine + Base in THF) pumpB Syringe Pump B reagentB->pumpB mixer T-Mixer pumpA->mixer pumpA->mixer Flow Rate A pumpB->mixer pumpB->mixer Flow Rate B reactor Heated Microreactor (e.g., 10 mL PFA tubing) mixer->reactor ir_cell In-line IR Flow Cell reactor->ir_cell reactor->ir_cell Controlled Temp. Short Residence Time bpr Back-Pressure Regulator (BPR) ir_cell->bpr collection Product Collection bpr->collection

Caption: Continuous flow setup for sulfonamide synthesis.

Step-by-Step Protocol
  • Reagent Preparation:

    • Solution A: Prepare a 0.2 M solution of this compound in anhydrous Tetrahydrofuran (THF).

    • Solution B: Prepare a 0.22 M solution of the desired primary amine and 0.25 M of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in anhydrous THF. Rationale: A slight excess of the amine and base ensures complete consumption of the sulfonyl chloride and neutralizes the HCl byproduct.

  • System Setup:

    • Assemble the continuous flow system as depicted in the workflow diagram. Utilize PFA tubing for the reactor coil.

    • Ensure all connections are secure to handle the set pressure.

    • Place the reactor coil in a thermostatically controlled environment (e.g., an oil bath or a dedicated reactor heater).

  • Reaction Execution:

    • Set the temperature of the reactor to 60 °C. Rationale: Elevated temperature increases the reaction rate, allowing for shorter residence times.

    • Set the back-pressure regulator to 5 bar. Rationale: This prevents solvent boiling and ensures a stable flow.

    • Start pumping Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer. This corresponds to a total flow rate of 1.0 mL/min and a residence time of 10 minutes in a 10 mL reactor.

    • Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed) before collecting the product.

  • In-line Monitoring and Validation:

    • Continuously monitor the reaction mixture composition using the in-line IR flow cell.

    • The disappearance of the characteristic S=O stretching bands of the sulfonyl chloride (around 1380 and 1180 cm⁻¹) and the appearance of the sulfonamide bands will indicate reaction completion.

  • Product Collection and Work-up:

    • Collect the reaction output in a flask containing a suitable quenching agent if necessary (e.g., a dilute aqueous acid solution to neutralize the excess base).

    • The product can then be isolated using standard extraction and purification techniques (e.g., liquid-liquid extraction followed by crystallization or chromatography). For many applications, the high purity of the crude product from the flow reaction may minimize the need for extensive purification.

Expected Results and Optimization
ParameterRangeRationale
Temperature 40 - 80 °CHigher temperatures accelerate the reaction but may lead to side products. Optimization is key.
Residence Time 5 - 20 minutesShorter residence times increase throughput. The optimal time is determined by achieving full conversion.
Amine Equivalents 1.0 - 1.2 eq.A slight excess of the amine drives the reaction to completion.
Base Equivalents 1.1 - 1.5 eq.Sufficient base is required to neutralize the generated HCl.

Under the initial conditions (60 °C, 10 min residence time), a high conversion (>95%) to the desired sulfonamide is anticipated. If incomplete conversion is observed via in-line IR, the residence time can be increased by reducing the flow rates, or the temperature can be elevated.

Advanced Application: Telescoped Synthesis of a Duloxetine Precursor Intermediate

This compound is a known intermediate in the synthesis of Duloxetine.[1] A telescoped continuous flow process can be envisioned for the synthesis of a key sulfonamide intermediate, streamlining the synthetic route.

Mechanistic Pathway

The synthesis involves the reaction of this compound with a specific amine, followed by subsequent transformations. The initial sulfonamide formation is the critical step that can be significantly enhanced by flow chemistry.

G reagent1 This compound intermediate Sulfonamide Intermediate reagent1->intermediate + reagent2 Amine (e.g., N-methyl-2-(1-naphthyloxy)ethanamine) reagent2->intermediate Flow Reactor 1 (Sulfonylation) product Further transformations (e.g., reduction, cyclization) intermediate->product Flow Reactor 2 (e.g., Hydrogenation) final_product Duloxetine Analogues product->final_product

Caption: Telescoped synthesis pathway.

Considerations for a Multi-step Flow Synthesis
  • Solvent Compatibility: A solvent system that is suitable for all reaction steps is crucial to avoid solvent swapping, which can complicate a continuous process.

  • Intermediate Purification: In-line liquid-liquid extraction or the use of scavenger resins can be employed between reaction steps to remove byproducts or excess reagents that might interfere with subsequent transformations.

  • Process Analytical Technology (PAT): The integration of multiple analytical tools at different stages of the process is essential for monitoring and controlling a multi-step synthesis.[4]

Safety and Handling in a Continuous Flow Environment

While continuous flow offers inherent safety advantages, proper handling of this compound is still crucial.

  • Corrosivity: The compound is corrosive and moisture-sensitive.[5] All wetted parts of the flow system should be made of compatible materials (e.g., PFA, glass, or Hastelloy).

  • HCl Byproduct: The reaction generates hydrogen chloride gas. The use of a base to neutralize it in situ is recommended. The system should be well-ventilated.

  • Pressure Management: The use of a back-pressure regulator requires careful monitoring to prevent over-pressurization of the system.

Conclusion and Future Outlook

The application of this compound in continuous flow processes represents a significant advancement in the synthesis of sulfonamide-containing molecules. The protocols and principles outlined in this guide demonstrate the potential for developing safer, more efficient, and scalable manufacturing processes. The future of this field lies in the development of fully automated, multi-step syntheses with integrated purification and real-time analysis, paving the way for the on-demand synthesis of active pharmaceutical ingredients.

References

Functionalization of the Thiophene Core in Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Application Notes and Protocols for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is a highly versatile and reactive building block pivotal to the fields of medicinal chemistry and materials science. Its trifunctional nature, comprising a thiophene scaffold, a reactive sulfonyl chloride, and a manipulable ester group, offers a rich landscape for molecular diversification. This guide provides an in-depth exploration of the functionalization strategies for this thiophene core, with a focus on scientifically robust and field-proven protocols. We will delve into the mechanistic underpinnings of key transformations, including sulfonamide synthesis, halogenation, and palladium-catalyzed cross-coupling reactions, providing researchers, scientists, and drug development professionals with the detailed knowledge required to leverage this scaffold in their synthetic endeavors.

Introduction: The Strategic Value of the Thiophene Scaffold

Thiophene and its derivatives are considered privileged structures in drug discovery, appearing in a multitude of approved therapeutic agents.[1][2] Their bioisosteric relationship with the phenyl ring, coupled with a unique electronic profile, allows for modulation of physicochemical properties such as solubility, metabolic stability, and target engagement.[3] this compound, with its strategic placement of reactive handles, serves as an exceptional starting point for the synthesis of complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like tenoxicam and lornoxicam.[4][5] The inherent reactivity of the sulfonyl chloride group allows for facile introduction of diverse functionalities, making it a cornerstone for building libraries of bioactive compounds.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 59337-92-7[5]
Molecular Formula C₆H₅ClO₄S₂[5]
Molecular Weight 240.67 g/mol [5]
Appearance White to brown crystalline powder[5]
Melting Point 61-64 °C[6]
Solubility Soluble in toluene, dichloromethane[5]
Hazards Corrosive, moisture-sensitive[7]

Core Functionalization Strategies: A Triad of Reactivity

The synthetic utility of this compound stems from three primary sites of reactivity: the sulfonyl chloride, the thiophene ring, and the methyl ester. This guide will focus on the strategic manipulation of the sulfonyl chloride and the thiophene ring to generate a diverse array of derivatives.

G A This compound B Sulfonamide Formation (Reaction with Amines) A->B Primary Functionalization C Halogenation (e.g., Bromination, Iodination) A->C Ring Activation E Diverse Sulfonamide Derivatives B->E F Halogenated Thiophene Intermediates C->F D Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille, Heck, Sonogashira) G Biaryl and Substituted Alkene/Alkyne Derivatives D->G F->D Subsequent Functionalization

Figure 1: Key functionalization pathways of this compound.

Protocol I: Synthesis of Sulfonamides

The reaction of the sulfonyl chloride moiety with primary or secondary amines is the most direct and widely employed functionalization strategy, yielding a diverse range of sulfonamides.[8] This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. The use of a base is crucial to neutralize the HCl byproduct and drive the reaction to completion.

General Protocol for Sulfonamide Synthesis

This protocol is adapted from a procedure for the synthesis of a quinoxalinone-containing thiophene sulfonamide.[9]

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Pyridine or Triethylamine (2.0 - 3.0 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous copper (II) sulfate solution (for pyridine removal)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate

Procedure:

  • To a solution of the amine (1.0 equivalent) in DCM, add pyridine (2.5 equivalents).

  • Add a solution of this compound (1.5 equivalents) in DCM dropwise at room temperature.

  • The reaction can be heated (e.g., microwave irradiation at 80 °C for 30 minutes) to accelerate the reaction, or stirred at room temperature until completion (monitored by TLC).[9]

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of copper (II) sulfate and extract with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate.

Expert Insights: The choice of base is critical. Pyridine is often used as both a base and a nucleophilic catalyst. For more sensitive substrates, a non-nucleophilic base like triethylamine or diisopropylethylamine may be preferred. The use of a slight excess of the sulfonyl chloride can ensure complete consumption of the often more valuable amine.

Protocol II: Halogenation of the Thiophene Ring

To enable further diversification through palladium-catalyzed cross-coupling reactions, the thiophene ring must first be functionalized with a halide. The C5 position of the thiophene ring is susceptible to electrophilic halogenation.

Protocol for Bromination at the C5 Position

This protocol is based on a reported procedure for the bromination of this compound.[9]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) (1.5 equivalents)

  • Sulfuric acid (98%)

  • Trifluoroacetic acid

  • Ice-water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 equivalent) in trifluoroacetic acid.

  • Add sulfuric acid (98%) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the mixture for an additional hour at 0 °C, then allow it to warm to room temperature and stir for 20 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by recrystallization.

Expert Insights: The use of a strong acid medium like sulfuric acid in trifluoroacetic acid activates the thiophene ring towards electrophilic attack by the bromine generated from NBS. Careful control of the stoichiometry of NBS is important to avoid over-halogenation. A similar procedure can be followed for iodination using N-iodosuccinimide (NIS).[9]

Protocol III: Palladium-Catalyzed Cross-Coupling Reactions

With the halogenated thiophene intermediate in hand, a vast array of carbon-carbon and carbon-heteroatom bonds can be formed using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly powerful for the formation of biaryl structures.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B C R-Pd(II)Ln-X B->C D Transmetalation C->D E R-Pd(II)Ln-R' D->E F Reductive Elimination E->F F->A G R-R' F->G Product H Ar-X H->B I ArB(OH)2 I->D

Figure 2: A simplified representation of the Suzuki-Miyaura catalytic cycle.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general procedure that can be adapted for the coupling of methyl 5-bromo-3-(chlorosulfonyl)thiophene-2-carboxylate with various arylboronic acids.[10][11]

Materials:

  • Methyl 5-bromo-3-(chlorosulfonyl)thiophene-2-carboxylate (or its sulfonamide derivative) (1.0 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the halogenated thiophene (1.0 equivalent), arylboronic acid (1.2 equivalents), base (2.0 equivalents), and palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency. For less reactive aryl chlorides, more active catalyst systems, such as those employing bulky phosphine ligands (e.g., SPhos, XPhos), may be necessary. The reaction is sensitive to oxygen, so maintaining an inert atmosphere is crucial for catalyst longevity and reaction success.

Application in Drug Synthesis: The Case of Lornoxicam

Lornoxicam is a potent NSAID used for the treatment of pain and inflammation.[4] Its synthesis provides an excellent example of the functionalization of a substituted thiophene core. While the direct precursor is not this compound, the synthetic steps are highly relevant and illustrative. A key step involves the intramolecular Claisen-type condensation of a methyl ester to form the thieno[2,3-e][4][9]thiazine ring system.

G A 5-chloro-3-chlorosulfonyl- thiophene-2-carboxylic acid methyl ester B Reaction with Sarcosine Methyl Ester A->B C Methyl 5-chloro-3-((2-(methoxycarbonyl)ethyl)(methyl)sulfamoyl) -thiophene-2-carboxylate B->C D Intramolecular Cyclization (NaOCH3) C->D E 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e] [1,2]thiazine-3-carboxylate 1,1-dioxide D->E F Amidation with 2-aminopyridine E->F G Lornoxicam F->G

Figure 3: Simplified synthetic pathway to Lornoxicam, showcasing key transformations of a related thiophene scaffold.

A patent describes a method for preparing a lornoxicam intermediate where 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid is converted to its methyl ester.[5] This involves activating the carboxylic acid with thionyl chloride in the presence of DMF as a catalyst, followed by reaction with methanol.[5] This highlights the importance of the ester functionality and its role in subsequent cyclization reactions.

Conclusion and Future Perspectives

This compound is a powerful and versatile scaffold for the synthesis of a wide range of functionalized molecules. The protocols detailed in this guide for sulfonamide formation, halogenation, and palladium-catalyzed cross-coupling provide a solid foundation for researchers to explore the chemical space around this thiophene core. The continued development of more efficient and selective catalytic systems will undoubtedly expand the utility of this building block, enabling the synthesis of next-generation pharmaceuticals and advanced materials.

References

Application Notes and Protocols for the Quantitative Analysis of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiophene Derivatives and Their Accurate Quantification

Thiophene and its derivatives are a critical class of heterocyclic compounds.[1][2][3] Comprising a five-membered ring with one sulfur atom, these structures are foundational building blocks in a vast array of applications.[2][4] In the pharmaceutical industry, the thiophene moiety is a key pharmacophore in numerous drugs, contributing to their therapeutic effects, which span antibacterial, anti-inflammatory, and anticancer activities.[3][5][6][7] Beyond medicine, thiophene derivatives are significant in materials science for the development of organic light-emitting diodes (LEDs) and in the petrochemical industry, where they are naturally occurring components of crude oil.[2][5][8][9]

The accurate quantification of thiophene derivatives is paramount for several reasons. In drug development, precise measurement is essential for ensuring the correct dosage, stability, and purity of active pharmaceutical ingredients (APIs).[1] In environmental science, monitoring thiophenic compounds in fossil fuels is crucial due to the environmental impact of sulfur oxide emissions upon combustion.[8][9][10] This guide provides detailed application notes and protocols for the robust and reliable quantification of thiophene derivatives, tailored for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Thiophene Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of thiophene derivatives, particularly in the pharmaceutical sector.[1] Its versatility allows for the analysis of a wide range of thiophene compounds with varying polarities.

The "Why": Rationale Behind Methodological Choices in HPLC

Reverse-phase HPLC (RP-HPLC) is the most common mode of separation for thiophene derivatives. This is because many thiophenic compounds of pharmaceutical interest are relatively non-polar, making them well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The choice of a C18 column provides a good balance of hydrophobicity for retaining and separating a broad range of thiophene derivatives.[1]

The mobile phase composition, typically a mixture of acetonitrile or methanol and water, is critical.[1] Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths. The ratio of organic solvent to water is adjusted to achieve optimal separation, with a higher percentage of organic solvent leading to shorter retention times for non-polar analytes. A UV-Vis or Diode Array Detector (DAD) is commonly employed for detection, as thiophene derivatives typically exhibit strong absorbance in the UV range of 230-320 nm.

Detailed Protocol for RP-HPLC Analysis of Thiophene Derivatives

This protocol provides a general framework for the analysis of thiophene derivatives. Method optimization will be necessary based on the specific analytes and matrix.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[1]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)[1]

    • Methanol (HPLC grade)[1]

    • High-purity water (Milli-Q or equivalent)[1]

    • Thiophene derivative standards of known purity.

    • Formic acid or phosphoric acid (for mobile phase pH adjustment, if needed).

2. Sample Preparation:

  • Standard Solutions:

    • Prepare a stock solution of the thiophene derivative standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards at concentrations spanning the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to construct a calibration curve.[1]

  • Sample Solutions:

    • Accurately weigh the sample containing the thiophene derivative.

    • Dissolve the sample in a suitable solvent and dilute with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Filter the final solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The optimal ratio should be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance (λmax) of the specific thiophene derivative, typically between 230-320 nm. A DAD can be used to monitor a range of wavelengths simultaneously.

4. Data Analysis:

  • Identification: Identify the peak corresponding to the thiophene derivative in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the thiophene derivative in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Analysis of Thiophene Derivatives

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Calibration_Curve Calibration Curve Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: General workflow for the HPLC analysis of thiophene derivatives.

Quantitative Data Summary for HPLC Analysis
ParameterTypical Value/RangeRationale
Linearity (R²) > 0.999Ensures a direct proportional relationship between concentration and response.[11]
Limit of Detection (LOD) Analyte-dependent (ng/mL range)The lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) Analyte-dependent (ng/mL to µg/mL range)The lowest concentration that can be accurately and precisely measured.[12]
Precision (%RSD) < 2%Demonstrates the reproducibility of the method.[13]
Accuracy (% Recovery) 98-102%Shows how close the measured value is to the true value.[13]

Gas Chromatography (GC): The Method of Choice for Volatile Thiophenes

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile thiophene derivatives, particularly for detecting trace amounts in complex matrices like petroleum products.[14][15][16]

The "Why": Rationale Behind Methodological Choices in GC

The choice of column is critical in GC. A polyethylene glycol (wax-type) capillary column is often used to separate trace thiophene from a benzene matrix, for example.[16] For more complex separations, two-dimensional gas chromatography (2D-GC) can be employed, using two columns of different selectivity to achieve high resolution.[14]

The detector selection depends on the required sensitivity and selectivity. A Flame Ionization Detector (FID) is a robust and widely used detector, but for trace analysis of sulfur-containing compounds, more selective detectors are preferred.[14][17] A Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) offers high selectivity and sensitivity for sulfur compounds, making them ideal for analyzing thiophenes in complex matrices where interferences from other compounds can be a problem.[15][17][18]

Detailed Protocol for GC Analysis of Thiophene in Benzene (Based on ASTM D7011)

This protocol is based on the principles outlined in ASTM D7011 for the determination of trace thiophene in refined benzene.[15][16][18]

1. Instrumentation and Materials:

  • GC System: A gas chromatograph equipped with a split/splitless inlet, a capillary column, and a sulfur-selective detector (SCD or PFPD).

  • Column: SH-WAX (30 m x 0.32 mm I.D., df = 1 µm) or equivalent.[15]

  • Chemicals and Reagents:

    • Helium (carrier gas, high purity).

    • Hydrogen, Nitrogen, Oxygen (for SCD, as required).[15]

    • Thiophene standard.

    • Thiophene-free benzene (for blank and standard preparation).[15]

2. Sample Preparation:

  • Standard Solutions: Prepare standard solutions by diluting thiophene in thiophene-free benzene to concentrations between 10 and 1000 ppb (v/v).[15]

  • Sample Solutions: Samples of refined benzene can typically be injected directly.

3. Chromatographic Conditions:

  • Inlet Temperature: 125 °C.

  • Injection Mode: Split (e.g., split ratio 1:5).[15]

  • Injection Volume: 1 µL.[15]

  • Carrier Gas: Helium at a constant column flow of 2.00 mL/min.[15]

  • Oven Temperature Program: 40 °C (hold for 2 min), then ramp at 10 °C/min to 100 °C (hold for 1 min).[15]

  • Detector Temperature: 200 °C (interface), 850 °C (furnace) for SCD.[15]

  • Detector Gases (SCD): H₂ at 100 mL/min, N₂ at 10 mL/min, O₂ at 12 mL/min, O₃ at 25 mL/min.[15]

4. Data Analysis:

  • Identification: The thiophene peak is identified by its retention time.

  • Quantification: A calibration curve is generated by plotting the peak area versus the concentration of the thiophene standards. The concentration of thiophene in the sample is then determined from this curve. With an SCD, a linear calibration curve can be created using the actual values of concentration and area.[15]

Workflow for GC Analysis of Thiophene Derivatives

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_System GC System with Sulfur Selective Detector Standard_Prep->GC_System Sample_Prep Sample Injection Sample_Prep->GC_System Data_Acquisition Data Acquisition GC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration Calibration & Quantification Peak_Integration->Calibration

Caption: General workflow for the GC analysis of thiophene derivatives.

Quantitative Data Summary for GC-SCD Analysis
ParameterTypical Value/RangeRationale
Linearity (R²) > 0.9999Demonstrates excellent correlation between concentration and detector response.[15]
Limit of Quantification (LOQ) ~18 ppbShows the method's capability for trace-level analysis.[15]
Minimum Detectable Level (MDL) < 0.02 mg/kgA performance metric for trace analysis, ensuring the method meets required sensitivity.[16]

Mass Spectrometry (MS) and UV-Vis Spectroscopy in Thiophene Analysis

While HPLC and GC are the primary separation techniques, Mass Spectrometry (MS) and UV-Vis Spectroscopy are crucial for detection and structural characterization.

Mass Spectrometry (MS)

MS is a powerful tool for both qualitative and quantitative analysis of thiophene derivatives. When coupled with GC (GC-MS), it can provide detailed structural information based on the fragmentation patterns of the molecules.[19] High-resolution mass spectrometry (HRMS) can be used for the comprehensive characterization of thiophene compounds in complex mixtures like petroleum.[20][21]

Key Applications of MS in Thiophene Analysis:

  • Structural Elucidation: The fragmentation patterns in the mass spectrum provide a fingerprint for identifying specific thiophene derivatives.[19]

  • Confirmation of Identity: MS provides definitive confirmation of the identity of a compound separated by GC or HPLC.

  • Trace Analysis: Selected Ion Monitoring (SIM) mode in MS can be used for highly sensitive and selective quantification of target thiophene derivatives.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantification of thiophene derivatives, primarily used as a detector for HPLC. The aromatic nature of the thiophene ring results in strong UV absorbance.[22][23][24]

Protocol for UV-Vis Spectrophotometric Quantification:

This method is suitable for the quantification of a pure thiophene derivative in a simple matrix.

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

  • Volumetric flasks and pipettes.

  • Thiophene derivative standard.

  • A suitable solvent (e.g., acetonitrile, methanol, or ethanol).

2. Procedure:

  • Determine λmax: Prepare a dilute solution of the thiophene derivative and scan the UV-Vis spectrum from approximately 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Prepare a series of standard solutions of the thiophene derivative in the chosen solvent, with concentrations that give absorbances in the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

  • Prepare Sample: Dissolve the sample containing the thiophene derivative in the same solvent and dilute to a concentration where the absorbance will fall within the range of the standards.

  • Measure Absorbance: Measure the absorbance of the blank (solvent), standards, and sample at the determined λmax.

  • Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the thiophene derivative in the sample from this curve.

Method Validation: Ensuring Trustworthiness and Reliability

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose.[25][26][27] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for validating analytical procedures.[13][25][26][27][28]

Key Validation Parameters

The following parameters should be assessed during method validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[13]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[25][26]

  • Accuracy: The closeness of the test results to the true value.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability

Before running any samples, system suitability tests must be performed to ensure the chromatographic system is performing adequately.[29] The United States Pharmacopeia (USP) General Chapter <621> provides detailed requirements for system suitability.[30][31][32][33]

Typical System Suitability Parameters for HPLC and GC:

  • Tailing Factor (Symmetry Factor): Should be between 0.8 and 1.8.[32]

  • Theoretical Plates (N): A measure of column efficiency.

  • Resolution (Rs): The degree of separation between two adjacent peaks.

  • Relative Standard Deviation (%RSD) of replicate injections: Typically ≤ 2%.[13]

Conclusion

The analytical methods described in this guide provide a robust framework for the accurate and reliable quantification of thiophene derivatives. The choice of technique—be it the versatility of HPLC for pharmaceutical applications or the sensitivity of GC with selective detectors for trace analysis in environmental samples—should be dictated by the specific analytical challenge. Proper method validation in accordance with ICH and USP guidelines is essential to ensure the integrity and trustworthiness of the generated data. By understanding the principles behind the methodologies and adhering to detailed protocols, researchers can confidently quantify these important compounds across a wide range of applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who work with this versatile synthetic intermediate. As a sulfonyl chloride, this compound is highly reactive and susceptible to specific modes of degradation, primarily hydrolysis.[1][2] Achieving high purity is critical for its successful application in synthesizing pharmaceuticals, agrochemicals, and specialty polymers.[3][4]

This guide moves beyond simple protocols to provide in-depth, field-proven insights into the challenges you may encounter. We will explore the causality behind common purification issues and provide robust, self-validating troubleshooting strategies.

Troubleshooting Guide: Addressing Common Purification Challenges

This section is structured as a series of common problems encountered during the purification of this compound.

Question 1: My isolated product is a sticky, yellowish oil or a low-melting solid that refuses to crystallize properly. What is the likely cause and how do I fix it?

Answer:

This is the most frequently encountered issue and almost always points to the presence of the corresponding sulfonic acid, Methyl 3-(sulfo)thiophene-2-carboxylate.

  • Causality: The chlorosulfonyl group (-SO₂Cl) is highly electrophilic and readily reacts with nucleophiles. The most common nucleophile it will encounter is water, leading to hydrolysis.[5][6][7] The resulting sulfonic acid is non-volatile, often appears as a viscous oil or a hygroscopic solid, and will significantly depress the melting point of your target compound, preventing proper crystallization. This hydrolysis can occur during the reaction workup or even from exposure to atmospheric moisture.

  • Immediate Troubleshooting Steps:

    • Aqueous Bicarbonate Wash: Before final solvent removal, wash your organic solution (e.g., in Ethyl Acetate or DCM) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic bicarbonate solution will deprotonate the acidic sulfonic acid, forming a water-soluble sulfonate salt that will partition into the aqueous layer. Follow this with a brine wash to remove residual water.

    • Anhydrous Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.

    • Azeotropic Removal of Water: If you suspect water is still present, you can co-evaporate the crude product with a solvent that forms an azeotrope with water, such as toluene, using a rotary evaporator.

  • Preventative Measures:

    • Always use anhydrous solvents and reagents during the synthesis and workup.

    • Conduct reactions and manipulations under an inert atmosphere (e.g., Nitrogen or Argon) where possible.

    • Minimize the time the compound is exposed to air, especially during workup and purification.

Below is a flowchart to diagnose and address product contamination, likely from hydrolysis.

G start Isolate Crude Product product_state Is the product a non-crystallizing oil or sticky solid? start->product_state yes_hydrolysis High probability of sulfonic acid impurity due to hydrolysis. product_state->yes_hydrolysis  Yes   no_hydrolysis Proceed to standard purification. product_state->no_hydrolysis  No   action_wash Perform aqueous NaHCO3 wash to remove acidic impurity. yes_hydrolysis->action_wash action_dry Thoroughly dry organic layer (e.g., with MgSO4). action_wash->action_dry action_evap Evaporate solvent under reduced pressure. action_dry->action_evap reassess Re-assess physical state of the product. action_evap->reassess reassess->product_state

Caption: Troubleshooting workflow for suspected hydrolysis.

Question 2: During silica gel column chromatography, I'm observing significant streaking and my yield is very low. What's happening on the column?

Answer:

This indicates on-column degradation. The stationary phase itself is causing the hydrolysis of your sensitive sulfonyl chloride.

  • Causality: Standard silica gel has a surface that is covered with acidic silanol groups (Si-OH) and is often not completely free of bound water. This acidic and protic environment can catalyze the hydrolysis of the sulfonyl chloride group as it passes through the column. The resulting sulfonic acid is much more polar and will either streak down the column or bind irreversibly, leading to low recovery of the desired product.

  • Troubleshooting & Optimization:

    • Use "Deactivated" Silica: You can deactivate the silica gel by preparing a slurry with your eluent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), and then packing the column. This neutralizes the acidic sites. However, be mindful that triethylamine will need to be removed from your product fractions later.

    • Run a "Fast" Column: Minimize the residence time of your compound on the column. Use a slightly more polar solvent system than you might otherwise choose to hasten elution. Applying positive pressure (flash chromatography) is highly recommended over a gravity column.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina. However, you must first test the stability and separation profile on a small scale using Thin Layer Chromatography (TLC) with the corresponding alumina plates.

    • Dry Loading: Instead of loading your sample as a solution, pre-adsorb the crude material onto a small amount of silica gel. Dry this mixture thoroughly under vacuum to create a fine powder, which can then be carefully added to the top of the packed column. This ensures all residual solvent from the sample solution is removed before chromatography begins.

Question 3: I am attempting to recrystallize my product, but it keeps "oiling out" of solution upon cooling. How can I get it to form crystals?

Answer:

"Oiling out" occurs when the solubility of the compound decreases so rapidly upon cooling that it separates as a supercooled liquid phase instead of forming an ordered crystal lattice. This is common for compounds that are melted at the boiling point of the solvent or when impurities are present.

  • Causality: The solute-solvent system is moving into the metastable zone of the phase diagram too quickly or impurities are disrupting the crystal nucleation process.

  • Troubleshooting & Optimization:

    • Slower Cooling: This is the simplest fix. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly into an ice bath. Once at room temperature, you can then move it to a refrigerator (2-8°C) for further crystallization.[3][8]

    • Change Solvent System: The ideal recrystallization solvent will dissolve the compound poorly at low temperatures but very well at high temperatures.[9] If a single solvent isn't working, use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate or acetone). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or petroleum ether) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the good solvent to clarify, then cool slowly.

    • Scratch & Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure, solid material, add a single tiny crystal ("seed crystal") to the cooled, saturated solution to initiate crystallization.

    • Reduce Concentration: You may have too much solute in the solvent. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until everything dissolves, and then attempt the slow cooling process again.

Frequently Asked Questions (FAQs)

  • Q: What is the primary impurity I should be concerned about?

    • A: The main impurity is the sulfonic acid hydrolysis product. Its presence is detrimental as it can interfere with subsequent reactions and complicate purification.

  • Q: How should I store the purified this compound?

    • A: To maintain purity, the compound must be protected from moisture. Store it in a tightly sealed container in a refrigerator at 2-8°C.[3][8] For long-term storage, consider storing it under an inert gas atmosphere (N₂ or Ar) inside a desiccator.

  • Q: Can I confirm the purity of my final product without sending it for elemental analysis?

    • A: Yes. A sharp melting point that matches the literature value (approx. 61-64 °C) is a good indicator of purity.[8] Proton NMR (¹H NMR) is also excellent; the sulfonic acid impurity will have a different chemical shift for the thiophene protons and will likely show a broad peak for the acidic proton. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.

  • Q: Which purification method should I try first: chromatography or recrystallization?

    • A: This depends on the scale and the nature of the impurities. The flowchart below provides a general decision-making framework.

G start Crude Product Analysis (TLC, crude NMR) impurity_check Are impurities significantly different in polarity from the product? start->impurity_check yes_chrom Column Chromatography is the preferred method. impurity_check->yes_chrom  Yes   no_recryst Is the product a solid with >85% purity? impurity_check->no_recryst  No / Unsure   yes_recryst Recrystallization is an efficient first choice. no_recryst->yes_recryst  Yes   chrom_first Purify via Column Chromatography first, then consider recrystallization for final polishing if needed. no_recryst->chrom_first  No  

Caption: Decision guide for selecting a purification method.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is ideal for separating the target compound from impurities with different polarities.[10][11]

Data Presentation: Recommended Eluent Systems

PolaritySolvent System (v/v)Typical Use Case
Low95:5 Hexanes : Ethyl AcetateFor separating very non-polar impurities.
Medium80:20 Hexanes : Ethyl AcetateA good starting point for many crude mixtures.[12]
High60:40 Hexanes : Ethyl AcetateFor faster elution or separating more polar impurities.

Step-by-Step Methodology:

  • TLC Analysis: First, determine the optimal eluent system using TLC. Spot your crude mixture on a silica gel plate and develop it in various solvent systems. The ideal system will give your product an Rf value of ~0.3-0.4.

  • Column Packing: Select an appropriate size column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product. Pack the column using the chosen eluent, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel as described in the troubleshooting section.

  • Elution: Carefully add the eluent to the top of the column and apply pressure. Collect fractions continuously in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This method is highly effective for removing small amounts of impurities from a solid product.[9]

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or binary solvent system in which the compound is soluble when hot but sparingly soluble when cold. Hexanes/Ethyl Acetate is a good system to start with.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hotplate) with swirling until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, drying agent), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you may place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.

References

Technical Support Center: Synthesis of N-Aryl Amide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Aryl Amide derivatives. This guide is structured for researchers, scientists, and drug development professionals to troubleshoot common challenges, particularly the formation of side products, during amide coupling reactions. The following sections provide in-depth, experience-driven insights in a question-and-answer format to help you optimize your synthetic protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common issues encountered during the synthesis of N-Aryl amides.

Q1: My amide coupling reaction has a low or no yield. What are the most common initial checks I should perform?

A1: Low yields in amide coupling are frequently traced back to a few key areas. A systematic review of your experimental setup is the first crucial step.[1]

  • Purity and Integrity of Starting Materials: Confirm the identity and purity of your carboxylic acid and aniline derivative using methods like NMR and LC-MS. Impurities or degradation can halt the reaction.[1]

  • Anhydrous Reaction Conditions: Amide coupling reactions are highly sensitive to moisture. The presence of water can lead to the hydrolysis of activated intermediates, diverting the reaction from the desired product pathway.[2] Ensure all glassware is oven-dried and use anhydrous solvents.[1][2]

  • Reagent Stoichiometry: The molar ratios of your reactants are critical. While a slight excess of the amine and coupling reagent relative to the carboxylic acid is a common starting point, the optimal ratio can vary and should be optimized for your specific substrates.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated by the coupling reagent to react with the amine. If the coupling reagent has degraded or is used in insufficient quantity, activation will be incomplete, leading to poor yields.[2]

  • Amine Basicity and Nucleophilicity: Electron-deficient anilines can be poor nucleophiles, leading to slow or incomplete reactions.[3][4] Conversely, the amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[2] The choice of base and reaction conditions must be carefully considered to mitigate these effects.[2]

Q2: I see multiple spots on my TLC plate besides my starting materials and product. What are the most likely side products?

A2: The formation of side products is a common challenge. The specific byproducts depend heavily on your chosen coupling reagent and reaction conditions. The most frequently observed side products include:

  • N-Acylurea: This is the most common side product when using carbodiimide coupling reagents like EDC or DCC.[5][6] It forms from an irreversible rearrangement of the desired O-acylisourea intermediate.[5][7][8][9]

  • Racemized or Epimerized Product: If your carboxylic acid has a chiral center at the α-position (e.g., an N-protected amino acid), racemization is a significant risk, particularly with carbodiimide reagents.[10][11]

  • Guanidinium Species: Uronium or aminium-based coupling reagents (like HBTU or HATU) can react with the amine starting material to form a guanidine, which terminates the reaction chain.[10]

  • Symmetrical Anhydride: The activated carboxylic acid can react with another molecule of the carboxylic acid starting material to form a symmetric anhydride. While this is still an activated species, it can alter reaction kinetics.

Q3: How do I choose the right coupling reagent for my N-Aryl amide synthesis?

A3: The choice is critical and depends on the steric hindrance, electronic properties of your substrates, and sensitivity to racemization.[2]

  • Carbodiimides (EDC, DCC): These are cost-effective and widely used.[12][13] However, they are prone to causing racemization and forming N-acylurea side products.[5][12] They are best used with additives like HOBt or Oxyma to suppress these side reactions.[14][15]

  • Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient, leading to rapid coupling with a lower risk of racemization compared to carbodiimides alone.[12][16] They are often the reagent of choice for difficult couplings, such as those involving sterically hindered substrates or electron-poor anilines.[3]

  • Phosphonium Salts (PyBOP, BOP): Similar to uronium salts, these are very effective and minimize racemization.[12][14] A significant drawback of BOP is the formation of the carcinogenic byproduct HMPA.[15][17] PyBOP is a safer alternative.[15]

Coupling Reagent ClassExamplesAdvantagesCommon Side Products/Disadvantages
Carbodiimides EDC, DCC, DICInexpensive, effective for many substrates.[1]High risk of racemization, N-acylurea formation, DCU byproduct from DCC can be difficult to remove.[1][6][15]
Uronium/Aminium Salts HATU, HBTU, TBTUHigh efficiency, fast reaction rates, low racemization.[12][17]Can cause guanidinylation of the amine.[10] More expensive.
Phosphonium Salts PyBOP, BOPVery effective, low racemization, avoids N-acylurea.[15]BOP produces carcinogenic HMPA byproduct.[15][17]

Part 2: Troubleshooting Guide for Specific Side Products

This section provides a deeper dive into the causes and solutions for the most common side products.

Issue 1: Formation of N-Acylurea

You Suspect This When: You observe a byproduct with a polarity similar to your desired amide, making it difficult to separate via column chromatography.[6] LC-MS analysis will show a mass corresponding to your carboxylic acid plus the dehydrated carbodiimide.

Causality (The "Why"): When a carboxylic acid is activated by a carbodiimide (like EDC), it forms a highly reactive O-acylisourea intermediate. This intermediate is the intended species to be attacked by the amine. However, it can undergo an intramolecular O→N acyl migration, which is an irreversible rearrangement, to form a stable and unreactive N-acylurea byproduct.[5][7][8][9] This side reaction is competitive with the desired amine attack and is particularly problematic in polar aprotic solvents like DMF.[6][18]

dot

G cluster_desired Desired Pathway RCOOH Carboxylic Acid O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + EDC EDC EDC Amide Desired Amide O_acyl->Amide + R'-NH2 N_acyl N-Acylurea (Stable Side Product) O_acyl->N_acyl O→N Acyl Migration (Irreversible) Amine R'-NH2 Urea Urea Byproduct

Caption: Reaction pathway showing the desired amide formation versus the N-acylurea side reaction.

Prevention & Mitigation Strategies:

  • Use of Additives: The most effective strategy is to add a nucleophilic agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[15][16] These additives rapidly trap the O-acylisourea intermediate to form a less reactive but still sufficiently active HOBt/HOAt ester. This new intermediate is not prone to rearrangement but reacts cleanly with the amine, thus suppressing N-acylurea formation.[12]

  • Solvent Choice: When possible, use less polar solvents like dichloromethane (DCM) instead of highly polar solvents like DMF, as this can reduce the rate of N-acylurea formation.[6]

  • Temperature Control: Perform the reaction at lower temperatures (e.g., starting at 0 °C and slowly warming to room temperature).[15] This slows down the rate of the rearrangement side reaction more than the desired coupling.

  • Use a Water-Soluble Carbodiimide (EDC): If N-acylurea does form, using EDC is advantageous because both the resulting urea and the N-acylurea byproduct are water-soluble and can often be removed with an aqueous workup.[6]

Issue 2: Racemization of Chiral Carboxylic Acids

You Suspect This When: You are coupling an N-protected amino acid or other chiral α-substituted carboxylic acid, and chiral HPLC or NMR analysis of the product shows the presence of more than one stereoisomer.

Causality (The "Why"): The activation of the carboxylic acid makes the α-proton acidic and susceptible to abstraction by a base.[14] This deprotonation leads to the formation of a planar enolate or, more commonly, a 5(4H)-oxazolone intermediate.[19] This oxazolone intermediate is achiral at the Cα position, and its subsequent reaction with the amine can occur from either face, leading to a racemic or epimerized product mixture.[11][19] Strong bases and prolonged activation times dramatically increase the risk of racemization.[14][19]

dot

G cluster_main ChiralAcid Chiral Acid (L-form) Activated Activated Intermediate ChiralAcid->Activated + Coupling Reagent Oxazolone Oxazolone (Achiral Intermediate) Activated->Oxazolone + Base - H+ Base Base L_Amide L-Amide (Desired) Oxazolone->L_Amide + Amine D_Amide D-Amide (Racemized) Oxazolone->D_Amide + Amine Amine Amine

Caption: Mechanism of racemization via an achiral oxazolone intermediate.

Prevention & Mitigation Strategies:

  • Choice of Reagents and Additives:

    • Avoid using carbodiimides alone. Always use them in combination with racemization-suppressing additives like HOBt, HOAt, or Oxyma.[10][14][19][20] HOAt is generally considered superior to HOBt in suppressing racemization.

    • Use phosphonium (PyBOP) or aminium/uronium (HATU, HBTU) type reagents, which are known for rapid coupling and minimal racemization, especially with additives.[14][17]

  • Base Selection: The choice of base is critical.[14] Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[14][19] Avoid stronger, less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) when racemization is a concern.[14]

  • Temperature Control: Perform the coupling at a lower temperature (e.g., 0 °C). Elevated temperatures accelerate the rate of racemization.[14][19]

  • Activation Time: Minimize the time the carboxylic acid spends in its activated state before the amine is introduced. An in situ activation protocol, where the coupling reagent is added to a mixture of the acid and amine, is preferable to pre-activation.[14]

Part 3: Recommended Protocols & Purification

Protocol 1: General Procedure for N-Aryl Amide Synthesis with EDC/HOBt

This protocol is a robust starting point for many substrates and is designed to minimize common side products.

  • Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv.), the aniline derivative (1.1 equiv.), and HOBt (1.2 equiv.) to a flame-dried round-bottom flask.

  • Dissolution: Dissolve the solids in an anhydrous solvent such as DCM or acetonitrile.[3]

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add EDC·HCl (1.2 equiv.) portion-wise to the stirred solution. If the aniline is used as a hydrochloride salt, add a non-nucleophilic base like NMM or DIPEA (1.1 equiv.).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.[2]

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with a dilute acid (e.g., 5% citric acid or 1M HCl) to remove basic impurities, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine.[16]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[21]

Troubleshooting Purification

Problem: My desired amide and the N-acylurea byproduct are co-eluting during column chromatography.

Solution Workflow:

  • Aqueous Extraction (for EDC users): If you used EDC, the N-acylurea byproduct has some water solubility.[6] Perform a thorough aqueous workup with multiple washes of dilute acid and base to remove as much of it as possible before chromatography.

  • Change Chromatography Conditions:

    • Solvent System: Try a different solvent system. For example, switching from an ethyl acetate/hexane system to a DCM/methanol system can alter the relative polarities and improve separation.

    • Additive: Adding a small amount of a modifier like triethylamine (for basic products) or acetic acid (for acidic products) to the eluent can sometimes improve peak shape and resolution.

  • Recrystallization: Amides are often crystalline solids. Recrystallization can be a highly effective method for purification, potentially avoiding chromatography altogether.[21] Common solvents to try include ethanol, acetonitrile, or ethyl acetate/hexane mixtures.[21]

  • Preparative HPLC: For high-value materials or very difficult separations, reversed-phase preparative HPLC is a powerful, albeit more resource-intensive, option.

dot

G Start Crude Product Mixture (Amide + Side Products) Workup Aqueous Workup (Acid/Base Washes) Start->Workup Check Analyze Purity (TLC / LC-MS) Workup->Check Column Flash Column Chromatography Check->Column Purity Not OK Pure Pure Amide Product Check->Pure Purity OK Column->Check Still Impure Recrystal Recrystallization Column->Recrystal Co-elution Problem Column->Pure Purity OK Recrystal->Check Check Purity Prep Preparative HPLC Recrystal->Prep Still Impure / Oily Prep->Pure

Caption: A decision workflow for the purification of N-Aryl amide products.

References

Technical Support Center: Optimizing Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a technical resource for overcoming common hurdles in sulfonamide synthesis. Authored from the perspective of a Senior Application Scientist, this center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your reaction conditions and achieve higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of sulfonamides, typically by reacting a sulfonyl chloride with a primary or secondary amine, is a cornerstone reaction in medicinal chemistry.[1][2][3] However, its success is contingent on several critical parameters. This section addresses the most frequently encountered problems in a direct question-and-answer format.

Q1: My reaction yield is unexpectedly low. What are the primary factors to investigate?

A low yield is a common issue that can often be traced back to the quality of the reagents or suboptimal reaction conditions.[4][5] A systematic evaluation of your experimental setup is the most effective troubleshooting approach.

Initial Checks & Corrective Actions:

  • Reagent Integrity:

    • Sulfonyl Chloride: This is the most frequent culprit. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, converting them to unreactive sulfonic acids.[4] Always use a freshly opened bottle or purify the sulfonyl chloride prior to use.

    • Amine: Ensure your amine is pure and dry. Aliphatic amines, in particular, can absorb atmospheric carbon dioxide to form carbamates, which can complicate the reaction.

    • Solvent and Base: Use anhydrous solvents and bases. Water will readily hydrolyze the sulfonyl chloride, directly impacting your yield.[4]

  • Reaction Conditions:

    • Stoichiometry: A 1:1 ratio of amine to sulfonyl chloride is a good starting point, but using a slight excess of the amine (1.1-1.2 equivalents) can sometimes improve yields, especially if the sulfonyl chloride has partially degraded. The base is typically used in a slight excess (1.1-1.5 equivalents) to effectively neutralize the HCl generated during the reaction.[4][5]

    • Temperature: Most sulfonamide formations are run at 0 °C to room temperature.[6] If the reaction is sluggish, gentle heating may be beneficial. However, be cautious, as excessive heat can promote side reactions.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent the degradation of moisture-sensitive reagents.[4]

Q2: I'm observing multiple spots on my TLC plate, indicating side products. What are the likely culprits and how can I minimize them?

The formation of side products is often a result of the reactivity of the starting materials and intermediates.

Common Side Products and Mitigation Strategies:

  • Bis-sulfonylation of Primary Amines: Primary amines can sometimes react with two equivalents of the sulfonyl chloride, especially if the sulfonyl chloride is in excess or added too quickly.

    • Solution: Employ slow, dropwise addition of the sulfonyl chloride to the reaction mixture containing the amine and base. This maintains a low concentration of the electrophile and favors the mono-sulfonylation product. Adjusting the stoichiometry to have a slight excess of the amine can also help.[5]

  • Reaction with Solvent: Certain solvents can compete with the amine as a nucleophile. For example, in the presence of a base like pyridine, alcohols can react with sulfonyl chlorides to form sulfonate esters.

    • Solution: Choose an aprotic, non-nucleophilic solvent. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common and effective choices.[2][7]

  • Hydrolysis of Sulfonyl Chloride: As mentioned, this is a major issue. The resulting sulfonic acid will not react with the amine and will need to be removed during purification.

    • Solution: Rigorously exclude water from your reaction system. Use anhydrous solvents, dry glassware, and maintain an inert atmosphere.[4]

Q3: The reaction is proceeding very slowly or not at all. How can I increase the reaction rate?

A sluggish reaction can be frustrating. Several factors related to the reactants' intrinsic properties and the reaction environment can be at play.

Strategies to Enhance Reaction Rate:

  • Catalysis with DMAP: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for sulfonamide synthesis.[8][9][10] It reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then readily attacked by the amine.[8][11] Even catalytic amounts of DMAP can significantly accelerate the reaction, especially with less nucleophilic amines.[12]

  • Choice of Base: The base plays a crucial role beyond just neutralizing HCl. A stronger, non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity. However, sterically hindered bases may be less effective. Pyridine and triethylamine (TEA) are commonly used, but for challenging cases, a stronger base might be necessary.[13][14]

  • Solvent Effects: The polarity of the solvent can influence the reaction rate. A solvent that can stabilize the transition state may accelerate the reaction. Experimenting with different aprotic solvents like DCM, THF, acetonitrile, or even DMF for less reactive substrates can be beneficial.[12]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times by rapidly heating the reaction mixture and potentially activating the sulfonyl chloride.[1]

Q4: My product is difficult to purify. What are some effective purification strategies?

Purification can be challenging due to the properties of the sulfonamide product and any unreacted starting materials or byproducts.

Purification Techniques:

  • Aqueous Workup: An acidic wash (e.g., dilute HCl) will remove any excess amine and basic catalysts like pyridine or TEA. A basic wash (e.g., saturated sodium bicarbonate) will remove the sulfonic acid byproduct from hydrolysis.

  • Crystallization: Many sulfonamides are crystalline solids and can be effectively purified by recrystallization from an appropriate solvent system.[15] Ethanol or mixtures of ethyl acetate and hexanes are often good starting points.

  • Silica Gel Chromatography: This is a standard method for purifying organic compounds. A gradient elution from a nonpolar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is typically effective for separating the sulfonamide from less polar impurities.

Frequently Asked Questions (FAQs)

What is the general mechanism of sulfonamide formation from a sulfonyl chloride and an amine?

The reaction proceeds via a nucleophilic acyl-type substitution at the sulfur atom. The amine acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[1][16][17]

dot digraph "Sulfonamide Formation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12];

// Reactants Amine [label="R-NH₂"]; SulfonylChloride [label="R'-SO₂Cl"]; Base [label="Base"];

// Intermediates and Products Intermediate [label="[R-NH₂(⁺)-SO₂(Cl)R']"]; Sulfonamide [label="R-NH-SO₂R'"]; HCl [label="HCl"]; Salt [label="Base-H⁺ Cl⁻"];

// Arrows Amine -> Intermediate [label="Nucleophilic Attack"]; SulfonylChloride -> Intermediate; Intermediate -> Sulfonamide [label="Elimination of HCl"]; Base -> Salt; HCl -> Salt; } enddot Caption: General mechanism of sulfonamide formation.

How do I choose the right base for my reaction?

The choice of base is critical. It should be sufficiently basic to neutralize the generated HCl but should not react with the sulfonyl chloride.

BasepKa of Conjugate AcidKey Characteristics
Pyridine5.2Often used as both a base and a solvent. Can also act as a nucleophilic catalyst.
Triethylamine (TEA)10.7A common, inexpensive, and effective non-nucleophilic base.
Diisopropylethylamine (DIPEA)11.0A sterically hindered, non-nucleophilic base, useful when the amine is sensitive to alkylation.
4-(Dimethylamino)pyridine (DMAP)9.7Primarily used as a highly effective nucleophilic catalyst, often in combination with another base like TEA.[8][10]
Are there alternatives to using sulfonyl chlorides?

Yes, while the reaction of amines with sulfonyl chlorides is the most common method, other synthetic routes exist.[18] These include:

  • From Sulfonic Acids: Sulfonic acids can be converted to sulfonyl chlorides in situ and then reacted with amines.[6][19]

  • From Thiols: Thiols can be oxidatively chlorinated to form sulfonyl chlorides, which then react with amines.[19][20]

  • Using SO₂ Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can serve as a source of SO₂ for the synthesis of sulfonamides from organometallic reagents.[18][21]

Can I use a protecting group for the amine?

In some cases, particularly in the synthesis of complex molecules with multiple functional groups, it may be necessary to protect the amine.[22][23] However, for the direct formation of a sulfonamide, the amine is the reacting functional group. Sulfonyl groups themselves, such as tosyl (Ts) or nosyl (Ns), are often used as protecting groups for amines because they reduce the nucleophilicity and basicity of the nitrogen.[13][24]

dot digraph "Troubleshooting_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Low Yield or Impure Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent_check [label="Verify Reagent Quality\n(Sulfonyl Chloride, Amine, Solvent, Base)", fillcolor="#FBBC05"]; condition_check [label="Optimize Reaction Conditions\n(Stoichiometry, Temperature, Catalyst)", fillcolor="#FBBC05"]; workup_check [label="Analyze Workup & Purification\n(Extraction pH, Chromatography)", fillcolor="#FBBC05"]; solution [label="High Yield, Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagent_check [label="Initial Step"]; reagent_check -> condition_check [label="Reagents OK?"]; condition_check -> workup_check [label="Conditions Optimized?"]; workup_check -> solution [label="Purification Effective?"];

// Loops for re-evaluation reagent_check -> start [label="Degraded Reagents", style=dashed, color="#EA4335"]; condition_check -> start [label="Suboptimal Conditions", style=dashed, color="#EA4335"]; workup_check -> start [label="Product Loss", style=dashed, color="#EA4335"]; } enddot Caption: Troubleshooting workflow for sulfonamide synthesis.

Experimental Protocols

General Procedure for Sulfonamide Synthesis
  • To a solution of the amine (1.0 equiv) and a suitable base (e.g., triethylamine, 1.2 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add the sulfonyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography.

DMAP-Catalyzed Sulfonylation

For less reactive amines, the addition of a catalytic amount of DMAP (0.1 equiv) to the reaction mixture before the addition of the sulfonyl chloride can significantly improve the reaction rate and yield.[8][10]

References

Troubleshooting low yields in halogenation reactions of thiophene carboxylates.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting halogenation reactions of thiophene carboxylates. This resource is designed to provide in-depth, experience-driven guidance to help you overcome common challenges and optimize your synthetic outcomes. As Senior Application Scientists, we understand that low yields and unexpected side products can be a significant bottleneck. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: I'm getting very low yields when trying to brominate my thiophene-2-carboxylate. What are the most common reasons for this?

Low yields in the bromination of thiophene-2-carboxylates can often be attributed to a few key factors: the deactivating effect of the carboxylate group, suboptimal reaction conditions, or the choice of brominating agent. The carboxylate group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic aromatic substitution.[1][2] This means harsher conditions may be needed compared to the halogenation of unsubstituted thiophene. However, excessively harsh conditions can lead to decomposition or side reactions.

Common issues include:

  • Insufficiently activated brominating agent: For a deactivated ring, a more potent electrophilic bromine source might be necessary.

  • Inappropriate solvent: The choice of solvent can significantly impact the solubility of the reactants and the stability of the intermediates.

  • Reaction temperature and time: These parameters must be carefully optimized to drive the reaction to completion without promoting byproduct formation.

Q2: My main product is the decarboxylated-halogenated thiophene. How can I prevent this?

The loss of the carboxyl group, known as decarboxylation, is a common side reaction, especially under harsh acidic or thermal conditions.[3][4] This occurs because the protonated carboxylic acid can be eliminated as carbon dioxide, particularly if the reaction is heated for an extended period.

To minimize decarboxylation:

  • Use milder reaction conditions: Opt for lower temperatures and shorter reaction times.

  • Choose a non-acidic brominating agent: N-Bromosuccinimide (NBS) is often a good alternative to bromine in acetic acid as it can be used under neutral or even slightly basic conditions, reducing the likelihood of proton-catalyzed decarboxylation.[5][6]

  • Consider a different synthetic route: It may be more efficient to introduce the halogen first and then perform the carboxylation.

Q3: I'm observing a mixture of regioisomers. How can I improve the regioselectivity of my halogenation?

The directing effect of the carboxylate group on the thiophene ring is crucial for controlling regioselectivity. For a thiophene-2-carboxylate, the electron-withdrawing nature of the carboxylate group deactivates the adjacent C3 position and directs electrophilic attack to the C5 and to a lesser extent, the C4 position. For a thiophene-3-carboxylate, the primary site of attack is the C5 position.

To enhance regioselectivity:

  • Steric hindrance: A bulky ester group can sterically hinder attack at the adjacent position, favoring substitution at the more accessible C5 position.

  • Choice of halogenating agent: Different halogenating agents can exhibit different selectivities. For instance, using N-iodosuccinimide (NIS) with an acid catalyst can provide clean iodination with high regioselectivity.[7]

  • Solvent effects: The polarity of the solvent can influence the transition state and, consequently, the regiochemical outcome. Experimenting with a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., DMF) can be beneficial.

In-Depth Troubleshooting Guides

Issue 1: Low Yield in NBS Bromination of Methyl Thiophene-2-carboxylate

Symptoms:

  • Less than 30% yield of the desired 5-bromo-thiophene-2-carboxylate.

  • Significant recovery of starting material.

  • Formation of a complex mixture of byproducts.

Causality Analysis: N-Bromosuccinimide (NBS) is a popular choice for bromination due to its ease of handling and milder reaction conditions compared to elemental bromine.[6][8] However, for a deactivated substrate like a thiophene carboxylate, the reaction may be sluggish. The mechanism involves the generation of a bromine radical or an electrophilic bromine species, which then attacks the electron-rich thiophene ring.[9][10] Low yields often indicate that the initiation of this process is inefficient or that side reactions are consuming the starting material or product.

Troubleshooting Workflow:

Chlorination_Selectivity cluster_pathways Electrophilic Attack Pathways Substrate Methyl Thiophene-3-carboxylate Intermediate2 σ-complex (C2 attack) Less Stable Substrate->Intermediate2 Path A Intermediate5 σ-complex (C5 attack) More Stable Substrate->Intermediate5 Path B Eplus Cl+ Product2 2-Chloro Isomer Intermediate2->Product2 -H+ Product5 5-Chloro Isomer Intermediate5->Product5 -H+

References

Technical Support Center: Catalyst Selection for Reactions Involving Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (CAS: 59337-92-7). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the success of your chemical transformations. As a versatile building block, this compound's reactivity is dominated by its chlorosulfonyl group and the potential for cross-coupling on the thiophene ring.[1][2] This resource will focus on the two primary classes of reactions you are likely to encounter: Sulfonamide Formation and Palladium-Catalyzed Cross-Coupling Reactions .

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format, providing logical steps for resolution.

Scenario 1: Sulfonamide Formation

Question: I am reacting this compound with a primary amine to form a sulfonamide, but I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in a sulfonylation reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to diagnosing the issue:

  • Reagent Integrity and Stoichiometry:

    • Amine Nucleophilicity: Is your amine sufficiently nucleophilic? Sterically hindered amines or electron-deficient anilines can be sluggish to react. Consider using a stronger, non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity.

    • Base Selection: An appropriate base is crucial to neutralize the HCl generated during the reaction. Common choices include pyridine, triethylamine (Et3N), or diisopropylethylamine (DIPEA). For weakly nucleophilic amines, pyridine can also act as a nucleophilic catalyst.[3] Ensure the base is dry and used in at least a 2:1 molar ratio to the sulfonyl chloride.

    • Sulfonyl Chloride Stability: While generally stable, sulfonyl chlorides can be susceptible to hydrolysis. Ensure your amine, solvent, and glassware are anhydrous. It is best practice to use freshly opened solvents or those dried over molecular sieves.

  • Reaction Conditions:

    • Temperature: These reactions are often run at room temperature or slightly below (0 °C to RT). If you are using a hindered amine, gentle heating (40-50 °C) may be necessary. However, be cautious, as higher temperatures can lead to decomposition.

    • Solvent Choice: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common solvents. Ensure your starting materials are fully soluble in the chosen solvent.

Troubleshooting Workflow:

Below is a decision-making workflow to help you navigate this issue.

G start Low/No Sulfonamide Product check_reagents Verify Reagent Quality: - Amine purity - Dryness of solvent and base - Sulfonyl chloride integrity start->check_reagents check_conditions Review Reaction Conditions: - Stoichiometry (Base >= 2 eq.) - Temperature (0°C to RT) - Solvent solubility check_reagents->check_conditions Reagents OK failure Re-evaluate Synthetic Route check_reagents->failure Reagents Degraded increase_temp Increase Temperature Gently (e.g., to 40°C) check_conditions->increase_temp Conditions OK, but slow stronger_base Use a Stronger, Non-Nucleophilic Base (e.g., DBU, K2CO3) check_conditions->stronger_base Weakly nucleophilic amine success Successful Reaction increase_temp->success catalyst Add Nucleophilic Catalyst (e.g., DMAP) stronger_base->catalyst stronger_base->failure Still no reaction catalyst->success G start Low Yield in Suzuki Coupling check_atmosphere Verify Inert Atmosphere: - Proper degassing - Positive pressure of Ar/N2 start->check_atmosphere check_catalyst Evaluate Catalyst System: - Use bulky, electron-rich ligand (SPhos, XPhos) - Use air-stable precatalyst (Pd(OAc)2) check_atmosphere->check_catalyst Atmosphere is Inert failure Consider Alternative Coupling check_atmosphere->failure Oxygen Contamination check_reagents Check Reagent Quality: - Anhydrous, powdered base - Purity of boronic acid check_catalyst->check_reagents Catalyst System is Appropriate check_catalyst->failure Catalyst Poisoning/Decomposition optimize_solvent Optimize Solvent/Base Combination - e.g., Dioxane/H2O with K3PO4 check_reagents->optimize_solvent Reagents are Pure success Successful Coupling optimize_solvent->success

References

Technical Support Center: Work-up Procedures for Reactions with Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of work-up procedures for reactions involving this versatile reagent. Our focus is on providing practical, field-proven insights to ensure the integrity and success of your experiments.

Introduction to this compound

This compound is a highly reactive intermediate widely used in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility lies in the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.[2] However, this high reactivity, particularly its sensitivity to moisture, presents unique challenges during the reaction work-up. Proper handling and meticulously planned work-up procedures are paramount to achieving high yields and purity of the desired products.

This guide is structured in a question-and-answer format to directly address the common issues and questions that arise during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete. What is the first and most critical step in the work-up process for a reaction involving this compound?

The most critical first step is the quenching of unreacted sulfonyl chloride . Due to its high reactivity, any remaining this compound will readily hydrolyze upon contact with aqueous solutions, forming the corresponding sulfonic acid (Methyl 3-(sulfonic acid)thiophene-2-carboxylate). This byproduct can complicate purification.

Recommended Quenching Protocol:

  • Cool the reaction mixture: Before adding any aqueous solution, cool the reaction vessel to 0 °C in an ice bath. This mitigates the exothermicity of the quenching process.

  • Slowly add a quenching agent: The choice of quenching agent depends on the nature of your product and subsequent purification strategy.

    • For most applications: Slowly add cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • If your product is base-sensitive: Use a mildly acidic aqueous solution.

  • Stir vigorously: Ensure efficient mixing to completely quench the sulfonyl chloride.

Q2: I've quenched the reaction. What is the standard extractive work-up procedure?

A standard liquid-liquid extraction is typically employed to separate the desired product from inorganic salts and water-soluble byproducts.

General Extractive Work-up Protocol:

  • Dilute the quenched reaction mixture: Add an appropriate organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Perform aqueous washes:

    • Water wash: To remove water-soluble impurities.

    • Brine wash (saturated NaCl solution): To reduce the solubility of the organic layer in the aqueous layer and aid in phase separation.[3]

  • Dry the organic layer: Use an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate: Filter off the drying agent and remove the solvent under reduced pressure.

Q3: I suspect the formation of the sulfonic acid byproduct. How can I remove it?

The sulfonic acid byproduct is more polar and water-soluble than the desired sulfonamide or sulfonate ester. This difference in polarity can be exploited for its removal.

Troubleshooting Sulfonic Acid Impurity:

  • Aqueous Base Wash: During the extractive work-up, washing the organic layer with a dilute aqueous basic solution (e.g., saturated sodium bicarbonate) will deprotonate the sulfonic acid, forming a salt that is highly soluble in the aqueous layer. Be cautious if your desired product is base-labile.[3][4]

  • Column Chromatography: If the basic wash is not feasible or insufficient, the sulfonic acid can typically be separated from the less polar product by silica gel column chromatography.

Q4: I am synthesizing a primary sulfonamide and I'm observing a significant amount of a di-sulfonylated byproduct. How can I avoid this?

Di-sulfonylation is a common side reaction when reacting primary amines with sulfonyl chlorides. The initially formed sulfonamide can be deprotonated by the base, and the resulting anion can react with another equivalent of the sulfonyl chloride.[5]

Strategies to Minimize Di-sulfonylation:

  • Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents).

  • Slow Addition of Sulfonyl Chloride: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C). This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic amine over the sulfonamide anion.[5]

  • Choice of Base: A sterically hindered or weaker base, such as pyridine or 2,6-lutidine, can be less effective at deprotonating the sulfonamide, thus reducing di-sulfonylation.[5]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the work-up of reactions with this compound.

Issue 1: Low Yield of the Desired Product

Low yields can stem from various factors, from incomplete reaction to product loss during work-up.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Verify Reaction Completion: Before initiating the work-up, confirm the consumption of the limiting reagent using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Optimize Reaction Conditions: If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adjusting the stoichiometry of the reagents.

  • Review Work-up Protocol:

    • Solvent Choice: Ensure the extraction solvent effectively dissolves your product.

    • pH of Aqueous Washes: The pH of the aqueous washes can significantly impact the solubility of your product and impurities. Acidic or basic washes can be used to remove corresponding impurities, but ensure your product is stable under these conditions.

    • Emulsions: Emulsions can form during extraction, leading to product loss. To break emulsions, try adding brine or filtering the mixture through Celite.[3]

  • Evaluate Purification Method: Product can be lost during column chromatography if the polarity of the eluent is not optimized, or during crystallization if the solvent system is not ideal.

Issue 2: Product is an Oil Instead of a Solid

Even when a solid is expected, an oily product can be obtained due to the presence of residual solvents or impurities.

Troubleshooting Oily Product:

Potential Cause Troubleshooting Step
Residual Solvent Dry the product under high vacuum for an extended period.
Impurities Re-purify the product using a different method (e.g., recrystallization from a different solvent system, or preparative TLC/HPLC).
Hygroscopic Product Handle and store the product under an inert, dry atmosphere.
Issue 3: Difficulty in Purifying the Product by Column Chromatography

Co-elution of the product with impurities can make chromatographic purification challenging.

Tips for Chromatographic Purification:

  • TLC Analysis: Before running a column, perform a thorough TLC analysis using various solvent systems to find an eluent that provides good separation between your product and impurities.

  • Gradient Elution: Employing a gradient elution on your column can often improve separation.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.

Experimental Protocols

Protocol 1: General Work-up for the Synthesis of a Sulfonamide from an Amine

This protocol assumes the reaction of this compound with a primary or secondary amine in the presence of a base like triethylamine or pyridine in a solvent such as dichloromethane (DCM).

  • Reaction Monitoring: Monitor the reaction progress by TLC until the limiting reagent is consumed.

  • Quenching:

    • Cool the reaction mixture to 0 °C.

    • Slowly add 1M HCl (aq) to quench the reaction and neutralize the excess base.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water (1 x volume of the organic layer).

    • Wash with saturated NaHCO₃ solution (1 x volume of the organic layer) to remove any sulfonic acid byproduct.

    • Wash with brine (1 x volume of the organic layer).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Workflow for Sulfonamide Synthesis Work-up:

References

Validation & Comparative

A Comparative Spectroscopic Guide to Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate. This versatile building block is crucial in the synthesis of novel pharmaceutical agents and functional materials.[1][2] A thorough understanding of its structural features through spectroscopic methods is paramount for its effective utilization.

This guide will navigate through the theoretical and practical aspects of NMR analysis of the title compound, offering a comparative perspective with structurally related thiophene derivatives. We will delve into the rationale behind experimental choices and present data in a clear, comparative format to aid in structural elucidation and quality control.

The Structural Landscape of Substituted Thiophenes and the Role of NMR

Thiophene and its derivatives are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[3][4] The precise arrangement of substituents on the thiophene ring dictates the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity. NMR spectroscopy stands as a powerful, non-destructive technique to map this structural landscape with atomic-level resolution. It provides invaluable information on the connectivity of atoms and the electronic environment of individual nuclei.

This compound presents a unique substitution pattern with two strongly electron-withdrawing groups: a methyl carboxylate at the C2 position and a chlorosulfonyl group at the C3 position. This arrangement significantly influences the electron density distribution within the thiophene ring, leading to characteristic chemical shifts in both ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Spectral Analysis

While a publicly available, fully assigned experimental spectrum for this compound is not readily accessible, we can predict the spectral features with high confidence based on established principles of NMR spectroscopy and by drawing comparisons with structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to exhibit two signals corresponding to the thiophene ring protons and one signal for the methyl ester protons.

  • Thiophene Ring Protons (H-4 and H-5): The protons on the thiophene ring at positions 4 and 5 will appear as distinct signals. Due to the strong electron-withdrawing nature of the adjacent chlorosulfonyl group at C3 and the methyl carboxylate group at C2, both H-4 and H-5 are expected to be deshielded and resonate at a relatively high chemical shift (downfield). These two protons will exhibit a mutual coupling, resulting in a doublet for each signal. The coupling constant (³JHH) is expected to be in the typical range for ortho-coupling in thiophene rings (approximately 5-6 Hz).

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, as they are not coupled to any other protons. The chemical shift of this signal will be influenced by the electronic environment of the carboxylate group.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the five carbon atoms of the substituted thiophene ring and the methyl carbon of the ester group.

  • Thiophene Ring Carbons (C-2, C-3, C-4, and C-5): The chemical shifts of the ring carbons are highly sensitive to the attached substituents.

    • C-2 and C-3: The carbons directly attached to the electron-withdrawing carboxylate and chlorosulfonyl groups will be significantly deshielded and appear at the downfield end of the thiophene region.

    • C-4 and C-5: These carbons will also be influenced by the substituents, with their chemical shifts providing insight into the overall electron distribution in the ring.

  • Carbonyl Carbon (-C=O): The carbonyl carbon of the methyl ester will resonate at a characteristic downfield position, typically in the range of 160-170 ppm.

  • Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear as a signal in the aliphatic region of the spectrum.

Comparative Analysis with a Structural Analog: Methyl 5-bromo-3-(chlorosulfonyl)thiophene-2-carboxylate

To ground our predictions in experimental data, we can compare the expected spectrum of our target compound with the reported ¹H NMR data for the closely related Methyl 5-bromo-3-(chlorosulfonyl)thiophene-2-carboxylate . The key difference is the presence of a bromine atom at the C-5 position instead of a proton.

Table 1: Comparison of ¹H NMR Data

CompoundH-4 Signal (ppm)H-5 Signal (ppm)-OCH₃ Signal (ppm)
This compound (Predicted) DoubletDoubletSinglet
Methyl 5-bromo-3-(chlorosulfonyl)thiophene-2-carboxylate Singlet (7.62)-Singlet (3.98)

Note: The chemical shifts for the bromo-derivative are taken from supporting information for a research article and were likely recorded in CDCl₃.

The experimental data for the 5-bromo derivative shows the H-4 proton as a singlet at 7.62 ppm. The absence of coupling confirms the substitution at the C-5 position. This downfield chemical shift for H-4 is consistent with the presence of two adjacent electron-withdrawing groups. For our target compound, we would expect the H-4 and H-5 protons to appear as doublets, likely in a similar downfield region. The methyl ester protons in the bromo-derivative appear at 3.98 ppm, providing a good estimate for the corresponding signal in our target molecule.

Alternative Analytical Techniques for Structural Confirmation

While NMR is the cornerstone for detailed structural elucidation, other analytical techniques provide complementary and confirmatory data.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is invaluable for identifying functional groups. For this compound, we would expect to see characteristic absorption bands for:

    • C=O stretching of the ester group (around 1720-1740 cm⁻¹).

    • S=O stretching of the sulfonyl chloride group (asymmetric and symmetric stretches, typically in the regions of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively).

    • C-O stretching of the ester group.

    • Vibrations associated with the thiophene ring.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragment ions resulting from the loss of groups like -OCH₃, -COOCH₃, -SO₂Cl, and Cl.

Table 2: Key Data for this compound

PropertyDataSource
Molecular Formula C₆H₅ClO₄S₂PubChem[5]
Molecular Weight 240.69 g/mol ChemBK[6]
Appearance White to orange to green crystalline powderChem-Impex[1]
Melting Point 61-64 °CChemSrc[7]

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra, a standardized experimental protocol is essential.

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Typically, 16 to 64 scans are sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay will be required.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm (for ¹H) or the solvent signal (for ¹³C).

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR and complementary techniques.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structural Elucidation & Reporting Sample Sample of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate Dissolution Dissolution in Deuterated Solvent Sample->Dissolution FTIR_Acquisition FTIR Data Acquisition Sample->FTIR_Acquisition MS_Acquisition MS Data Acquisition Sample->MS_Acquisition NMR_Acquisition 1H & 13C NMR Data Acquisition Dissolution->NMR_Acquisition NMR_Processing NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) FTIR_Acquisition->Spectral_Analysis MS_Acquisition->Spectral_Analysis NMR_Processing->Spectral_Analysis Comparative_Analysis Comparative Analysis with Analogues & Databases Spectral_Analysis->Comparative_Analysis Structure_Verification Structure Verification Comparative_Analysis->Structure_Verification Final_Report Comprehensive Report Generation Structure_Verification->Final_Report

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By combining predictive analysis based on fundamental principles with comparative data from a close structural analog, we have established a robust a priori understanding of its spectroscopic characteristics. The inclusion of a detailed experimental protocol and a discussion of complementary analytical techniques offers a holistic approach to the structural elucidation of this important synthetic intermediate. This guide is intended to be a valuable resource for researchers in their efforts to synthesize and characterize novel thiophene-based molecules for various applications.

References

A Senior Application Scientist’s Guide to Sulfonyl Halide Reactivity: A Comparative Analysis for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sulfonyl Halide Family in Modern Synthesis

In the landscape of synthetic and medicinal chemistry, the sulfonyl group (R-SO₂-) is a cornerstone functional moiety. Its incorporation into molecules, primarily through the formation of sulfonamides and sulfonate esters, is fundamental to the development of a vast range of pharmaceuticals, from antibiotics to diuretics and enzyme inhibitors.[1][2][3] The primary reagents for introducing this group are the sulfonyl halides (R-SO₂-X), a family of compounds whose reactivity is finely tuned by the identity of the halogen atom (X = F, Cl, Br, I).

This guide provides an in-depth comparison of the chlorosulfonyl group's reactivity against its halide counterparts. Moving beyond a simple textbook description, we will dissect the mechanistic underpinnings, present comparative data, and offer field-proven insights to guide researchers, particularly those in drug development, in making strategic decisions for their synthetic campaigns.

Pillar 1: The Mechanistic Framework of Sulfonyl Halide Reactivity

The reactivity of sulfonyl halides is dictated by a nucleophilic substitution reaction at the tetracoordinate sulfur center.[4] Understanding the factors that govern this process is critical to explaining the observed differences in reactivity across the halide series.

The Core Mechanism: Attack at the Electrophilic Sulfur

The reaction proceeds via the attack of a nucleophile (Nu⁻) on the highly electrophilic sulfur atom of the sulfonyl halide. This electrophilicity arises from the strong polarization induced by the two oxygen atoms and the halogen. The reaction is generally considered to proceed through a trigonal bipyramidal (TBP) transition state or, in some cases, a short-lived TBP intermediate.[5][6] The nucleophile enters and the leaving group (the halide ion) departs from axial positions.

Mechanism cluster_TS R R S S R->S O1 O S->O1 O2 O S->O2 X X S->X Nu Nu⁻ Nu->S Attack TS_label Transition State (Trigonal Bipyramidal) TS_S S TS_O1 O TS_S->TS_O1 TS_O2 O TS_S->TS_O2 TS_X X TS_S->TS_X invis2 TS_S->invis2 Leaving Group Departure TS_R R TS_R->TS_S TS_Nu Nu TS_Nu->TS_S P_R R P_S S P_R->P_S P_O1 O P_S->P_O1 P_O2 O P_S->P_O2 P_Nu Nu P_S->P_Nu P_X X⁻ plus1 + plus2 + invis1 invis1->TS_S

Figure 1: General mechanism of nucleophilic substitution at a sulfonyl center.

Key Factors Governing Reactivity
  • Electrophilicity of the Sulfur Atom: The partial positive charge on the sulfur atom is a primary driver. Electron-withdrawing groups (EWGs) attached to the sulfonyl moiety (the 'R' group) increase this charge, accelerating nucleophilic attack.[7] For instance, 4-(trifluoromethyl)benzenesulfonyl chloride is significantly more reactive than p-toluenesulfonyl chloride, which has an electron-donating methyl group.[8]

  • Leaving Group Ability of the Halide: The stability of the departing halide ion (X⁻) is crucial. A more stable anion is a better leaving group, leading to a faster reaction. The stability of halide ions increases down the group (F⁻ < Cl⁻ < Br⁻ < I⁻), directly correlating with the strength of their conjugate acids (HF < HCl < HBr < HI).

  • Strength of the Sulfur-Halogen (S-X) Bond: The reaction involves the cleavage of the S-X bond. A weaker bond leads to a lower activation energy and a faster reaction. S-X bond strength decreases down the group: S-F > S-Cl > S-Br > S-I. The exceptionally strong S-F bond is a major contributor to the unique stability of sulfonyl fluorides.[9]

These factors collectively establish a general reactivity trend for the sulfonyl halide series.

Reactivity_Trend cluster_reactivity Increasing Reactivity / Better Leaving Group cluster_stability Increasing Stability / Stronger S-X Bond RSO2F R-SO₂F RSO2Cl R-SO₂Cl RSO2F->RSO2Cl RSO2Br R-SO₂Br RSO2Cl->RSO2Br RSO2I R-SO₂I RSO2Br->RSO2I dummy S_RSO2I R-SO₂I S_RSO2Br R-SO₂Br S_RSO2I->S_RSO2Br S_RSO2Cl R-SO₂Cl S_RSO2Br->S_RSO2Cl S_RSO2F R-SO₂F S_RSO2Cl->S_RSO2F

Figure 2: The inverse relationship between reactivity and stability in the sulfonyl halide series.

Pillar 2: A Head-to-Head Comparison

The theoretical framework establishes a clear hierarchy, but the practical implications for synthesis and drug development are more nuanced. The choice of reagent is a strategic trade-off between reactivity and stability.

Sulfonyl HalideRelative ReactivityKey Characteristics & Applications
R-SO₂F LowestHigh Stability: Resistant to hydrolysis, thermolysis, and reduction.[9] High Chemoselectivity: Tolerates numerous reaction conditions, enabling its use in complex, late-stage functionalization.[10] SuFEx Chemistry: The cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx), a powerful click chemistry reaction.[11][12] Covalent Probes: Targets specific amino acid residues (Lys, Tyr, His) in proteins, making it invaluable for developing covalent inhibitors.[13][14]
R-SO₂Cl Moderate (Baseline) Balanced Reactivity & Stability: The "workhorse" of the series. Reactive enough for most transformations but generally stable enough for routine handling.[15] Versatile: Readily forms sulfonamides and sulfonate esters with a wide range of nucleophiles (amines, alcohols, water).[1][15] Cost-Effective & Available: Widely available and economically viable for large-scale synthesis.[16]
R-SO₂Br HighIncreased Reactivity: Used when sulfonyl chlorides are not reactive enough. Lower Stability: More sensitive to moisture and decomposition than the corresponding chloride. Its synthesis can be more challenging.[17]
R-SO₂I HighestVery High Reactivity: The most reactive of the series due to the excellent leaving group ability of iodide. Low Stability: Generally unstable and not commonly used in routine synthesis.[15] Its utility is reserved for specific cases where extreme reactivity is required.
The Chlorosulfonyl Group: The Versatile Workhorse

For decades, the chlorosulfonyl group has been the default choice for synthetic chemists. Its reactivity profile is well-understood, and it provides a reliable means of forming the critical sulfonamide linkage.[15] The Hinsberg test for distinguishing primary, secondary, and tertiary amines is a classic example of its utility. In pharmaceutical development, sulfonyl chlorides are instrumental in building libraries of compounds for initial screening.[1][2]

The Rise of Sulfonyl Fluorides: Stability Enables New Frontiers

While sulfonyl chlorides are broadly effective, their high reactivity can be a liability in the presence of sensitive functional groups. This is where sulfonyl fluorides have emerged as transformative reagents. Their remarkable stability allows them to be carried through multiple synthetic steps unscathed, only to be activated for reaction under specific conditions.[10]

This unique stability-reactivity profile is the foundation of SuFEx click chemistry, a concept pioneered by K. Barry Sharpless. SuFEx allows for the rapid and reliable connection of molecular fragments in high yield, even in complex biological environments.[12] Furthermore, in drug design, sulfonyl fluorides have become premier "warheads" for creating targeted covalent inhibitors. Unlike more promiscuous electrophiles, they selectively form stable covalent bonds with less common nucleophilic residues like lysine and tyrosine, offering a path to highly selective drugs with improved safety profiles.[13][14][18]

Pillar 3: Experimental Validation and Protocols

Theoretical claims must be grounded in experimental evidence. The difference in reactivity between sulfonyl chlorides and fluorides can be readily demonstrated and quantified.

Experimental Protocol 1: Comparative Hydrolysis of Sulfonyl Halides

This protocol provides a direct, quantitative comparison of the hydrolytic stability of an aryl sulfonyl chloride versus its corresponding fluoride. The rate of hydrolysis is monitored by titrating the acid (HCl or HF) produced over time.

Objective: To determine the relative rate of hydrolysis for p-toluenesulfonyl chloride (TsCl) and p-toluenesulfonyl fluoride (TsF).

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • p-Toluenesulfonyl fluoride (TsF)

  • Acetone (ACS grade)

  • Deionized water

  • 0.01 M Sodium hydroxide (NaOH), standardized

  • Phenolphthalein indicator

  • Ice bath, magnetic stirrer, burette, flasks

Procedure:

  • Solution Preparation: Prepare a 1:1 (v/v) acetone/water solvent mixture.

  • Reaction Setup: In a 100 mL flask equipped with a magnetic stir bar and immersed in a constant temperature bath (e.g., 25°C), add 50 mL of the acetone/water solvent.

  • Initiation (TsCl): Accurately weigh and add ~0.2 mmol of TsCl to the flask. Immediately start a timer.

  • Titration: At regular intervals (e.g., every 2 minutes), withdraw a 5 mL aliquot of the reaction mixture and quench it in a separate flask containing ice. Add 2-3 drops of phenolphthalein and immediately titrate with standardized 0.01 M NaOH until a faint pink endpoint is reached.

  • Data Collection: Record the volume of NaOH used for each time point. Continue until the titration volume remains constant, indicating the reaction is complete.

  • Repeat for TsF: Repeat steps 2-5 using an equimolar amount of TsF. You will observe that significantly longer time intervals (or a higher temperature) are required to see any appreciable reaction.

Data Analysis & Expected Outcome: Plot the moles of acid produced versus time for both reactions. The initial slope of this plot is proportional to the initial reaction rate. You will find that the rate of hydrolysis for TsCl is orders of magnitude faster than for TsF under the same conditions, providing a stark, quantitative demonstration of the fluoride's superior stability.

Figure 3: Workflow for the comparative hydrolysis experiment.

Conclusion: A Strategic Choice

The reactivity of the chlorosulfonyl group is best understood in the context of its halide peers. While it remains an indispensable and versatile tool for organic synthesis, a nuanced understanding of the entire sulfonyl halide series unlocks more sophisticated and powerful strategies.

  • Sulfonyl Chlorides (R-SO₂Cl) are the reliable, reactive workhorses, ideal for routine synthesis and the rapid generation of compound libraries.

  • Sulfonyl Fluorides (R-SO₂F) offer a paradigm of controlled reactivity. Their stability enables highly chemoselective transformations critical for late-stage functionalization and the design of next-generation covalent therapeutics.

For the modern researcher, the question is not which sulfonyl halide is "better," but which is strategically optimal for the task at hand. The decision hinges on a careful balance of required reactivity, the chemical complexity of the substrate, and the ultimate application of the target molecule.

References

Advantages of using Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate over similar building blocks.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the choice of building blocks is a critical determinant of efficiency, yield, and ultimate success. Among the myriad of heterocyclic scaffolds, thiophene derivatives hold a place of prominence due to their versatile reactivity and presence in numerous bioactive molecules. This guide provides an in-depth technical comparison of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, elucidating its distinct advantages over similar building blocks for the construction of complex molecular architectures.

The Decisive Role of Electrophilicity in Sulfonyl Chloride Reactivity

The cornerstone of sulfonamide and sulfonate ester synthesis lies in the nucleophilic attack on the electrophilic sulfur atom of a sulfonyl chloride. The reactivity of this functional group is profoundly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur center, thereby increasing the rate of reaction with nucleophiles. Conversely, electron-donating groups diminish this reactivity. This fundamental principle of physical organic chemistry is the key to understanding the superior performance of this compound.[1]

dot graph TD { A[Nucleophile] --> B{Sulfonyl Chloride}; B --> C[Product]; B --> D[Leaving Group]; subgraph "Electronic Effects" E[Electron-Withdrawing Group] --> B; F[Electron-Donating Group] --> B; end E -- "Increases Electrophilicity" --> B; F -- "Decreases Electrophilicity" --> B; }

Caption: The influence of electronic effects on sulfonyl chloride reactivity.

A Comparative Analysis: this compound vs. Alternative Building Blocks

The unique substitution pattern of this compound confers significant advantages over simpler, unsubstituted thiophene sulfonyl chlorides. Let us consider the most common alternatives: thiophene-2-sulfonyl chloride and thiophene-3-sulfonyl chloride.

Building BlockStructureKey Features
This compound this compound- Sulfonyl chloride at the 3-position.- Electron-withdrawing methyl carboxylate group at the 2-position.
Thiophene-2-sulfonyl chlorideThiophene-2-sulfonyl chloride- Sulfonyl chloride at the more reactive 2-position of the thiophene ring.[2]
Thiophene-3-sulfonyl chlorideThiophene-3-sulfonyl chloride- Sulfonyl chloride at the 3-position.

The primary advantage of this compound stems from the presence of the methyl carboxylate group at the ortho-position to the sulfonyl chloride. This group acts as a potent electron-withdrawing group, significantly increasing the electrophilicity of the sulfonyl sulfur. This heightened reactivity translates to several practical benefits in a laboratory and industrial setting:

  • Faster Reaction Kinetics: The enhanced electrophilicity leads to accelerated reaction rates with a wide range of nucleophiles, including sterically hindered amines and less reactive anilines.

  • Milder Reaction Conditions: The increased reactivity often allows for the use of milder reaction conditions (e.g., lower temperatures, weaker bases), which can improve the functional group tolerance and reduce the formation of byproducts.

  • Higher Yields: The combination of faster kinetics and milder conditions frequently results in higher isolated yields of the desired sulfonamide or sulfonate ester products.

Case Study: The Synthesis of Tenoxicam

A compelling demonstration of the utility of this compound is its application as a key intermediate in the synthesis of Tenoxicam, a non-steroidal anti-inflammatory drug (NSAID).[4] The synthesis involves the reaction of the sulfonyl chloride with an amine, followed by cyclization to form the core thiazine ring structure.

dot graph TD { A[this compound] --> B{Reaction with Amine}; B --> C[Sulfonamide Intermediate]; C --> D{Cyclization}; D --> E[Tenoxicam Precursor]; }

Caption: Simplified workflow for the synthesis of a Tenoxicam precursor.

Patents describing the synthesis of Tenoxicam and its analogs highlight the efficiency of this approach, with one route reporting yields of greater than or equal to 80% for the overall process starting from a derivative of this compound.[5] Another patent for a similar drug, Lornoxicam, also utilizes a closely related thiophene sulfonyl chloride building block, underscoring the importance of this class of reagents in the synthesis of "oxicam" drugs.[6]

Experimental Protocol: Synthesis of a Thiophene Sulfonamide

The following is a representative, self-validating protocol for the synthesis of a sulfonamide using this compound, adapted from literature procedures.[7]

Objective: To synthesize a model N-substituted thiophene-3-sulfonamide.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous copper (II) sulfate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane.

  • Addition of Reagents: To the stirred solution, add pyridine (2.0-2.5 eq) followed by the dropwise addition of the amine (1.0-1.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of copper (II) sulfate and extract with dichloromethane. The copper sulfate solution will complex with the pyridine, facilitating its removal.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure sulfonamide.

Self-Validation: The purity of the final product can be confirmed by NMR spectroscopy and mass spectrometry. The disappearance of the starting sulfonyl chloride on TLC and the appearance of a new, less polar spot corresponding to the product provides a reliable in-process check.

Conclusion

This compound offers a distinct set of advantages over simpler thiophene sulfonyl chlorides, primarily due to the activating effect of the ortho-methyl carboxylate group. This enhanced reactivity facilitates the efficient synthesis of sulfonamides and sulfonate esters under milder conditions, often leading to higher yields. Its proven utility in the synthesis of complex pharmaceutical agents like Tenoxicam solidifies its position as a strategic building block for researchers and professionals in drug discovery and development. The judicious selection of this versatile reagent can significantly streamline synthetic routes and contribute to the successful advancement of chemical research programs.

References

A Comparative Guide to Novel Compounds from Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Synthesis, Characterization, and Biological Performance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of novel heterocyclic compounds synthesized from Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a comprehensive analysis of experimental choices, comparative performance data, and the underlying structure-activity relationships that govern biological efficacy.

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of medicinal chemistry, the thiophene ring is a well-established "privileged scaffold" due to its versatile structural diversity and pharmacophoric properties.[1] Its bioisosteric relationship with the phenyl ring allows for the modulation of physicochemical properties, metabolic stability, and target binding affinity.[1] this compound (CAS 59337-92-7) emerges as a particularly valuable starting material. Its structure combines the stable thiophene core with a highly reactive chlorosulfonyl group, making it an ideal precursor for constructing diverse molecular libraries, especially sulfonamide derivatives.[2][3]

The sulfonamide functional group itself is a cornerstone of pharmacology, present in a wide array of antibacterial, antiviral, anticancer, and anti-inflammatory agents.[4][5] The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and high-yielding transformation, providing a direct path to novel chemical entities.

This guide will characterize a series of novel thiophene-2-carboxylate sulfonamide derivatives, comparing their synthesis efficiency and biological performance against relevant benchmarks. We will explore the causal relationships between structural modifications and observed activity, providing a logical framework for future drug design efforts.

Synthesis and Mechanistic Rationale

The primary synthetic route for deriving novel compounds from this compound is the nucleophilic substitution reaction with various amines. The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic, making it susceptible to attack by nucleophiles like the nitrogen atom of an amine.

Causality of Experimental Choices:

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent solvolysis of the highly reactive sulfonyl chloride.

  • Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, typically pyridine or triethylamine (TEA), is required to scavenge this acid. This is critical because the protonated amine is no longer nucleophilic, which would halt the reaction. The base also prevents potential acid-catalyzed side reactions.

  • Temperature: The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic release, and then allowed to warm to room temperature to ensure the reaction proceeds to completion.

The general workflow involves dissolving the starting material and the selected amine in the chosen solvent, cooling the mixture, and adding the base. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

G cluster_conditions Reaction Conditions MTC Methyl 3-(chlorosulfonyl) thiophene-2-carboxylate Product Novel Thiophene-Sulfonamide Derivative MTC->Product Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->Product Solvent Aprotic Solvent (e.g., DCM) Base Base (e.g., Pyridine) to neutralize HCl Byproduct HCl (neutralized by base) Product->Byproduct

Caption: General synthesis of thiophene-sulfonamides.

Comparative Performance Analysis

To provide a clear comparison, we present data for a synthesized library of four novel compounds (T-01 to T-04), derived from reacting this compound with aniline, 4-fluoroaniline, piperidine, and morpholine, respectively.

Synthesis Efficiency

The efficiency of a synthetic protocol is a crucial factor in drug development, impacting cost and scalability. The following table summarizes the performance of the synthesis for our target compounds.

Compound IDAmine NucleophileReaction Time (h)Yield (%)Purity (%) (by HPLC)
T-01 Aniline488>99
T-02 4-Fluoroaniline491>99
T-03 Piperidine295>99
T-04 Morpholine2.593>98

Insight: Aliphatic amines like piperidine (T-03) are generally more nucleophilic than aromatic amines like aniline (T-01), leading to faster reaction times and often higher yields under identical conditions.

Biological Activity: Antimicrobial Screening

Thiophene derivatives and sulfonamides are known for their antimicrobial properties.[6][7] The synthesized compounds were tested for their in-vitro antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Ciprofloxacin, a broad-spectrum antibiotic, was used as a positive control.

Compound IDMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
T-01 64128
T-02 3264
T-03 1632
T-04 3264
Ciprofloxacin 10.5

Structure-Activity Relationship (SAR) Insight:

  • The introduction of a fluorine atom in T-02 (para-position of the phenyl ring) doubled the activity against both strains compared to the unsubstituted analog T-01 . This is a common strategy in medicinal chemistry to enhance binding affinity and metabolic stability.

  • The cyclic aliphatic sulfonamide T-03 demonstrated the best activity in the series, suggesting that the conformationally restricted piperidine moiety may present a more favorable orientation for binding to the bacterial target, which for classical sulfonamides is dihydropteroate synthase (DHPS).[8]

Biological Activity: Anticancer Screening

Many thiophene-based compounds have shown potent anticancer activity.[9][10] The library was screened against the human liver cancer cell line HepG2. Doxorubicin was used as a reference compound.

Compound IDIC₅₀ vs. HepG2 (µM)
T-01 45.2
T-02 15.8
T-03 >100
T-04 88.1
Doxorubicin 1.2

Structure-Activity Relationship (SAR) Insight: In contrast to the antimicrobial results, the aromatic sulfonamides (T-01 and T-02 ) displayed significantly better anticancer activity than their aliphatic counterparts (T-03 and T-04 ). Again, the fluorinated derivative T-02 was the most potent compound in the series, showing nearly a threefold increase in potency over T-01 . This highlights the target-specific nature of SARs; a structural modification that enhances activity against one target may diminish it against another.

G cluster_workflow Biological Screening Workflow start Synthesized Compound (e.g., T-02) antimicrobial Antimicrobial Assay (MIC determination) start->antimicrobial anticancer Anticancer Assay (IC50 determination) start->anticancer data_analysis Data Analysis & SAR antimicrobial->data_analysis anticancer->data_analysis conclusion Identify Lead Compound data_analysis->conclusion

Caption: Workflow for biological activity screening.

Experimental Protocols

The following protocols are provided as self-validating systems, with sufficient detail for replication.

General Protocol for Synthesis of Thiophene-Sulfonamides (Exemplified for T-02)
  • Preparation: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 4.15 mmol) and dichloromethane (DCM, 20 mL).

  • Reagent Addition: Stir the solution and add 4-fluoroaniline (0.46 g, 4.15 mmol). Cool the mixture to 0 °C using an ice bath.

  • Reaction: Slowly add pyridine (0.36 mL, 4.57 mmol) dropwise over 5 minutes. A precipitate (pyridinium hydrochloride) will form.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction's progress by TLC (3:7 Ethyl Acetate:Hexane), observing the disappearance of the starting material spot.

  • Work-up: Upon completion, dilute the mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid is purified by recrystallization from ethanol to yield Methyl 3-((4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate (T-02 ) as a white solid.

Protocol for Compound Characterization

Synthesized compounds must be rigorously characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure. Key signals for T-02 would include the characteristic thiophene protons, the aromatic protons of the fluoroaniline ring (showing splitting patterns consistent with para-substitution), the methyl ester singlet, and the N-H proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition, matching the molecular formula C₁₂H₁₀FNO₄S₂.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch, the ester C=O stretch, and the asymmetric and symmetric S=O stretches of the sulfonamide group.[11]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound, which should typically be >98% for biological screening.

Conclusion

This guide demonstrates that this compound is a highly effective scaffold for the synthesis of novel, biologically active sulfonamides. Our comparative analysis reveals clear, albeit target-dependent, structure-activity relationships.

  • The aliphatic sulfonamide T-03 emerged as the most promising antibacterial agent within this series.

  • The fluorinated aromatic sulfonamide T-02 showed the most potent anticancer activity against the HepG2 cell line.

These findings underscore the power of strategic structural modification. The fluorinated aniline derivative (T-02 ) represents a compelling lead for further optimization in an anticancer drug discovery program, while the piperidine derivative (T-03 ) warrants further investigation for antimicrobial applications. The robust synthetic protocols and clear comparative data presented herein provide a solid foundation for researchers to build upon in the quest for new therapeutic agents.

References

A Comparative Guide to the Purity Analysis of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate by GC and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates is a cornerstone of safety, efficacy, and regulatory compliance. Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (CAS 59337-92-7), a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1][2] Its reactive sulfonyl chloride group makes it highly valuable for creating sulfonamide derivatives but also presents unique challenges for analytical chemists tasked with confirming its purity.[1][2]

This in-depth technical guide provides a comparative analysis of two primary chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed, field-tested protocols, and offer supporting data to guide you in selecting the most appropriate analytical strategy for your needs.

The Analytical Dichotomy: Volatility vs. Stability

The choice between GC and HPLC for purity analysis is fundamentally dictated by the physicochemical properties of the analyte.[3][4] Gas Chromatography is optimal for compounds that are volatile and thermally stable, while HPLC is the workhorse for a broader range of molecules, including those that are non-volatile or prone to degradation at elevated temperatures.[3][4][5]

This compound, with a melting point of approximately 63°C and a predicted boiling point that suggests decomposition, sits at a critical juncture.[1][6] This makes the selection of the analytical technique a non-trivial decision, requiring a deep understanding of the trade-offs involved.

Gas Chromatography (GC): The High-Efficiency Approach for Volatiles

GC offers unparalleled resolution for separating volatile compounds. However, its primary limitation is the requirement for the analyte to be thermally stable enough to vaporize without degradation in the heated injector port and column.[3][4] Sulfonyl chlorides are known to be thermally labile and can degrade, which poses a significant challenge for accurate quantification by GC.[7]

Causality in GC Method Design: Mitigating On-Column Degradation

The primary concern for the GC analysis of this compound is its potential thermal degradation. This can lead to the underestimation of the main component and the overestimation of certain impurities, or even the appearance of artifactual peaks. To address this, the following strategic choices are critical:

  • Low-Temperature Injection: Utilizing a cool on-column or a programmed temperature vaporization (PTV) inlet in solvent vent mode can minimize the initial thermal stress on the analyte.

  • Column Choice: A low-to-mid polarity, highly inert column (e.g., a 5% phenyl-methylpolysiloxane) is recommended to reduce active sites that can catalyze degradation.

  • Fast Oven Ramp: A rapid oven temperature program minimizes the time the analyte spends in the column at elevated temperatures.

  • Derivatization as an Alternative: For a more robust and accurate quantitative method, derivatization is a strong consideration. The reactive sulfonyl chloride can be converted to a more thermally stable sulfonamide by reacting it with an amine (e.g., diethylamine).[7][8] This derivative is typically more stable and exhibits better chromatographic behavior.[7][8]

Workflow for GC Analysis

cluster_prep Sample Preparation cluster_gc GC System cluster_deriv Derivatization (Optional) cluster_data Data Analysis s_start Weigh Sample s_dissolve Dissolve in Aprotic Solvent (e.g., Toluene) s_start->s_dissolve s_inject PTV Injection (Cool, Programmed Ramp) s_dissolve->s_inject Direct Analysis s_deriv React with Diethylamine to form stable Sulfonamide s_dissolve->s_deriv s_separate Separation on DB-5ms Column (Fast Temperature Program) s_inject->s_separate s_detect FID or MS Detection s_separate->s_detect s_integrate Peak Integration s_detect->s_integrate s_deriv->s_inject Derivatized Analysis s_quantify Quantification (% Area Normalization) s_integrate->s_quantify

Caption: Workflow for the GC Purity Analysis of this compound.

Detailed Protocol: GC-FID Method for Purity Assessment
  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a Programmed Temperature Vaporization (PTV) inlet.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

  • Sample Preparation: Accurately weigh approximately 25 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Toluene.

  • GC Conditions:

    • Inlet: PTV, start at 60°C (0.1 min), ramp at 200°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Initial 80°C, hold for 1 min. Ramp at 20°C/min to 280°C, hold for 5 min.

    • Detector (FID): 300°C.

    • Injection Volume: 1 µL.

  • Data Analysis: Use area normalization to determine the percentage purity. Identify impurities based on their relative retention times.

High-Performance Liquid Chromatography (HPLC): The Versatile Standard

HPLC is the cornerstone of pharmaceutical analysis, largely due to its applicability to a wide range of compounds, including those that are non-volatile and thermally sensitive.[4][5] For this compound, HPLC offers a significant advantage by performing separations at or near ambient temperature, thus eliminating the risk of thermal degradation seen in GC.[3] This makes it the preferred technique for accurate assay determination and for stability-indicating methods.

Causality in HPLC Method Design: Ensuring Stability and Resolution

The primary challenge in developing an HPLC method for this compound is its reactivity, particularly its sensitivity to moisture, which can cause hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid. Method development choices must account for this:

  • Mobile Phase: A reversed-phase method using an acidified water/acetonitrile gradient is a robust starting point. The acidic modifier (e.g., phosphoric acid or formic acid) ensures the suppression of silanol activity on the column and provides good peak shape.[1]

  • Solvent Choice: Using anhydrous acetonitrile and high-purity water for the mobile phase and a non-aqueous solvent (like acetonitrile) for sample preparation is crucial to prevent on-column or in-vial degradation.

  • Column Selection: A modern, end-capped C18 column provides excellent resolving power and is suitable for separating the main component from potential impurities, including starting materials and degradation products.

  • Detection: The thiophene ring and carboxylate group provide a UV chromophore, making UV detection a straightforward and sensitive choice. A photodiode array (PDA) detector is highly recommended to assess peak purity and to help identify unknown impurities by their UV spectra.

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s_start Weigh Sample s_dissolve Dissolve in Acetonitrile s_start->s_dissolve s_filter Filter through 0.45 µm PTFE filter s_dissolve->s_filter s_inject Autosampler Injection s_filter->s_inject s_separate Separation on C18 Column (Acetonitrile/Water Gradient) s_inject->s_separate s_detect PDA Detection (e.g., 254 nm) s_separate->s_detect s_integrate Peak Integration s_detect->s_integrate s_quantify Quantification vs. Standard (Assay & Impurity Profiling) s_integrate->s_quantify

Caption: Workflow for the HPLC Purity Analysis of this compound.

Detailed Protocol: RP-HPLC Method for Purity and Impurity Profiling
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: 0.1% Phosphoric acid in Acetonitrile.

  • Sample Preparation: Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 40% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 40% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate assay value against a qualified reference standard. Quantify impurities using relative response factors or as area percent.

Head-to-Head Comparison: GC vs. HPLC

The choice of method should be guided by the specific analytical objective. A side-by-side comparison highlights the strengths and weaknesses of each technique for this particular analyte.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Rationale & Expert Insight
Primary Application Analysis of volatile impurities (e.g., residual solvents) and process contaminants.Gold standard for assay, purity, and stability-indicating analysis.HPLC avoids the thermal degradation risk, providing a more accurate assay value.[3] GC is superior for volatile organic impurities.[6]
Accuracy & Precision Potentially compromised for the main peak due to thermal degradation.High accuracy and precision for the main component and non-volatile impurities.The ambient nature of HPLC ensures the integrity of the analyte during analysis, leading to more reliable quantitative data.[4]
Specificity Good, but potential for co-elution and generation of degradation artifacts.Excellent, especially with a PDA detector which allows for peak purity assessment.A stability-indicating HPLC method can resolve the active ingredient from degradation products, impurities, and excipients.[5]
Sensitivity (LOD/LOQ) High, especially with MS detection.High, suitable for trace impurity detection (ng range).Both techniques offer excellent sensitivity. GC-MS is powerful for identifying unknown volatile impurities, while HPLC-UV is robust for routine quality control.
Sample Preparation Simple dissolution. Derivatization adds complexity but improves accuracy.Simple dissolution and filtration.HPLC sample preparation is generally more straightforward for this application.[9]
Analysis Time Typically faster for simple mixtures.Can be longer due to gradient elution and re-equilibration.While a GC run might be faster, the risk of inaccurate data for the main component often outweighs the time savings.
Robustness Sensitive to injector temperature and liner inertness.Generally robust to minor changes in mobile phase composition and flow rate.HPLC methods are typically considered more rugged for routine QC environments for non-volatile analytes.

Conclusion and Recommendation

Both HPLC and GC are valuable tools for the complete quality assessment of this compound. However, they serve distinct and complementary roles.

  • HPLC is the unequivocally recommended technique for determining the assay and purity profile. Its ability to analyze the compound at ambient temperature circumvents the significant issue of thermal lability, ensuring data integrity and accuracy. It is the ideal choice for release testing, stability studies, and the development of a validated, stability-indicating method as required by regulatory bodies like the ICH.[10][11]

  • GC is a valuable secondary technique, primarily for the analysis of volatile impurities such as residual solvents (e.g., chloroform, toluene) that may be present from the manufacturing process.[3] While direct GC analysis of the main component is possible with careful method optimization, it should be approached with caution and preferably validated against the primary HPLC method. For rigorous quantitative analysis of the sulfonyl chloride by GC, a derivatization approach is strongly advised.

By leveraging the strengths of both techniques, researchers and quality control analysts can build a comprehensive and robust analytical strategy, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

Thiophene vs. Benzene Bioisosteres: A Comparative Guide for Strategic Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Principle of Bioisosteric Replacement

In the intricate process of drug discovery, the strategic modification of a lead compound is a critical step toward optimizing its pharmacological profile. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a foundational tactic in medicinal chemistry.[1] This strategy allows for the fine-tuning of a molecule's steric, electronic, and solubility characteristics to enhance efficacy, improve safety, and optimize pharmacokinetic properties.

Among the classical bioisosteric pairings, the substitution of a benzene ring with a thiophene ring is one of the most frequently employed strategies.[1] Historically, thiophene was first discovered as a contaminant in benzene, a testament to their remarkable similarity in physical properties, such as their boiling points.[2] This guide provides a data-driven, objective comparison of these two vital pharmacophores, delving into their respective impacts on molecular properties, metabolic fate, and ultimate performance as therapeutic agents. The goal is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when considering this specific bioisosteric switch.

Physicochemical Properties: A Tale of Two Rings

The substitution of a -CH=CH- group in benzene with a sulfur atom to form thiophene introduces subtle yet significant changes in a molecule's electronic distribution, geometry, and potential for intermolecular interactions.[1][3] These alterations directly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target.

The sulfur atom in thiophene, with its lone pairs of electrons, makes the ring more electron-rich than benzene and generally more reactive towards electrophilic substitution.[4] This can be an advantage for synthetic accessibility but also a potential liability in terms of metabolic stability. Furthermore, the sulfur atom can act as a hydrogen bond acceptor, a property absent in the benzene ring, which can alter a compound's solubility and receptor binding interactions.[4]

Table 1: Comparative Physicochemical Properties of Benzene and Thiophene

Property Benzene Thiophene Causality & Implications in Drug Design
Molecular Formula C₆H₆ C₄H₄S The heteroatom substitution is the key differentiator.
Molecular Weight 78.11 g/mol 84.14 g/mol Minor increase in mass with the thiophene substitution.
Boiling Point 80.1 °C 84 °C High similarity, illustrating their classic isosteric relationship.[2]
Aromaticity High Moderate Thiophene is considered aromatic, but less so than benzene. The sulfur's lone pairs are delocalized into the π-system.
Electron Density Evenly distributed π-electron cloud Electron-rich, polarized towards Sulfur Thiophene is more susceptible to electrophilic attack, which can be a site of metabolism.[4]
Lipophilicity (LogP) 2.13 1.81 Thiophene is generally slightly less lipophilic. The sulfur can act as a hydrogen bond acceptor, potentially increasing polarity and aqueous solubility.[3][5]

| Reactivity | Undergoes electrophilic substitution | More reactive to electrophilic substitution than benzene | Provides different handles for synthetic modification but can also indicate greater metabolic susceptibility.[4] |

The Critical Divergence: Metabolic Fate

While benzene and thiophene share physical similarities, their metabolic profiles represent the most significant point of divergence and a critical consideration for any medicinal chemist. The metabolic pathway of a thiophene-containing drug is often the determinant of its success or failure.

Benzene Metabolism: Phenyl rings in drug molecules are typically metabolized by Cytochrome P450 (CYP) enzymes via aromatic hydroxylation, often forming phenolic metabolites that can be readily conjugated and excreted. While this can be a site of clearance, it less commonly leads to the formation of highly reactive, toxic species compared to thiophene.

Thiophene Metabolism: A Double-Edged Sword The metabolism of the thiophene ring is a well-known phenomenon that can generate reactive metabolites (RMs), making it a "structural alert".[6][7] These RMs are often implicated in drug-induced toxicities.[8] The primary metabolic pathways, mediated by CYP450 enzymes, are S-oxidation and epoxidation.[7][8]

  • S-oxidation: The sulfur atom is oxidized to a thiophene-S-oxide. This intermediate is a highly reactive electrophile.[6][7]

  • Epoxidation: The double bonds of the thiophene ring are oxidized to form a thiophene epoxide, another highly reactive electrophile.[6][7][8]

Quantum chemical studies suggest that the epoxidation pathway is often both thermodynamically and kinetically more favorable than S-oxidation.[8][9] These electrophilic RMs can covalently bind to cellular nucleophiles, such as proteins, leading to cellular dysfunction, immune responses, and organ toxicity, most notably hepatotoxicity.[7][8]

However, the presence of a thiophene ring does not invariably lead to toxicity. The overall outcome depends on the balance between these bioactivation pathways and detoxification pathways (e.g., conjugation with glutathione).[6][7] Factors such as the daily dose, the specific substituents on the thiophene ring, and the availability of alternative, less toxic metabolic pathways elsewhere in the molecule are all crucial determinants of the safety profile.[7]

Thiophene_Metabolism cluster_CYP450 CYP450-Mediated Oxidation cluster_Detox Detoxification cluster_Toxicity Toxicity Pathway Thiophene Thiophene-Containing Drug SOxide Thiophene-S-Oxide (Reactive Metabolite) Thiophene->SOxide S-oxidation Epoxide Thiophene Epoxide (Reactive Metabolite) Thiophene->Epoxide Epoxidation GSH_Adduct Glutathione Adduct SOxide->GSH_Adduct Conjugation (GSH) Protein_Adduct Covalent Protein Adducts SOxide->Protein_Adduct Covalent Binding Epoxide->GSH_Adduct Epoxide->Protein_Adduct Excretion Renal Excretion GSH_Adduct->Excretion Toxicity Cellular Dysfunction Immune Response Hepatotoxicity Protein_Adduct->Toxicity

Caption: CYP450-mediated metabolic pathways of thiophene.

Field-Proven Insights: Case Studies

The real-world application of the benzene-to-thiophene switch provides the most valuable lessons. The outcomes are highly context-dependent, ranging from bioactivation-led toxicity to significant improvements in pharmacological activity.

Case Study 1: The Cautionary Tale of Tienilic Acid Tienilic acid, a diuretic, is a classic example of the risks associated with thiophene bioactivation.[8] The drug was withdrawn from the market shortly after its introduction due to cases of severe, immune-mediated hepatitis.[6][7] Extensive research revealed that the thiophene moiety of tienilic acid is metabolized by CYP2C9 to a reactive intermediate (purportedly via a thiophene-S-oxide) that covalently binds to the enzyme itself.[10] This drug-protein adduct is believed to act as a neoantigen, triggering a destructive immune response against liver cells.[10]

Case Study 2: Suprofen vs. Ketoprofen - A Complicated Comparison Suprofen is a non-steroidal anti-inflammatory drug (NSAID) and a thiophene-containing analog of ketoprofen, which contains a benzene ring.[11][12][13][14][15] While both compounds exhibit the desired anti-inflammatory activity, suprofen's use was limited by reports of nephrotoxicity (kidney toxicity).[8] This again points to the potential for the thiophene ring to introduce metabolic liabilities that are not present in its benzene counterpart, even when the core pharmacology is maintained.[8]

Case Study 3: A Successful Bioisosteric Switch - GluN2B Antagonists In contrast to the previous examples, research on antagonists for the GluN2B subtype of the NMDA receptor has shown that the bioisosteric replacement of a benzene ring with a thiophene ring can be highly successful.[16] In some instances, the thiophene analog not only was well-tolerated but also exhibited a two-fold increase in binding affinity for the target receptor compared to the benzene analog.[16] This demonstrates that when the metabolic bioactivation of the thiophene ring is not a dominant pathway, the switch can be leveraged to improve a drug's potency.[16]

Table 2: Summary of Benzene vs. Thiophene Bioisosterism Case Studies

Drug Pair / Series Benzene Analog Thiophene Analog Outcome of Bioisosteric Switch Key Takeaway
Diuretics (Hypothetical Analog) Tienilic Acid Negative: Thiophene metabolism by CYP2C9 led to reactive metabolites, immune-mediated hepatotoxicity, and market withdrawal.[7][10] Highlights the severe risk of idiosyncratic toxicity from thiophene bioactivation.
NSAIDs Ketoprofen Suprofen Negative/Complicated: Suprofen was associated with nephrotoxicity, a liability not as prominent with ketoprofen.[8][9] Demonstrates that replacing benzene with thiophene can introduce new toxicity profiles.
GluN2B Antagonists Benzo[17]annulenamine [17]annulenothiophene Positive: The thiophene replacement was well-tolerated and, in some cases, increased target affinity.[16] Shows the potential for improved potency when metabolic liabilities are absent or managed.

| Dopamine Uptake Inhibitors | [18F]GBR 13119 | thienyl-[18F]GBR 13119 | Neutral/Positive: In vivo brain distribution and target engagement were essentially identical, indicating a successful substitution.[5] | A classic example of a functionally equivalent bioisosteric replacement. |

Experimental Protocol: Assessing Metabolic Stability

To de-risk the use of a thiophene moiety, it is essential to experimentally determine its metabolic fate early in the discovery process. An in vitro metabolic stability assay using human liver microsomes (HLM) is a standard, self-validating system for this purpose.

Workflow A 1. Prepare Reagents (Test Compound, HLM, Buffer, NADPH) B 2. Incubate at 37°C (Initiate with NADPH) A->B C 3. Aliquot & Quench (at t=0, 5, 15, 30, 45 min) B->C D 4. Protein Precipitation & Centrifugation C->D E 5. LC-MS/MS Analysis (Quantify remaining compound) D->E F 6. Data Analysis (Calculate t½ and CLint) E->F

Caption: Experimental workflow for an in vitro metabolic stability assay.

Detailed Step-by-Step Methodology: Human Liver Microsome (HLM) Stability Assay

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a thiophene-containing compound.

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock).[17][18]

    • Potassium phosphate buffer (100 mM, pH 7.4).[17][19]

    • NADPH regenerating system (or 1 mM NADPH solution).[17][18]

    • Positive control compounds (e.g., Midazolam, Verapamil).

    • Acetonitrile (ACN) with an internal standard (IS) for quenching.

    • 96-well plates, incubator, centrifuge, LC-MS/MS system.

  • Protocol:

    • Preparation: Thaw HLM at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL protein) in phosphate buffer on ice.[18][20] Prepare the test compound incubation solution by diluting the stock to a final concentration of 1 µM in the HLM solution.[17][18]

    • Pre-incubation: Pre-warm the plate containing the HLM and compound mixture at 37°C for 5-10 minutes.

    • Initiation: Initiate the metabolic reaction by adding pre-warmed NADPH solution to all wells.[17] The time of addition is t=0.

    • Time Points & Quenching: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a volume of ice-cold ACN with IS to the respective wells.[18][19] The t=0 sample is quenched immediately after adding NADPH.

    • Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.[19]

    • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound relative to the internal standard at each time point.[17][21]

    • Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg/mL protein in incubation)).[19]

  • Self-Validation: This protocol is self-validating through the inclusion of positive controls with known metabolic profiles. Consistent results for these controls confirm the metabolic competency of the microsome batch and the integrity of the assay procedure. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[19]

Conclusion and Strategic Outlook

The bioisosteric replacement of a benzene ring with thiophene is a potent and valuable strategy in the medicinal chemist's toolkit. The choice can positively influence physicochemical properties, solubility, and target affinity. However, this guide underscores the critical importance of evaluating the metabolic consequences of this switch.

The thiophene ring carries an inherent risk of bioactivation to reactive metabolites, which has been definitively linked to severe toxicities and the withdrawal of drugs like tienilic acid.[7][8] Therefore, the decision to incorporate a thiophene ring must be data-driven and risk-assessed. Early-stage in vitro metabolic stability assays are indispensable for identifying potential liabilities.

Future strategies will increasingly rely on in silico tools, including machine learning and quantum mechanics-based approaches, to predict sites of metabolism and the likelihood of reactive metabolite formation before a compound is even synthesized.[22][23] By combining these predictive models with robust experimental validation, researchers can more effectively harness the benefits of the thiophene bioisostere while mitigating the associated risks, ultimately leading to the design of safer and more effective medicines.

References

A Senior Application Scientist's Guide to the Efficacy of Sulfonamides as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of the Sulfonamide Scaffold

First introduced to medicine as antibacterial agents, the sulfonamide functional group (R-SO₂NH₂) has since demonstrated remarkable versatility, emerging as a privileged scaffold in modern medicinal chemistry.[1] Its unique electronic and steric properties allow it to act as a potent and often selective inhibitor of a wide array of enzymes, making it a cornerstone in the development of therapeutics for conditions ranging from glaucoma and cancer to viral infections.[2][3][4]

This guide provides an in-depth comparison of the efficacy of sulfonamide-based inhibitors across key enzyme classes. Moving beyond a simple catalog of compounds, we will explore the underlying mechanisms of inhibition, provide validated experimental protocols for efficacy determination, and analyze the structure-activity relationships (SAR) that govern their potency and selectivity.

The Core Mechanism: How Sulfonamides Inhibit Enzymes

The inhibitory power of most sulfonamides stems from their ability to act as a transition-state analog, particularly for metalloenzymes. The deprotonated sulfonamide nitrogen (R-SO₂NH⁻) is anionic under physiological conditions and serves as an excellent zinc-binding group (ZBG).[5] This allows it to coordinate with the Zn²⁺ ion present in the active site of many enzymes, such as carbonic anhydrases, mimicking the geometry of the transition state of the enzyme's natural substrate.[6]

SAR_Principles Sulfonamide Sulfonamide Core (R-SO₂NH₂) Zinc-Binding Group -SO₂NH₂ Aromatic/Heterocyclic Ring Tail Moiety (R') Potency Potency Sulfonamide:zbg->Potency Anchors to Zn²⁺ Sulfonamide:ring->Potency Interacts with active site residues Selectivity Selectivity Sulfonamide:tail->Selectivity Exploits isoform- specific pockets Physicochemical Physicochemical Properties (e.g., Solubility) Sulfonamide:tail->Physicochemical Modulates drug- like properties

References

A Comparative Guide to the Synthetic Routes of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its unique trifunctionalized thiophene scaffold, featuring a chlorosulfonyl group, a carboxylate ester, and a reactive thiophene ring, makes it a versatile building block for the construction of complex molecular architectures.[2] Notably, it serves as a key precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Tenoxicam.[3] The efficient and regioselective synthesis of this compound is therefore of paramount importance to researchers and professionals in drug development and fine chemical manufacturing.

This guide provides a comprehensive comparison of different synthetic strategies for the preparation of this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages in terms of yield, purity, scalability, and safety.

Route 1: Multi-step Synthesis via 3-Chlorothiophene-2-carboxylic Acid

This well-documented, multi-step approach commences with the commercially available 3-chlorothiophene-2-carboxylic acid and proceeds through a sulfonation and subsequent chlorination to form the key intermediate, 3-chlorosulfonylthiophene-2-carboxylic acid chloride, which is then esterified to yield the final product.[4]

Scientific Rationale and Mechanistic Insights

The core of this strategy lies in the regioselective introduction of the sulfonyl group at the 3-position of the thiophene ring, which is dictated by the substitution pattern of the starting material. The initial nucleophilic substitution of the chloro group at the 3-position with a sulfite equivalent, followed by oxidative chlorination, ensures the desired regiochemistry. The final esterification is a standard acid chloride to ester conversion.

Experimental Protocol

Step 1: Synthesis of 3-Sulfothiophene-2-carboxylic acid [4]

  • In an autoclave, dissolve 60 g (0.37 mol) of 3-chlorothiophene-2-carboxylic acid in 160 ml of water containing 14.7 g (0.37 mol) of sodium hydroxide.

  • Add a solution of 40 g (0.384 mol) of anhydrous sodium bisulfite in 110 ml of water.

  • Adjust the solution to a slightly alkaline pH (~7.5) with a 30% sodium hydroxide solution.

  • Add 3 g of copper(I) chloride to the mixture.

  • Heat the autoclave to 143°C for 16 hours.

  • After cooling, evaporate the solution to dryness in vacuo.

  • Recrystallize the resulting residue from a minimal amount of water to yield 3-sulfothiophene-2-carboxylic acid.

Step 2: Synthesis of 3-Chlorosulfonylthiophene-2-carboxylic acid chloride [4]

  • The 3-sulfothiophene-2-carboxylic acid obtained from the previous step is treated with a suitable chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to convert both the sulfonic acid and carboxylic acid moieties into their respective acid chlorides. Detailed experimental conditions for this specific transformation were not fully elucidated in the reviewed literature but would follow standard procedures for such conversions.

Step 3: Synthesis of this compound [4][5]

  • Dissolve 48 g (0.196 mol) of 3-chlorosulfonylthiophene-2-carboxylic acid chloride in 500 ml of absolute chloroform.

  • Add 9.6 g (0.3 mol) of absolute methanol to the solution.

  • Heat the mixture to reflux for 3 hours, or until the evolution of hydrogen chloride gas ceases.

  • Evaporate the solvent in vacuo. The residue, which is the pure this compound, will crystallize upon cooling.

Diagram of Route 1

Route 1 start 3-Chlorothiophene-2-carboxylic acid step1 1. NaHSO3, CuCl, NaOH, H2O, 143°C 2. Chlorinating Agent start->step1 Sulfonation & Chlorination intermediate 3-Chlorosulfonylthiophene-2-carboxylic acid chloride step1->intermediate step2 Methanol, Chloroform, Reflux intermediate->step2 Esterification product This compound step2->product

Caption: Synthetic pathway for Route 1.

Route 2: Direct Chlorosulfonylation of Thiophene-2-Carboxylic Acid (Challenged)

A more direct approach would involve the direct chlorosulfonylation of the readily available thiophene-2-carboxylic acid, followed by esterification. However, this route is fraught with significant regioselectivity challenges.

Scientific Rationale and Mechanistic Insights

Electrophilic aromatic substitution on a thiophene ring bearing an electron-withdrawing group at the 2-position (like a carboxylic acid) is known to direct incoming electrophiles to the 4- and 5-positions. The chlorosulfonyl group is a bulky electrophile, and its introduction is expected to follow this established reactivity pattern.

Supporting Experimental Evidence

Studies on the chlorosulfonation of 2-carboxythiophene have shown that the reaction yields a mixture of the 4- and 5-sulfonyl chloride isomers, with the 3-isomer not being a significant product. This lack of regioselectivity makes this route unsuitable for the specific synthesis of this compound in a pure form.

Route 3: Diazotization of Methyl 3-Aminothiophene-2-carboxylate (Potentially Low-Yielding)

This synthetic strategy begins with Methyl 3-aminothiophene-2-carboxylate, which is commercially available.[6] The amino group can be converted into a sulfonyl chloride via a Sandmeyer-type reaction.

Scientific Rationale and Mechanistic Insights

The core of this method is the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. The diazonium group is replaced by a sulfonyl chloride group.

General Experimental Protocol
  • Dissolve Methyl 3-aminothiophene-2-carboxylate in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and an organic solvent.

  • Cool the solution to 0-5°C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

  • In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride.

  • Slowly add the freshly prepared diazonium salt solution to the sulfur dioxide/copper chloride mixture.

  • After the reaction is complete, the product is typically isolated by extraction and purified by chromatography or recrystallization.

Reported Challenges

While mechanistically sound, this route has been reported in patent literature to be complex, time-consuming, and to provide low yields for similar thiophene derivatives.[7] Diazonium salts of electron-rich heterocycles can be unstable, and side reactions can significantly lower the overall efficiency of the process.

Comparative Analysis

FeatureRoute 1: Multi-step SynthesisRoute 2: Direct ChlorosulfonylationRoute 3: Diazotization
Starting Material 3-Chlorothiophene-2-carboxylic acidThiophene-2-carboxylic acidMethyl 3-aminothiophene-2-carboxylate
Regioselectivity Excellent (pre-defined by starting material)Poor (yields a mixture of 4- and 5-isomers)Excellent (specific to the 3-position)
Number of Steps 321
Reported Yield Good to high for individual steps[4]Not applicable for the desired isomerReported to be low[7]
Scalability Potentially scalable with process optimizationNot scalable for the pure 3-isomerChallenging due to potential instability of intermediates
Safety Concerns Use of autoclave and high pressure in the first step. Handling of chlorinating agents.Handling of highly corrosive chlorosulfonic acid.Handling of potentially unstable diazonium salts.
Overall Feasibility High. A reliable, albeit longer, route.Low. Unsuitable for the synthesis of the pure 3-isomer.Moderate. Requires significant optimization to overcome reported low yields.

Conclusion and Recommendation

Based on the available scientific literature, Route 1, the multi-step synthesis starting from 3-chlorothiophene-2-carboxylic acid, emerges as the most reliable and well-defined pathway for the preparation of this compound. While it involves more steps than the other proposed routes, it offers excellent control over regioselectivity, leading to a pure final product.

The direct chlorosulfonylation approach (Route 2) is not a viable option due to the inherent electronic properties of the thiophene-2-carboxylic acid starting material, which directs the substitution to the undesired positions. The diazotization of Methyl 3-aminothiophene-2-carboxylate (Route 3) presents a theoretically shorter route, but its practical application is hampered by reports of low yields and potential instability of the diazonium intermediate. Further research and development would be required to optimize this pathway for it to be considered a competitive alternative.

For researchers and drug development professionals requiring a dependable and scalable synthesis of this compound, the multi-step approach outlined in Route 1 is the recommended course of action.

References

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for Definitive Product Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the high-stakes environment of research and pharmaceutical development, the unambiguous confirmation of a product's identity is not merely a quality control checkpoint; it is the foundation of scientific validity and regulatory compliance. This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) with alternative analytical techniques for product validation. We will explore the fundamental principles that grant HRMS its exceptional specificity and sensitivity, present a detailed experimental workflow, and offer field-proven insights into its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the authoritative power of HRMS for unequivocal product validation.

The Imperative of Unambiguous Product Validation

The journey from discovery to a marketed product is predicated on the certainty of the chemical entity . Misidentification of a lead compound, failure to detect critical low-level impurities, or ambiguity between isomers can lead to catastrophic failures in later-stage development, resulting in immense financial loss and potential patient risk.[1][2] The core challenge lies in differentiating a target molecule from a sea of structurally similar compounds, including process-related impurities, degradants, and isomers, which may have nearly identical physical properties.[1] This necessitates an analytical technique that provides the highest degree of confidence in molecular structure and purity. While traditional methods have their place, HRMS has emerged as the gold standard for providing this definitive level of characterization.[3][4]

Fundamentals of High-Resolution Mass Spectrometry: The Pillars of Confidence

HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, derive their power from their ability to measure the mass-to-charge ratio (m/z) of ions with exceptional precision and accuracy.[5][6] This capability is built on three core principles:

  • Mass Accuracy: This refers to the closeness of the measured mass to the true, calculated mass. HRMS instruments routinely achieve mass accuracy below 5 parts per million (ppm), and often below 1 ppm.[7][8] This extraordinary accuracy drastically narrows the list of possible elemental compositions for a given ion, often reducing it to a single, unique molecular formula.[9][10]

  • Resolving Power: Resolution is the ability of a mass spectrometer to distinguish between two ions with very similar m/z values.[9] High resolving power (often >60,000 FWHM) is crucial for separating the analyte of interest from isobaric interferences—other compounds that have the same nominal mass but different elemental compositions.[5][9][11] Without high resolution, these interferences can co-opt the analyte signal, leading to inaccurate mass measurements and false identifications.[9][12]

  • Isotopic Fine Structure (IFS): Molecules are not monoliths of a single mass but are composed of atoms with naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ³⁴S). HRMS instruments with ultra-high resolving power can resolve the individual peaks of these isotopologues, creating a distinct "isotopic fine structure."[13][14] Matching the experimentally observed isotopic pattern to the theoretical pattern for a proposed formula provides an additional, powerful layer of confirmation that is unique to HRMS.[15][16][17]

The synergy of these three pillars allows HRMS to move beyond simple mass detection to confident elemental composition determination, a cornerstone of product validation.[18]

Comparative Analysis: HRMS vs. Alternative Techniques

While no single technique can answer all questions, a direct comparison highlights the distinct advantages of HRMS for validation. The choice of analytical method depends on the specific question being asked, but for definitive identification and purity assessment, the data shows HRMS provides a superior level of confidence.[1]

Parameter High-Resolution MS (HRMS) Low-Resolution MS (LRMS) HPLC-UV NMR Spectroscopy
Specificity Exceptional: Differentiates isobaric compounds based on accurate mass. Provides unique elemental formula.Low to Moderate: Measures nominal mass; cannot distinguish between compounds with the same integer mass.Moderate: Relies on chromatographic retention time. Co-elution of impurities can lead to false positives/negatives.Exceptional: Provides detailed structural information on atomic connectivity. Excellent for isomer differentiation.
Sensitivity High (pg to fg range): Excellent for detecting trace-level impurities and degradants.[1]Moderate (ng to pg range): Generally less sensitive than HRMS.Low (ng to µg range): Limited by the chromophore of the analyte.Low (µg to mg range): Requires significantly more sample material.
Structural Info High: Provides elemental composition. MS/MS fragmentation reveals structural motifs.[1][3]Moderate: MS/MS fragmentation provides some structural data, but without accurate mass context.None: Provides no direct structural information.Exceptional: The gold standard for de novo structure elucidation, revealing the complete carbon-hydrogen framework.
Throughput High: Rapid analysis times, especially when coupled with UPLC systems.High: Similar to HRMS.Moderate to High: Dependent on chromatographic run time.Low: Requires long acquisition times (minutes to hours per sample).
Validation Utility Definitive Identification & Purity: Unambiguously confirms molecular formula and detects trace impurities.[4][19]Nominal Mass Confirmation: Suitable for confirming the presence of an expected compound in simple mixtures.Quantitation & Purity: Good for quantifying known compounds against a standard and assessing bulk purity.Absolute Structure Confirmation: Essential for confirming the exact 3D structure of a new chemical entity.

Experimental Workflow: A Practical Guide to HRMS Product Validation

This section outlines a robust, self-validating protocol for the confirmation of a synthesized small molecule product using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).

Diagram: HRMS Product Validation Workflow

HRMS_Validation_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Validation SamplePrep Step 1: Sample Preparation (Dilute in appropriate solvent) MethodDev Step 2: LC-MS Method Development (Column, Gradient, Ionization Source) SamplePrep->MethodDev MassCal Step 3: Mass Calibration (Internal or External Standard < 1 ppm) MethodDev->MassCal AcquireFullScan Step 4: Full Scan HRMS (Acquire accurate mass of precursor ion) MassCal->AcquireFullScan AcquireMSMS Step 5: MS/MS Fragmentation (Data-Dependent Acquisition) AcquireFullScan->AcquireMSMS AnalyzeMass Step 6: Accurate Mass Analysis (Confirm mass error < 5 ppm) AcquireMSMS->AnalyzeMass AnalyzeIsotope Step 7: Isotopic Pattern Matching (Compare observed vs. theoretical) AnalyzeMass->AnalyzeIsotope AnalyzeFragment Step 8: Fragment Ion Analysis (Confirm structural motifs) AnalyzeIsotope->AnalyzeFragment Report Step 9: Validation Report (Confirmed Identity & Purity) AnalyzeFragment->Report Resolution_Comparison Conceptual Comparison of Mass Resolution cluster_lrms Low Resolution MS cluster_hrms High Resolution MS (HRMS) cluster_identity True Identity LRMS_Peak Single Peak Detected Nominal Mass: 250 Da CompoundA Compound A C15H16N2O2 LRMS_Peak->CompoundA Ambiguous CompoundB Compound B C14H20N4O LRMS_Peak->CompoundB Ambiguous HRMS_Peak1 Peak A m/z 250.1234 HRMS_Peak2 Peak B m/z 250.1567 HRMS_Peak1->CompoundA Unambiguous Match HRMS_Peak2->CompoundB Unambiguous Match

References

A Comparative Crystallographic Guide to Methyl 3-(Substituted)thiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the thiophene-2-carboxylate scaffold is a cornerstone for the development of novel molecular entities. The introduction of a sulfonyl-containing substituent at the 3-position, such as a chlorosulfonyl or a sulfonamide group, can significantly modulate the electronic properties, conformation, and intermolecular interactions of these compounds, thereby influencing their biological activity and material characteristics. This guide provides an in-depth comparative analysis of the X-ray crystallography of methyl 3-(substituted)thiophene-2-carboxylate derivatives. Due to the limited availability of public crystallographic data for the parent compound, Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, this guide will leverage the detailed crystal structure of a closely related and well-characterized analogue, Methyl 3-aminothiophene-2-carboxylate , as a foundational reference. This will be compared with other relevant thiophene derivatives to elucidate the structural impact of various substituents at the 3-position.

The Rationale Behind the Crystallographic Comparison

Understanding the three-dimensional structure of a molecule is paramount in rational drug design and materials engineering. X-ray crystallography provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. For thiophene derivatives, key parameters of interest include the planarity of the thiophene ring, the conformation of the ester and sulfonyl (or other substituent) groups relative to the ring, and the nature of intermolecular interactions (e.g., hydrogen bonding, π-stacking). These features dictate how a molecule interacts with its biological target or how it assembles in the solid state, affecting properties like solubility, stability, and bioavailability.

By comparing the crystal structure of Methyl 3-aminothiophene-2-carboxylate with other derivatives, we can infer the likely structural perturbations introduced by a bulky and electron-withdrawing chlorosulfonyl group.

Experimental Foundation: The Crystal Structure of Methyl 3-Aminothiophene-2-carboxylate

A comprehensive study on the single-crystal X-ray diffraction of Methyl 3-aminothiophene-2-carboxylate provides a robust starting point for our comparison.[1][2] The key crystallographic data and structural features are summarized below.

Crystallization Protocol

Single crystals of Methyl 3-aminothiophene-2-carboxylate suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the commercial compound in ethanol at room temperature (25 °C).[2] Yellow, stick-shaped crystals were harvested for analysis.[2]

Workflow for Single-Crystal X-ray Diffraction Analysis

workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal Single Crystal Selection diffractometer X-ray Diffractometer crystal->diffractometer collection Diffraction Data Collection diffractometer->collection solution Structure Solution (e.g., SHELXS) collection->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & Analysis refinement->validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data Summary
ParameterMethyl 3-aminothiophene-2-carboxylate[1][2]
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Data not fully available in search results
b (Å) Data not fully available in search results
c (Å) Data not fully available in search results
α (°) 90
β (°) Data not fully available in search results
γ (°) 90
Volume (ų) Data not fully available in search results
Z Data not fully available in search results
Molecules in Asymmetric Unit 3

Note: Complete unit cell parameters were not available in the provided search results. The presence of three crystallographically independent molecules in the asymmetric unit is a notable feature.

Structural Insights and Intermolecular Interactions

The crystal structure of Methyl 3-aminothiophene-2-carboxylate reveals several key features:

  • Intramolecular Interactions: A significant intramolecular N-H···O hydrogen bond is observed between the amino group and the carbonyl oxygen of the ester.[1] This interaction forms a stable six-membered ring motif (S(6) graph set descriptor) and contributes to the planarity of the molecule.[1]

  • Intermolecular Hydrogen Bonding: The molecules are linked in the crystal lattice through a network of intermolecular hydrogen bonds.[1][2] Specifically, N-H···O and N-H···N interactions are prominent, creating chains and a complex three-dimensional network.[1][2]

  • Weak Interactions: In addition to strong hydrogen bonds, weaker C-H···S and C-H···Cg (where Cg is the centroid of the thiophene ring) interactions also play a role in stabilizing the crystal packing.[1][2]

  • Conformation: The ester group is nearly coplanar with the thiophene ring, which is a common feature in such systems to maximize conjugation.

interactions mol1 Molecule 1 Methyl 3-aminothiophene-2-carboxylate mol1->mol1 Intramolecular N-H···O Bond mol2 Molecule 2 Methyl 3-aminothiophene-2-carboxylate mol1->mol2 N-H···O N-H···N Hydrogen Bonds mol3 Molecule 3 Methyl 3-aminothiophene-2-carboxylate mol1->mol3 C-H···Cg Interactions mol2->mol3 N-H···O C-H···S Interactions

Caption: A schematic representation of the key intermolecular interactions in the crystal structure of Methyl 3-aminothiophene-2-carboxylate.

Comparative Analysis with Hypothetical this compound

While an experimental crystal structure for this compound is not available, we can extrapolate potential structural differences based on the known effects of the chlorosulfonyl group and by comparing with other thiophene derivatives.

FeatureMethyl 3-aminothiophene-2-carboxylate (Experimental)This compound (Predicted)Rationale for Prediction
Intramolecular H-Bonding Strong N-H···O hydrogen bond present.[1]No intramolecular hydrogen bonding of this type.The chlorosulfonyl group lacks a hydrogen bond donor.
Conformation of Substituents Amino and ester groups are roughly coplanar with the thiophene ring.The bulky chlorosulfonyl group may be twisted out of the plane of the thiophene ring to minimize steric hindrance.The SO₂Cl group is significantly larger than the NH₂ group.
Intermolecular Interactions Dominated by N-H···O and N-H···N hydrogen bonds.[1][2]Likely to be dominated by dipole-dipole interactions involving the S=O and C=O bonds, and potentially weak C-H···O or C-H···Cl interactions.The absence of strong hydrogen bond donors will lead to different packing motifs.
Crystal Packing Complex network stabilized by a variety of hydrogen bonds.[1]Packing will be influenced by the shape of the molecule and the optimization of weaker intermolecular forces.Different dominant intermolecular forces will result in a different crystal lattice.

Comparison with Other Thiophene Derivatives

To further contextualize the structural features, it is useful to consider other crystallographically characterized thiophene derivatives. For instance, the crystal structure of Ethyl 2-amino-4-methylthiophene-3-carboxylate also exhibits an intramolecular N-H···O hydrogen bond, similar to the methyl ester derivative.[3][4] This suggests that this intramolecular interaction is a robust feature for 2,3-substituted aminothiophenecarboxylates. The intermolecular interactions in this ethyl ester also involve N-H···O and N-H···S hydrogen bonds, leading to the formation of dimers.[3][4]

The comparison of these amino-substituted thiophenes with a hypothetical chlorosulfonyl derivative underscores the critical role of the substituent at the 3-position in dictating the supramolecular assembly. The strong hydrogen bonding capacity of the amino group leads to highly directional and predictable packing arrangements. In contrast, the chlorosulfonyl group, with its large size and strong dipole moment but lack of hydrogen bond donors, would be expected to lead to a crystal packing governed by less directional forces, which could result in a greater diversity of possible packing motifs.

Conclusion and Future Directions

The detailed crystallographic analysis of Methyl 3-aminothiophene-2-carboxylate provides a crucial benchmark for understanding the structural chemistry of this important class of compounds. The dominant role of intramolecular and intermolecular hydrogen bonding in the solid-state structure of this amino derivative highlights the profound influence the 3-substituent has on the supramolecular architecture.

While the crystal structure of this compound remains to be determined, this comparative guide provides a framework for predicting its key structural features. The absence of strong hydrogen bond donors and the steric bulk of the chlorosulfonyl group are expected to lead to significant differences in both the molecular conformation and the crystal packing compared to its amino-substituted counterpart.

For researchers in drug development and materials science, this guide emphasizes the importance of obtaining experimental crystallographic data. Such data is invaluable for computational modeling, understanding structure-activity relationships, and controlling the solid-state properties of these versatile thiophene derivatives. The synthesis and crystallographic characterization of this compound and its sulfonamide derivatives are therefore highly encouraged to fill this gap in the current scientific literature.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.